1H-Tetrazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2H-tetrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-2(8)1-3-5-6-4-1/h(H,7,8)(H,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNZBNHVVQIRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331383 | |
| Record name | 2H-tetrazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75773-99-8 | |
| Record name | 2H-tetrazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 1H-Tetrazole-5-carboxylic Acid in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 1H-Tetrazole-5-carboxylic Acid
This compound and its derivatives represent a cornerstone in contemporary medicinal chemistry and materials science. The core value of this heterocyclic compound lies in its function as a bioisostere—a molecular mimic—for the carboxylic acid group.[1][2][3][4] This mimicry is not merely structural but also functional, with the tetrazole ring offering a similar pKa to a carboxylic acid, allowing it to engage in crucial ionic interactions with biological targets.[5][6][7] However, its advantages extend further; the tetrazole moiety often imparts superior metabolic stability and increased lipophilicity compared to its carboxylate counterpart, properties that are highly desirable in drug development to enhance pharmacokinetic profiles.[1][2][8]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis, core chemical properties, reactivity, and analytical profile of this compound. By explaining the causality behind its chemical behavior and grounding the information in established protocols, this document serves as a practical resource for harnessing the full potential of this versatile molecule.
Physicochemical and Spectroscopic Profile
A foundational understanding of this compound begins with its fundamental physicochemical and spectroscopic characteristics. These properties are crucial for its identification, purification, and application in further synthetic work.
Core Physicochemical Data
The essential properties of this compound are summarized below. The acidity (pKa) is particularly noteworthy, as its similarity to that of many carboxylic acids is the primary reason for its use as a bioisostere.[5][6]
| Property | Value | Source |
| Molecular Formula | C₂H₂N₄O₂ | [9] |
| Molecular Weight | 114.06 g/mol | [9] |
| Appearance | White to light-yellow crystalline powder | [10] |
| Melting Point | Decomposes above 155-157°C (for parent 1H-tetrazole) | [10] |
| Solubility | Soluble in water (47 g/L at 25°C) and polar organic solvents | [9] |
| pKa | ~2.8 - 4.9 (Varies, comparable to carboxylic acids) | [5][11] |
Spectroscopic Signature
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a carboxylic acid dimer.[12] A strong, sharp peak for the C=O (carbonyl) stretch typically appears around 1700-1725 cm⁻¹.[13] Additionally, characteristic peaks for the tetrazole ring, including N=N and C=N stretching vibrations, are observed in the 900-1600 cm⁻¹ range.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : In a solvent like DMSO-d₆, the most distinct signal is a broad singlet at a significantly downfield chemical shift (often >10 ppm) corresponding to the highly acidic carboxylic acid proton. The N-H proton of the tetrazole ring also appears as a broad signal, typically in the 15-17 ppm range for related 5-substituted-1H-tetrazoles.[15][16]
-
¹³C NMR : The spectrum will be characterized by two key signals: one for the carboxylic acid carbonyl carbon (typically ~160-170 ppm) and another for the C5 carbon of the tetrazole ring (around 155 ppm).[16][17]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) is commonly used for analysis. A key fragmentation pathway for 5-substituted tetrazoles in negative ion mode is the loss of a neutral nitrogen molecule (N₂).[18] In positive ion mode, fragmentation often involves the elimination of hydrazoic acid (HN₃).[18]
Synthesis of this compound and its Esters
The most prevalent and industrially scalable method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[19][20] This approach is valued for its reliability and the accessibility of starting materials.
Synthesis Pathway Overview
The general transformation involves the reaction of an appropriate cyanoformate ester with an azide salt, followed by hydrolysis to yield the target carboxylic acid.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of Ethyl 1H-tetrazole-5-carboxylate
This protocol describes the formation of the ethyl ester, a common precursor to the carboxylic acid. The use of an acid source like ammonium chloride or acetic acid is critical to generate hydrazoic acid (HN₃) in situ, which is the active azide species in the cycloaddition.
Materials:
-
Ethyl cyanoformate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl cyanoformate (1 equivalent) in DMF.
-
Addition of Reagents : Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Caution : Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).[21][22] Hydrazoic acid, generated in situ, is volatile and explosive. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Heating : Heat the reaction mixture to 80-120°C and stir for 12-24 hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 1H-tetrazole-5-carboxylate.
-
Purification : The crude product can be purified by recrystallization or column chromatography to obtain the final product.
Hydrolysis to this compound : The resulting ester can be readily hydrolyzed to the carboxylic acid by refluxing with an aqueous acid (e.g., HCl) or a base (e.g., KOH followed by acidic workup).[13][23]
Core Chemical Reactivity
The reactivity of this compound is dominated by the interplay between the acidic carboxylic acid group and the stable heterocyclic tetrazole ring.
Caption: Key reactions of this compound.
-
Acidity and Salt Formation : As an acid, it readily reacts with bases to form the corresponding carboxylate salt. This is the basis of its ability to form ionic bonds in biological systems.
-
Esterification : The carboxylic acid group can be converted to an ester under standard conditions, such as Fischer esterification (refluxing with an alcohol in the presence of a strong acid catalyst). This is often done to create prodrugs that can improve oral bioavailability.[1]
-
Amide Formation : The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and subsequently reacted with amines to form amides. This reaction is fundamental in peptide chemistry and the synthesis of complex drug molecules.
-
Decarboxylation : A significant reaction of this molecule is its thermal decarboxylation. Upon heating, this compound can lose carbon dioxide to yield the parent 1H-Tetrazole.[24] This reaction highlights the relative instability of the carboxyl group on the electron-deficient tetrazole ring under certain conditions and is a key consideration in its handling and storage.
Applications in Drug Development and Medicinal Chemistry
The primary application of this compound is as a surrogate for the carboxylic acid moiety in drug design.[3][4]
-
Bioisosterism in Action : The tetrazole group has a pKa and steric profile similar to a carboxylic acid, allowing it to maintain or sometimes enhance binding affinity to target receptors.[5][6] A classic example is in the development of angiotensin II receptor antagonists (sartans) like Losartan, where a tetrazole ring replaced a carboxylic acid to improve the drug's properties.[3]
-
Improved Metabolic Stability : Carboxylic acids are often susceptible to metabolic transformations in the body. The tetrazole ring is generally more resistant to such metabolic degradation, which can lead to a longer duration of action for the drug.[1][2]
-
Enhanced Pharmacokinetics : Replacing a carboxylate with a tetrazole can increase a molecule's lipophilicity. This can improve its ability to cross cell membranes, potentially leading to better absorption and distribution in the body.[2]
Safety and Handling
While this compound itself is a stable solid, its handling requires adherence to standard laboratory safety practices. The parent 1H-tetrazole is known to be explosive under conditions of shock or heat, and this potential hazard should be respected, especially in reactions that might lead to its formation (e.g., decarboxylation).[10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21][25]
-
Handling : Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[22][25] Avoid contact with skin and eyes.[21][22]
-
Storage : Store in a tightly closed container in a cool, dry place.[21]
-
Incompatibilities : Avoid strong oxidizing agents.[21]
Conclusion
This compound is more than just a simple heterocyclic compound; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of carboxylic acid-like acidity, enhanced metabolic stability, and favorable pharmacokinetic contributions makes it an invaluable building block for the design of modern therapeutics. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for any scientist looking to leverage its powerful capabilities in research and development.
References
- This compound ethyl ester,sodium salt - SAFETY DATA SHEET. (n.d.).
- Jadhav, S. D., et al. (2019). Novel two step synthesis of bis/Mono 1-aryl-1H-tetrazole-5-carboxylic acid. Taylor & Francis Online.
- This compound ethyl ester,sodium salt - SAFETY DATA SHEET. (2024).
- Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry.
- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health (NIH).
- 1H-Tetrazolyl-5-Carboxylic acid ethyl ester. (2024). ChemBK.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry.
- 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. (n.d.). ECHEMI.
- Tetrazoles as carboxylic acid bioisosteres in drug discovery. (n.d.). ResearchGate.
- Yadav, V., et al. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
- 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. (2025). ResearchGate.
- 1H‑tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids. (2021). American Chemical Society.
- MSDS of Ethyl 1H-tetrazole-5-carboxylate. (2017).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme Chemistry.
- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry.
- Three Coordination Polymers Based on 1H-Tetrazole (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties. (n.d.). ACS Publications.
- Synthesis and Acidity of 5-(m-Terphenyl-2′-yl)-1H-tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids. (2021). ACS Publications.
- Synthesis of ethyl tetrazole-5-carboxylate. (n.d.). PrepChem.com.
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI.
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal.
- This compound. (n.d.). chemBlink.
- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (2014). Growing Science.
- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. growingscience.com [growingscience.com]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. CAS # 75773-99-8, this compound, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]
- 10. echemi.com [echemi.com]
- 11. chembk.com [chembk.com]
- 12. echemi.com [echemi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. growingscience.com [growingscience.com]
- 18. lifesciencesite.com [lifesciencesite.com]
- 19. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.dk [fishersci.dk]
- 23. prepchem.com [prepchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Synthesis of 1H-Tetrazole-5-carboxylic Acid
This guide provides a comprehensive overview of the synthetic pathways leading to 1H-tetrazole-5-carboxylic acid, a critical heterocyclic compound in modern drug development. As a bioisosteric replacement for the carboxylic acid functional group, it offers enhanced metabolic stability and unique physicochemical properties.[1][2][3][4][5][6] This document is intended for researchers, medicinal chemists, and process development professionals, offering detailed mechanistic insights, field-proven protocols, and critical safety considerations.
The Strategic Importance of this compound
The tetrazole ring is a privileged scaffold in medicinal chemistry.[3] Its structural and electronic properties, particularly its pKa which is comparable to that of a carboxylic acid, allow it to act as a non-classical isostere.[1][2] This substitution can lead to improved pharmacokinetic profiles, as the tetrazole moiety is generally resistant to metabolic degradation pathways that target carboxylic acids.[1][5][6] Consequently, efficient and scalable synthesis of tetrazole-containing molecules, especially this compound and its precursors, is a subject of intense research.
The Core Synthetic Strategy: [3+2] Cycloaddition
The most prevalent and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction between a nitrile and an azide.[2][4][7][8] This reaction forms the backbone of nearly all modern synthetic routes to this compound.
Mechanistic Causality: The Role of Catalysis
The direct reaction between a nitrile and sodium azide is often slow. The core principle of modern synthesis is the activation of the nitrile group, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion.[9] This activation is the primary function of the catalyst.
-
Lewis Acid Catalysis : Lewis acids, such as zinc(II) salts (e.g., ZnCl₂), coordinate to the lone pair of electrons on the nitrile's nitrogen atom.[4][9] This coordination withdraws electron density, significantly increasing the electrophilicity of the nitrile carbon and accelerating the subsequent cyclization.
-
Brønsted Acid Catalysis : Strong proton acids can protonate the nitrile nitrogen, achieving a similar activating effect. Modern approaches favor solid acid catalysts like silica sulfuric acid or sulfonic acid-functionalized graphene oxide (SA-rGO) for their efficiency, reusability, and reduced environmental impact.[7][8][10][11]
The general mechanism is illustrated below. The catalyst (Lewis or Brønsted acid) activates the nitrile, facilitating the attack by the azide anion to form an intermediate that rapidly cyclizes to the tetrazolide anion. Subsequent protonation yields the final 1H-tetrazole product.
Caption: Generalized catalytic mechanism for the [3+2] cycloaddition synthesis of tetrazoles.
Key Precursors for the Carboxylic Acid Moiety
Two primary starting materials are used for the synthesis of this compound itself:
-
Cyanoacetic Acid : This is the most direct precursor, where the nitrile and carboxylic acid functionalities are already present in the starting molecule.[12][13]
-
Alkyl Cyanoformates (e.g., Ethyl Cyanoformate) : In this approach, an ester of the target molecule is synthesized first.[14] The resulting tetrazole ester is then hydrolyzed in a subsequent step to yield the desired carboxylic acid. This can be advantageous for purification and handling.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly impacts reaction efficiency, cost, and environmental footprint. Heterogeneous catalysts are increasingly preferred in industrial settings due to their ease of separation and potential for recycling.
| Catalyst System | Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Lewis Acid | ||||||
| Zinc Chloride (ZnCl₂) | Cyanoacetic Acid | Water | Reflux | - | High | [12] |
| Zinc Bromide (ZnBr₂) | Various Nitriles | Water | 100 | 12-24 | 85-95 | [9] |
| Homogeneous Brønsted Acid | ||||||
| Ammonium Chloride | Various Nitriles | DMF | 120-130 | 12-48 | 60-90 | [2] |
| Heterogeneous Solid Acid | ||||||
| SA-rGO | Benzonitrile | DMSO | 120 | 4 | 94 | [7][8][15] |
| Silica Sulfuric Acid | Various Nitriles | DMF | Reflux | 2-5 | 72-95 | [10][11] |
| CoY Zeolite | Phenylacetonitrile | DMF | 120 | 14 | 92 | [4] |
Field-Validated Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and safety.
Protocol 1: Synthesis from Cyanoacetic Acid via Lewis Acid Catalysis
This method is based on established patent literature and offers a direct, high-yield route.[12]
Step-by-Step Methodology:
-
Setup: In a well-ventilated fume hood equipped with a blast shield, charge a round-bottom flask with cyanoacetic acid (1.0 eq), sodium azide (1.2 eq), zinc chloride (0.1-0.5 eq), and water (10-20 volumes).
-
Reaction: Fit the flask with a reflux condenser and stir the mixture. Heat the reaction to reflux (approx. 100°C) and maintain for 6-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. If necessary, concentrate the solvent under reduced pressure.
-
Isolation: Carefully adjust the pH of the aqueous solution to 1-2 with cold dilute hydrochloric acid. This will protonate the tetrazolide anion, causing the product to precipitate.
-
Purification: Cool the mixture to 0-5°C to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-tetrazole-5-acetic acid.
Caption: A typical experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of a 5-Substituted Tetrazole using a Heterogeneous Catalyst
This protocol highlights a modern, greener approach using a reusable solid acid catalyst.[7][8]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask in a fume hood, add the nitrile (e.g., benzonitrile, 1.0 eq), sodium azide (1.5 eq), the solid acid catalyst (e.g., SA-rGO, 10 mg per mmol nitrile), and DMSO (3 mL per mmol nitrile).
-
Reaction: Heat the mixture to 120°C and stir for the required time (e.g., 4 hours), monitoring for completion.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation: Separate the heterogeneous catalyst by vacuum filtration, washing it with ethyl acetate for reuse. The filtrate contains the product.
-
Purification: Proceed with a standard aqueous workup and extraction, followed by crystallization or chromatography to isolate the pure 5-substituted 1H-tetrazole.
Mandatory Safety Considerations for Azide Chemistry
Trustworthiness in protocol design necessitates an unwavering commitment to safety. Azide compounds are energetic materials and require strict handling procedures.
-
Toxicity: Sodium azide is highly toxic, with a toxicity profile similar to that of sodium cyanide.[16] Always handle with appropriate gloves in a fume hood.
-
Explosive Hazards:
-
Hydrazoic Acid (HN₃): NEVER mix azides with strong acids without extreme caution and control. The reaction generates hydrazoic acid, which is highly toxic, volatile, and explosive.[17][18] Acidifications should be performed slowly and at low temperatures.
-
Heavy Metal Azides: Azides form dangerously shock-sensitive and explosive salts with heavy metals like lead, copper, mercury, and silver.[16][17] AVOID using metal spatulas for transfer and ensure reaction vessels are free from heavy metal contamination.[17][18]
-
Chlorinated Solvents: NEVER use chlorinated solvents like dichloromethane (DCM) or chloroform with sodium azide. This can form extremely explosive diazidomethane and triazidomethane, respectively.[16][19]
-
-
Safe Work Practices:
Caption: Critical safety rules for handling azide reagents.
Conclusion
The synthesis of this compound is predominantly achieved through the [3+2] cycloaddition of a suitable cyano-precursor with an azide source. The evolution of this chemistry has been driven by the development of highly efficient catalysts that activate the nitrile substrate. Modern methods employing heterogeneous solid acids offer significant advantages in terms of safety, operational simplicity, and sustainability. However, the inherently hazardous nature of azide reagents demands rigorous adherence to safety protocols. By understanding the mechanistic underpinnings and respecting the associated hazards, researchers can effectively and safely leverage these synthetic pathways to advance the field of drug discovery.
References
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(19), 11383–11394. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Supporting Information: Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry. [Link]
-
Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Ludwig-Maximilians-Universität München. [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org. [Link]
-
ResearchGate. (n.d.). Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition between the HN3 formed in situ and the isocyanide. ResearchGate. [Link]
- Google Patents. (n.d.). CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. RSC Publishing. [Link]
-
ResearchGate. (2022). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. ResearchGate. [Link]
-
Kantam, M. L., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(20), 8474–8480. [Link]
-
University of Pittsburgh Safety. (2013). Safe Handling of Azides. safety.pitt.edu. [Link]
- Google Patents. (n.d.). CN102993114A - Method for producing 1H-tetrazole-5-acetic acid.
-
ResearchGate. (2023). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ResearchGate. [Link]
- Google Patents. (n.d.). US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives.
-
Sun, C., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(8), 11599–11607. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. beilstein-journals.org. [Link]
-
ResearchGate. (2014). (PDF) Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. ResearchGate. [Link]
-
Sajadi, S. M. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. [Link]
-
PubMed. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. National Library of Medicine. [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. soran.edu.iq [soran.edu.iq]
- 6. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method - Google Patents [patents.google.com]
- 13. CN102993114A - Method for producing 1H-tetrazole-5-acetic acid - Google Patents [patents.google.com]
- 14. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
- 15. rsc.org [rsc.org]
- 16. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 17. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. safety.pitt.edu [safety.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. safety.fsu.edu [safety.fsu.edu]
A Comprehensive Spectroscopic Guide to 1H-Tetrazole-5-carboxylic Acid for Advanced Research
This technical guide provides an in-depth exploration of the key spectroscopic techniques used to characterize 1H-Tetrazole-5-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document offers not just data, but a foundational understanding of the principles behind the data acquisition and interpretation, reflecting field-proven insights and a commitment to scientific integrity.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a five-membered ring with four nitrogen atoms and a carboxylic acid functional group. The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. This makes this compound and its derivatives valuable building blocks in the design of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the structure, purity, and stability of this important molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.
A. ¹H NMR Spectroscopy
Theoretical Insights: The ¹H NMR spectrum of this compound is expected to show two main signals: one for the acidic proton of the carboxylic acid and another for the proton attached to the nitrogen atom of the tetrazole ring. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A robust protocol for obtaining a high-quality ¹H NMR spectrum is crucial for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which minimizes evaporation.[1][2] The acidic protons are more likely to be observed in DMSO-d₆ compared to protic solvents like D₂O, where they would rapidly exchange.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons, especially the acidic protons.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover the expected chemical shifts.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Data Interpretation:
-
-COOH Proton: A broad singlet is anticipated in the downfield region, typically between δ 12.0 and 14.0 ppm. The broadness is due to chemical exchange and hydrogen bonding.
-
N-H Proton: A broad singlet is also expected for the N-H proton of the tetrazole ring, likely in the region of δ 15.0 - 17.0 ppm, although this can vary significantly. In some cases, this peak may be difficult to observe due to rapid exchange.
B. ¹³C NMR Spectroscopy
Theoretical Insights: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Two distinct signals are expected: one for the carboxylic acid carbon and one for the carbon atom within the tetrazole ring.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumental Parameters (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (SW): A spectral width of approximately 200-220 ppm is standard.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Data Interpretation:
Based on data from similar 5-substituted-1H-tetrazoles, the expected chemical shifts are:[3][4]
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | 158.0 - 165.0 | The carbonyl carbon of a carboxylic acid is deshielded and appears in this characteristic downfield region. |
| C5 (Tetrazole Ring) | 150.0 - 157.0 | The carbon atom within the electron-deficient tetrazole ring is also significantly deshielded. |
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Experimental Protocol: Acquiring an FT-IR Spectrum using the KBr Disc Method
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent disc.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
Data Interpretation:
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[3]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Assignment |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Strong hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band. |
| N-H Stretch (Tetrazole) | 3200 - 3000 | Medium, Broad | The N-H stretching vibration of the tetrazole ring. |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong | The carbonyl stretch is a very characteristic and intense absorption. |
| C=N and N=N Stretches (Tetrazole Ring) | 1600 - 1400 | Medium to Strong | Ring stretching vibrations of the tetrazole moiety. |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium | In-plane bending of the O-H bond. |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching of the C-O single bond. |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph.
-
Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Interpretation:
-
Molecular Ion: The molecular weight of this compound is 114.06 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 115.07. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 113.05.
-
Fragmentation Pattern: The fragmentation of tetrazoles is characteristic. In positive ion mode, a common fragmentation pathway involves the loss of a molecule of hydrazoic acid (HN₃, 43 Da). In negative ion mode, the loss of a molecule of nitrogen (N₂, 28 Da) is frequently observed.[5] For this compound, the deprotonated molecule [M-H]⁻ could also lose a molecule of carbon dioxide (CO₂, 44 Da).
IV. Workflow and Data Integration
A logical workflow for the spectroscopic characterization of this compound integrates the data from these techniques for a comprehensive analysis.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. By following robust experimental protocols and applying sound principles of spectral interpretation, researchers can ensure the quality and identity of this important molecule, which is a critical step in its application in drug discovery and development. This guide serves as a foundational resource for scientists, providing not only the expected data but also the rationale behind the experimental choices and data interpretation.
References
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(34), 20845-20857. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Current Chemistry Letters, 11(4), 365-372. [Link]
-
Singh, R. P., Singh, R. K., & Singh, O. V. (2014). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1369-1385. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
-
Sultan, A., & Jasim, E. Q. (2014). Synthesis, Characterization and Study of Some Tetrazole Compounds as New Corrosion Inhibitors for C-steel in 0.5 M HCl Solution. International Journal of Industrial Chemistry, 5(1), 1-10. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles (3a-i). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of (A) the experimental infrared spectrum of tetrazole.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Tetrazole, 5-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Cas 75773-99-8,this compound. Retrieved from [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379–3393. [Link]
-
ResearchGate. (n.d.). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. Retrieved from [Link]
-
Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 1H-Tetrazole-5-carboxylic Acid
Introduction: The Significance of 1H-Tetrazole-5-carboxylic Acid in Modern Drug Discovery
This compound is a pivotal heterocyclic compound that holds a significant position in medicinal chemistry and materials science. It is most renowned in the pharmaceutical industry as a bioisostere for the carboxylic acid functional group. Bioisosterism, the strategy of substituting one chemical group with another that retains similar physicochemical properties, is a cornerstone of modern drug design. The replacement of a carboxylic acid with a tetrazole ring can profoundly influence a molecule's metabolic stability, lipophilicity, and oral bioavailability, often leading to improved pharmacokinetic profiles.[1][2] The acidity of the tetrazole's N-H proton is comparable to that of a carboxylic acid, allowing it to engage in similar critical interactions, such as salt bridges, with biological targets.[1][3]
This guide offers a comprehensive exploration of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document provides not only quantitative data but also the underlying scientific principles and detailed experimental protocols for their determination. Understanding these fundamental properties is critical for predicting the behavior of this compound in both chemical and biological systems, thereby enabling its rational application in the design of novel therapeutics and advanced materials.
Molecular and Physicochemical Properties
A precise understanding of the molecular and physicochemical characteristics of this compound is essential for its application. These properties govern its reactivity, solubility, and interaction with other molecules.
Table 1: Summary of Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂N₄O₂ | [4] |
| Molecular Weight | 114.06 g/mol | [4] |
| CAS Number | 75773-99-8 | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Calculated Density | 1.902 ± 0.06 g/cm³ | [4] |
| Calculated pKa | 2.83 ± 0.10 (Predicted for ethyl ester derivative) | [5] |
| Calculated Solubility | 47 g/L (in water at 25°C) | [4] |
Note: Some properties, such as pKa, are based on predictive models or data from closely related derivatives like its ethyl ester, as direct experimental values for the parent acid can be scarce in public literature.
Acidity (pKa)
The acidity of this compound is arguably its most critical feature for bioisosteric applications. The pKa value quantifies the tendency of the molecule to donate a proton. The acidity of the tetrazole ring proton (N-H) is significantly influenced by the electron-withdrawing carboxylic acid group at the 5-position. The delocalization of the resulting negative charge across the four nitrogen atoms of the tetrazolate anion provides substantial stabilization, making the proton relatively acidic.[6] This acidity is comparable to that of many carboxylic acids, which is a key reason for its success as a bioisostere.[1][6]
Solubility
Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. This compound has a calculated aqueous solubility of 47 g/L at 25°C, indicating it is reasonably soluble in water.[4] Its solubility is influenced by the polar nature of both the tetrazole ring and the carboxylic acid group, which can participate in hydrogen bonding with water molecules. In organic synthesis, polar solvents like DMF and DMSO are often effective, though their high boiling points and miscibility with water can complicate product isolation.[7] The choice of solvent is crucial and is highly dependent on the specific reaction conditions.[7]
Crystal Structure
Experimental Determination of Physical Properties
To ensure scientific rigor, the properties listed above must be verifiable through robust experimental methods. The following sections detail standardized protocols for determining key physical parameters.
Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This method is a gold standard for accurately measuring pKa values.[6][9] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added.
Methodology:
-
Preparation of Solutions:
-
Accurately prepare a 0.01 M solution of this compound in deionized water. If solubility is a concern, a co-solvent like methanol or DMSO may be used, though its effect on the pKa must be noted.
-
Prepare and standardize a 0.1 M solution of a strong base, typically sodium hydroxide (NaOH).
-
-
Instrument Calibration:
-
Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy across the expected pH range.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.0 mL) of the tetrazole solution into a thermostatted beaker maintained at 25°C.
-
Immerse the calibrated pH electrode and a small magnetic stir bar into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a calibrated burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[9]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
The equivalence point is identified as the point of maximum slope on the titration curve (often determined from a first or second derivative plot).
-
The pKa is the pH value at the half-equivalence point, where exactly half of the acid has been neutralized by the base.[9]
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining thermodynamic equilibrium solubility.[10]
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, to mimic physiological pH) in a sealed, inert container. The presence of undissolved solid is crucial to ensure saturation.[10]
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
-
Quantification:
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions. The result is reported as mass per unit volume (e.g., mg/mL or g/L).
-
Caption: Experimental workflow for the shake-flask solubility method.
Conclusion and Future Directions
This compound remains a molecule of high interest due to its proven utility as a carboxylic acid bioisostere. Its physical properties—particularly its acidity and solubility—are central to its function and application. The protocols and data presented in this guide provide a foundational framework for researchers working with this compound. While calculated values offer useful estimates, precise experimental determination of these properties for each new derivative or formulation is paramount for successful research and development. Future work should focus on expanding the experimental database for substituted analogs to build more accurate structure-property relationship models, further empowering rational design in medicinal chemistry.
References
- ChemBK. (2024). 1H-Tetrazolyl-5-Carboxylic acid ethyl ester.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Sigma-Aldrich. (n.d.). 1H-Tetrazole-5-acetic acid 96%.
- PubChem. (n.d.). 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester.
- BenchChem. (2025). An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole.
- BenchChem. (2025). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design.
- chemBlink. (n.d.). This compound [CAS# 75773-99-8].
- Royal Society of Chemistry. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide.
- American Chemical Society. (2021). 1H-tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids.
- ResearchGate. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
- Fisher Scientific. (n.d.). This compound ethyl ester,sodium salt - SAFETY DATA SHEET.
- CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres.
- Bioorganic & Medicinal Chemistry. (n.d.). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods.
- Chemcd. (n.d.). This compound ethyl ester sodium salt, 96107-94-7.
- TargetMol. (n.d.). Tetrazole | Antibacterial.
- AChemBlock. (n.d.). This compound ethyl ester 95%.
- Fisher Scientific. (n.d.). This compound ethyl ester sodium salt, 97%, Thermo Scientific.
- Acints. (n.d.). 55408-10-1 | MFCD00243017 | this compound ethyl ester.
- ResearchGate. (n.d.). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a.
- ResearchGate. (n.d.). Ambient and high-pressure crystal structures for 1H-tetrazole.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Tetrazole | Antibacterial | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS # 75773-99-8, this compound, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. lifechemicals.com [lifechemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Acidity and pKa of 1H-Tetrazole-5-carboxylic acid
Executive Summary
1H-Tetrazole-5-carboxylic acid is a unique heterocyclic compound featuring two distinct acidic centers: the carboxylic acid proton and the tetrazole ring N-H proton. This dual acidic nature, combined with the tetrazole ring's role as a metabolically stable bioisostere for carboxylic acids, makes a thorough understanding of its ionization behavior paramount for applications in medicinal chemistry and drug design. This guide provides a comprehensive analysis of the structural and electronic factors governing the acidity of this molecule, presents predicted pKa values, details a robust experimental protocol for their determination, and discusses the implications of these properties for pharmaceutical development.
The Chemical Rationale: Understanding the Acidity of a Diacidic Heterocycle
This compound (CAS 75773-99-8) is a diprotic acid, meaning it can donate two protons in a stepwise manner. The acidity of each proton is profoundly influenced by the electronic interplay between the aromatic tetrazole ring and the carboxylic acid moiety.
-
The Carboxylic Acid Proton (-COOH): The tetrazole ring is a potent electron-withdrawing group due to the high electronegativity of its four nitrogen atoms. This strong inductive effect pulls electron density away from the attached carboxylic acid group, stabilizing the resulting carboxylate anion (-COO⁻) upon deprotonation. This stabilization makes the carboxylic acid proton significantly more acidic (i.e., lowers its pKa) than that of a typical alkyl or aryl carboxylic acid.
-
The Tetrazole Proton (N-H): Similarly, the carboxylic acid group is electron-withdrawing, which enhances the acidity of the N-H proton on the tetrazole ring compared to unsubstituted 1H-tetrazole. Upon deprotonation, the resulting negative charge on the tetrazolate anion is extensively delocalized across all four ring nitrogen atoms through resonance, a key feature contributing to its inherent acidity.[1]
The molecule, therefore, has two distinct dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of the two protons.
Quantitative Acidity: pKa Values and Dissociation Equilibria
Data Summary: Predicted and Comparative pKa Values
| Compound | Acidic Proton | Predicted/Experimental pKa | Reference/Comment |
| This compound | -COOH (pKa1) | ~2.32 | Computationally predicted.[6] |
| N-H (pKa2) | ~4-5 (Estimated) | Estimated based on data for related compounds. The electron-donating -COO⁻ group raises the pKa relative to pKa1. | |
| Benzoic Acid | -COOH | 4.20 | Standard reference value. |
| 1H-Tetrazole | N-H | ~4.9 | Experimental value.[1] |
The first pKa (pKa1) is assigned to the carboxylic acid proton, which is the most acidic site. After its deprotonation, the resulting molecule is a monoanion (tetrazole-5-carboxylate). The negatively charged carboxylate group is electron-donating, which slightly destabilizes the tetrazolate anion formed upon the second deprotonation. Consequently, the second pKa (pKa2) is expected to be higher than pKa1 but is likely in a range comparable to or slightly less acidic than unsubstituted 1H-tetrazole.
Field-Proven Methodology: Experimental pKa Determination by Potentiometric Titration
For a diprotic acid like this compound, potentiometric titration is the gold-standard method for experimentally determining both pKa values. This protocol provides a self-validating system for generating a precise titration curve from which the dissociation constants can be derived.
Protocol: Potentiometric Titration of this compound
Objective: To determine the pKa1 and pKa2 values by titrating a solution of the acid with a standardized strong base and monitoring the pH.
Materials:
-
This compound (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
Deionized, CO₂-free water
-
pH meter with a glass combination electrode
-
Calibrated burette (Class A)
-
Magnetic stirrer and stir bar
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
Step-by-Step Methodology:
-
Preparation of Analyte Solution:
-
Accurately weigh approximately 0.1 mmol of this compound (MW: 114.06 g/mol ).
-
Dissolve the analyte in ~50 mL of CO₂-free deionized water in a 100 mL beaker. Causality: Using CO₂-free water is critical to prevent interference from carbonic acid, which would introduce errors in the titration curve.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa values. Causality: Accurate calibration ensures the measured pH values are reliable, which is the foundation of the entire experiment.
-
-
Titration Setup:
-
Place the beaker with the analyte solution on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
-
Titration Procedure:
-
Begin stirring the analyte solution at a moderate, constant speed.
-
Record the initial pH of the solution before adding any titrant.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each increment, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly (approaching an equivalence point), reduce the increment size (e.g., to 0.05 mL) to capture the inflection point with high resolution.
-
Continue the titration well past the second equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Identify the two equivalence points (V_eq1 and V_eq2), which are the points of steepest inflection on the curve. For higher accuracy, plot the first derivative (ΔpH/ΔV vs. V) and identify the peaks.
-
Determine the half-equivalence points: V_half-eq1 = V_eq1 / 2 and V_half-eq2 = V_eq1 + (V_eq2 - V_eq1) / 2.
-
The pKa values are equal to the pH at these half-equivalence points:
-
pKa1 = pH at V_half-eq1
-
pKa2 = pH at V_half-eq2
-
-
Implications for Drug Development
The specific ionization profile of this compound is critical to its function and application in drug design.
-
Solubility and Permeability: With two acidic groups, the molecule's charge state changes significantly with pH. At low pH (e.g., in the stomach), it will be largely neutral, favoring membrane permeability. As pH increases through the intestine and into the bloodstream (pH 7.4), it will become predominantly dianionic, greatly enhancing its aqueous solubility. This behavior directly impacts its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Receptor Binding: The ability to present two negatively charged sites at physiological pH allows the molecule to act as a powerful pharmacophore, potentially forming two distinct ionic bonds or multiple hydrogen bonds with a biological target. This can lead to high-affinity and high-specificity interactions that would be difficult to achieve with a mono-acidic compound.
-
Bioisosterism: While a simple 5-substituted tetrazole is an isostere of a carboxylic acid, this compound can be considered a bioisostere for dicarboxylic acids like malonic or succinic acid, but with a more rigid and metabolically stable scaffold.[7]
Conclusion
This compound presents a fascinating case study in molecular acidity, where the mutual electron-withdrawing effects of its two functional groups result in two distinct and predictable pKa values. The first deprotonation occurs at the highly acidified carboxylic acid (pKa1 ≈ 2.32), followed by the deprotonation of the tetrazole N-H (pKa2 ~ 4-5). This ionization profile governs the molecule's physicochemical properties and its potential interactions with biological systems, making it a valuable scaffold for drug development professionals. The robust and reliable method of potentiometric titration provides the definitive experimental means to validate these properties, ensuring a solid foundation for rational drug design and optimization.
References
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 6, 2026, from [Link]
-
CompuDrug. (n.d.). pKalc. Retrieved January 6, 2026, from [Link]
-
Hutchison Group, University of Pittsburgh. (n.d.). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. GitHub. Retrieved January 6, 2026, from [Link]
-
Schrödinger. (n.d.). Macro-pKa. Retrieved January 6, 2026, from [Link]
-
Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
LookChem. (n.d.). Cas 75773-99-8, this compound. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2010). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Request PDF. [Link]
-
Hindawi. (2013). Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl) Co(II) Complex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pKalc | www.compudrug.com [compudrug.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. schrodinger.com [schrodinger.com]
- 6. Cas 75773-99-8,this compound | lookchem [lookchem.com]
- 7. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 5-Substituted-1H-Tetrazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 5-substituted-1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily owing to its role as a bioisosteric replacement for the carboxylic acid group. This function is critically dependent on its unique physicochemical properties, which are in turn governed by a fascinating and often pivotal phenomenon: tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium between the 1H- and 2H-forms of 5-substituted tetrazoles. We will delve into the fundamental principles governing this equilibrium, the profound influence of substituents and solvent environments, and the state-of-the-art analytical and computational methodologies employed for its characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and practical insights to navigate the complexities of tetrazole tautomerism in their scientific endeavors.
The Fundamental Principle: A Dynamic Equilibrium of Prototropic Tautomers
5-Substituted-1H-tetrazoles exist as a dynamic equilibrium between two principal prototropic tautomers: the 1H-tetrazole and the 2H-tetrazole.[1][2] This equilibrium arises from the migration of a proton between the nitrogen atoms of the tetrazole ring. While other tautomeric forms are theoretically possible, the 1H and 2H isomers are the most stable and experimentally observed.[3]
The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors, including the electronic and steric nature of the substituent at the C5 position, the polarity and hydrogen-bonding capability of the solvent, temperature, and the physical state (solid, liquid, or gas).[4][5] Understanding and controlling this equilibrium is paramount, as the distinct electronic and steric profiles of the 1H and 2H tautomers can significantly impact a molecule's biological activity, pharmacokinetic properties, and even its synthetic accessibility.[6]
Caption: Prototropic tautomerism in 5-substituted-1H-tetrazoles.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the 1H and 2H tautomers is a consequence of the interplay between intramolecular and intermolecular forces. A thorough understanding of these factors is crucial for predicting and manipulating the predominant tautomeric form.
The Role of the C5-Substituent: Electronic and Steric Effects
The nature of the substituent at the C5 position exerts a profound influence on the tautomeric equilibrium. This influence can be broadly categorized into electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the C5 position can differentially stabilize or destabilize the 1H and 2H tautomers. The 1H-tautomer is generally more polar than the 2H-tautomer.[5] Consequently, the electronic nature of the substituent can modulate the dipole moment and overall polarity of each tautomer, thereby influencing their relative stability in a given environment.
-
Steric Effects: Bulky substituents at the C5 position can introduce steric hindrance, which may favor one tautomer over the other. For instance, a sterically demanding group might disfavor the 1H tautomer due to closer proximity to the N1-proton.
Caption: Influence of electronic effects of C5 substituents on tautomeric equilibrium.
The Solvent Environment: A Key Determinant
The solvent plays a critical role in dictating the position of the tautomeric equilibrium. The general principle is that polar solvents tend to favor the more polar tautomer, which is typically the 1H form.
-
Polar Protic Solvents: Solvents capable of hydrogen bonding, such as water and alcohols, can selectively stabilize one tautomer over the other through specific solute-solvent interactions.
-
Polar Aprotic Solvents: Solvents like DMSO and DMF, which are polar but lack hydrogen-bond donating ability, primarily influence the equilibrium through dipole-dipole interactions.
-
Nonpolar Solvents: In nonpolar solvents, the less polar 2H-tautomer is often favored.[5]
The interplay between the substituent and the solvent is crucial. For example, a tetrazole with an electron-donating group (favoring the 1H tautomer) in a polar solvent will likely exist predominantly as the 1H tautomer. Conversely, a tetrazole with an electron-withdrawing group in a nonpolar solvent may favor the 2H form.
Table 1: Influence of Solvent on the Tautomeric Ratio of 5-Phenyl-1H-tetrazole
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Approximate 1H:2H Ratio |
| DMSO-d6 | 47.2 | 1H | ~4:1 |
| CD3OD | 32.7 | 1H | ~3:1 |
| CDCl3 | 4.8 | 2H | ~1:2 |
Note: The ratios are approximate and can vary with temperature and concentration.
Experimental Characterization of Tautomers
The unambiguous identification and quantification of tetrazole tautomers rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool in Solution
NMR spectroscopy is the most widely used technique for studying tautomeric equilibria in solution.[4] Both ¹H and ¹³C NMR provide valuable information, but ¹⁵N NMR, where feasible, offers a more direct probe of the nitrogen environment.[7]
Experimental Protocol: ¹H NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the 5-substituted-1H-tetrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) to a known concentration (typically 5-10 mg/mL).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Signal Assignment: Identify the distinct signals corresponding to the protons of the 1H and 2H tautomers. The chemical shifts of the protons on the substituent adjacent to the tetrazole ring are often sensitive to the tautomeric form.
-
Integration and Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.
Caption: Workflow for determining tautomer ratios by ¹H NMR spectroscopy.
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing which tautomer is present in the crystal lattice.[4][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 5-substituted-1H-tetrazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[9][10]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will reveal the precise atomic positions and unequivocally identify the tautomeric form present in the solid state.
Synthesis of a Representative 5-Substituted-1H-Tetrazole: 5-Phenyl-1H-tetrazole
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[11]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and a catalyst such as zinc chloride (0.5 eq) or triethylammonium chloride (1.0 eq) in a suitable solvent like water or DMF.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using an organic solvent, dilute with water and acidify with hydrochloric acid to a pH of ~2 to precipitate the product. If using water, acidify the reaction mixture directly.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 5-phenyl-1H-tetrazole.
Computational Modeling: A Predictive and Complementary Approach
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the relative stabilities of tautomers and complementing experimental findings.[12]
Computational Workflow: DFT for Tautomer Ratio Prediction
-
Structure Optimization: Build the 3D structures of both the 1H and 2H tautomers. Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
Solvation Modeling: To predict the tautomeric equilibrium in solution, incorporate the effect of the solvent using a continuum solvation model (e.g., PCM, SMD). Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent.[13]
-
Relative Energy Calculation: Calculate the difference in the Gibbs free energies (ΔG) between the two tautomers in the chosen solvent. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form.
-
Tautomer Ratio Prediction: The equilibrium constant (K) and the tautomer ratio can be calculated from the ΔG value using the equation: ΔG = -RTln(K).
Caption: A typical DFT workflow for predicting tautomer ratios.
Implications in Drug Development
The tautomeric state of a 5-substituted-1H-tetrazole can have profound implications in drug discovery and development:
-
Receptor Binding: The 1H and 2H tautomers have different hydrogen bond donor/acceptor patterns and overall shapes, which can lead to distinct binding modes and affinities for a biological target.[6]
-
Physicochemical Properties: Tautomerism influences key properties such as pKa, lipophilicity, and solubility, which in turn affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: The existence of different tautomers can have implications for patent claims and the novelty of chemical entities.
Table 2: pKa Values of Representative 5-Substituted-1H-Tetrazoles
| Substituent (R) | pKa of 5-R-1H-tetrazole | Reference |
| -H | 4.89 | [1] |
| -CH₃ | 5.55 | [14] |
| -C₆H₅ | 4.45 | [14] |
| -NH₂ | 6.03 | [15] |
| -CF₃ | 3.34 | [16] |
Conclusion
The tautomerism of 5-substituted-1H-tetrazoles is a multifaceted phenomenon with significant implications for their chemistry and biological activity. A comprehensive understanding of the factors governing the tautomeric equilibrium and the application of appropriate analytical and computational tools are essential for researchers in academia and industry. This guide has provided a detailed overview of the core principles, influential factors, and practical methodologies for the study of tetrazole tautomerism. By leveraging this knowledge, scientists can better design, synthesize, and characterize novel tetrazole-containing molecules with tailored properties for a wide range of applications, particularly in the realm of drug discovery.
References
-
Perry, C. J., Ramos, S. A., Phelps, M. C., Mueller, L. J., & Beran, G. J. O. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society. [Link]
-
Ilie, A. S., & Ciuca, V. (2018). Experimental and pKa prediction aspects of tautomerism of drug-like molecules. Bioorganic & Medicinal Chemistry, 26(19), 5246-5260. [Link]
-
Perry, C. J., Ramos, S. A., Phelps, M. C., Mueller, L. J., & Beran, G. J. O. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
-
Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Journal of Materials Chemistry A. [Link]
-
Wikipedia contributors. (2025). Tetrazole. Wikipedia. [Link]
-
Kantharaju, K., & Sureshbabu, V. V. (2025). Identifying 1H/2H Tetrazole Tautomers via LFER: A Chemical Education Perspective. Journal of Chemical Education. [Link]
-
Aridoss, G., Zhao, C., Borosky, G. L., & Laali, K. K. (2012). Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. The Journal of Organic Chemistry, 77(8), 4152–4155. [Link]
-
Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Rius Bartra, J. M. (2015). How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method?. ResearchGate. [Link]
-
Leyva, S., & Cardoso-Ortiz, J. (2020). Tautomeric forms of tetrazole. ResearchGate. [Link]
-
Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2006). Tetrazoles: Synthesis, Structure, Physico-Chemical Properties and Application. Russian Chemical Reviews, 75(6), 461-498. [Link]
-
How to Solve Single Crystal XRD Structure. (2019, January 6). YouTube. [Link]
-
Zhang, R., Lu, M., & Xu, Y. (2024). 3-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine:synthesis and properties. Chinese Journal of Energetic Materials, 32(6), 584-590. [Link]
-
Ivashkevich, O. A., Gaponik, P. N., Voitekhovich, S. V., Lyakhov, A. S., & Matulis, V. E. (2008). 1-Vinyl-5-amino-1H-tetrazole: X-ray molecular and crystal structures and quantum-chemical DFT calculations. Journal of Molecular Structure, 875(1-3), 463-469. [Link]
-
Aridoss, G., Zhao, C., Borosky, G. L., & Laali, K. K. (2012). Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. PubMed. [Link]
-
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Hall, C. D., & Steel, P. J. (2010). NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. ResearchGate. [Link]
-
Chetina, O. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. [Link]
-
Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and Characterization of 5-(Trifluoromethyl)Tetrazol-Based Energetic Salts. ResearchGate. [Link]
-
Aridoss, G., Zhao, C., Borosky, G. L., & Laali, K. K. (2024). Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. AGRIS. [Link]
-
Mezey, P. G. (1995). Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. Scholars@UToledo. [Link]
-
Leyva, S., & Cardoso-Ortiz, J. (2020). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. ResearchGate. [Link]
-
Kantharaju, K., & Sureshbabu, V. V. (2025). Identifying 1H/2H Tetrazole Tautomers via LFER: A Chemical Education Perspective. ResearchGate. [Link]
- Bayer Intellectual Property GmbH. (2011). Process for the preparation of 5-substituted 1-alkyltetrazoles.
-
Khalymbadzha, I. A., Shestakova, T. S., Deev, S. L., Rusinov, V. L., Chupakhin, O. N., Shenkarev, Z. O., & Arseniev, A. S. (2013). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Bulletin, 62(2), 521-528. [Link]
-
SCM. (2019, October 19). ADF Tutorial: How To Determine Tautomer Ratios. YouTube. [Link]
-
Wieder, M., Fass, J., & Riniker, S. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(30), 10215-10226. [Link]
-
Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace. (n.d.). [PDF] Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace - Free Download PDF. [Link]
-
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Hall, C. D., & Steel, P. J. (2010). NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. ACS Publications. [Link]
-
Ostrovskii, V. A., Koldobskii, G. I., & Grigor’ev, Y. V. (2017). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). Heterocycles, 94(10), 1838. [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
-
Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). LibreTexts. [Link]
-
Wong, M. W., Leung-Toung, R., & Wentrup, C. (1993). Tautomeric equilibrium and hydrogen shifts of tetrazole in the gas phase and in solution. Journal of the American Chemical Society, 115(6), 2465–2472. [Link]
-
Alkorta, I., & Elguero, J. (2003). Prototropic tautomerism of 5-aryloxy-1(2)H-tetrazoles. The Journal of Physical Chemistry A, 107(44), 9449-9454. [Link]
-
Tautomerism and Density Functional Theory. (n.d.). ResearchGate. [Link]
-
Ismael, A., Cristiano, M. L. S., Fausto, R., & Gómez-Zavaglia, A. (2010). Tautomer Selective Photochemistry in 1-(Tetrazol-5-yl)ethanol. CONICET. [Link]
-
Barone, V., & Criminisi, A. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, 19(15), 5013-5023. [Link]
-
Kumar, A., Kumar, V., & Kumar, S. (2014). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 79(14), 6527-6534. [Link]
-
Kostakis, G. E., Anson, C., & Powell, A. K. (2010). The two possible tautomers of 5-substituted tetrazoles. ResearchGate. [Link]
-
Hsu, C.-Y., Al-Shuhaib, M. B. A., & Al-Awsi, G. R. L. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 15(1), 1-20. [Link]
Sources
- 1. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]
- 2. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Experimental and pKa prediction aspects of tautomerism of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. sioc.cas.cn [sioc.cas.cn]
An In-depth Technical Guide to the Discovery and History of Tetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon, has journeyed from a laboratory curiosity in the late 19th century to a cornerstone moiety in modern medicinal chemistry and materials science.[1][2][3] Initially synthesized by Swedish chemist J. A. Bladin in 1885, this nitrogen-rich scaffold remained relatively obscure for decades.[1][2][4] Its ascent began with the recognition of its unique physicochemical properties, particularly its ability to act as a stable, non-classical bioisostere of the carboxylic acid group.[5][6][7] This discovery unlocked immense potential in drug development, leading to the creation of blockbuster drugs like Losartan and Valsartan.[5] Beyond its role as a carboxylic acid mimic, the tetrazole ring's high heat of formation and propensity to release large volumes of nitrogen gas upon decomposition have made it a critical component in the development of high-energy materials, such as propellants and gas generators for airbags.[8][9][10][11] This guide provides a comprehensive exploration of the discovery, structural elucidation, synthetic evolution, and the diverse applications that have defined the remarkable history of tetrazole compounds.
The Dawn of Tetrazole Chemistry: A Serendipitous Discovery
The story of tetrazoles begins in 1885 at the University of Uppsala, Sweden. Chemist Johannes Alfred Bladin, while investigating the reactions of dicyanophenylhydrazine (the condensation product of cyanogen and phenylhydrazine), made an unexpected observation. Upon treating this compound with nitrous acid, he isolated a new substance with the molecular formula C₈H₅N₅.[1] Bladin correctly deduced that he had synthesized a novel heterocyclic ring system, for which he coined the name "tetrazole".[1] This first reported derivative was 2-phenyl-5-cyanotetrazole.[12] Despite this pioneering work, the field of tetrazole chemistry saw limited activity for over half a century, with only a few hundred derivatives reported by 1950.[4]
Structural Elucidation and the Challenge of Tautomerism
While Bladin proposed the correct cyclic structure, definitive proof and a deeper understanding of the tetrazole ring's nature evolved over many years. A key feature of the parent tetrazole and its 5-substituted derivatives is annular tautomerism. The single proton on the ring can reside on either the N1 or N2 nitrogen atom, leading to two distinct tautomeric forms: 1H-tetrazole and 2H-tetrazole.[1][3][13]
These are not just resonance structures but distinct isomers with different physicochemical properties that exist in a dynamic equilibrium.[13][14]
-
1H-Tetrazole: Generally the more stable form in the solid phase.[13]
-
2H-Tetrazole: Often dominates in the gas phase and can be more stable in polar solvents.[3][13]
The development of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), was crucial in characterizing these tautomers and confirming the assignments of N-substituted isomers.[3] For instance, 1H, 13C, and 15N NMR spectroscopy are now indispensable tools for differentiating between 1- and 2-substituted tetrazole regioisomers.[3]
Caption: General workflow for Huisgen [3+2] cycloaddition.
Experimental Protocol: Synthesis of 5-phenyl-1H-tetrazole via Huisgen Cycloaddition
This protocol is a representative example of the widely used method employing sodium azide and a catalyst.
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Reaction: Heat the reaction mixture to reflux (typically 110-125 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) to protonate the tetrazolate anion. This will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 5-phenyl-1H-tetrazole.
Other Synthetic Routes
While the Huisgen cycloaddition is dominant, other methods have been developed for specific substitution patterns:
-
From Amides: 1,5-disubstituted tetrazoles can be synthesized from the corresponding amides, often by activating the amide with an agent like phosphorus pentachloride or phosphoryl chloride, followed by reaction with an azide source. [15]* From Isocyanides: The "click chemistry" approach has been extended to the reaction of isocyanides with an azide source (like trimethylsilyl azide) to form 1-substituted tetrazoles. [1]* Multicomponent Reactions (MCRs): More recently, MCRs have been developed that allow for the convergent synthesis of complex tetrazole derivatives in a single step from multiple starting materials, offering high efficiency and diversity. [6][15][16]
The Tetrazole in Medicinal Chemistry: A Bioisosteric Revolution
The most impactful application of tetrazoles has been in drug discovery, primarily due to its role as a non-classical bioisostere of the carboxylic acid functional group. [1][5][6]Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring mimics the carboxylic acid group in several key aspects:
-
Acidity (pKa): 5-substituted-1H-tetrazoles have a pKa in the range of 4.5-4.9, which is very similar to that of many carboxylic acids (pKa ~4.2-4.5). [17][18]This ensures that, like carboxylic acids, they are predominantly ionized (anionic) at physiological pH.
-
Planar Structure: Both the tetrazolate anion and the carboxylate group are planar, allowing them to engage in similar electrostatic and hydrogen bonding interactions with receptor sites. [18][19]* Metabolic Stability: A crucial advantage of the tetrazole ring is its high resistance to metabolic degradation, whereas carboxylic acids can be susceptible to metabolic pathways like O-glucuronidation, which can sometimes lead to reactive metabolites. [5][7][19] This bioisosteric replacement has been a highly successful strategy in medicinal chemistry to improve a drug's pharmacokinetic profile, enhance its metabolic stability, and increase its lipophilicity and membrane penetration. [5][6][18]
Caption: Bioisosteric relationship of carboxylic acid and tetrazole.
Data Presentation: Comparison of Physicochemical Properties
| Property | Carboxylic Acid (R-COOH) | 5-Substituted-1H-tetrazole | Key Implication in Drug Design |
| pKa | ~4.2 - 4.5 [18] | ~4.5 - 4.9 [7][17][18] | Similar acidity ensures comparable ionization state at physiological pH, crucial for receptor binding. |
| Lipophilicity (logP) | Lower | Generally higher [7][20] | Can improve membrane permeability and oral bioavailability. [5] |
| Metabolic Stability | Susceptible to reduction, conjugation (e.g., glucuronidation) [19] | Highly resistant to metabolic degradation. [5][7] | Leads to longer half-life and potentially reduced risk of reactive metabolite formation. [19] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and acceptor; may form stronger H-bonds. [21] | Can engage in similar or stronger interactions with biological targets. |
The archetypal example of this strategy is the development of angiotensin II receptor antagonists, known as the "sartans," for treating hypertension. In Losartan , the first of its class, replacement of a carboxylic acid with a tetrazole group was a pivotal design element that contributed to its high potency and favorable pharmacokinetic profile. [5][17]This success was replicated in numerous other drugs, including Valsartan and Irbesartan. [5]
Tetrazoles in Materials Science: The Power of Nitrogen
The extremely high nitrogen content and endothermic heat of formation of the tetrazole ring make its derivatives valuable as energetic materials. [9][10][11]Upon decomposition, they release a large amount of energy and produce environmentally benign nitrogen gas (N₂), which is a highly stable molecule. [10][11] Key applications include:
-
High-Energy-Density Materials (HEDMs): Tetrazole-based compounds are investigated as explosives and propellants, often exhibiting a desirable combination of high performance and lower sensitivity to impact and friction compared to traditional nitro-based explosives. [9][10]* Gas Generators: Their ability to rapidly produce large volumes of nitrogen gas makes them ideal for use in automobile airbag inflators and other pyrotechnic devices. [8][16]* Coordination Chemistry: Tetrazoles can act as ligands to form metal complexes and metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. [8]
Conclusion and Future Outlook
From its discovery as a chemical novelty by Bladin, the tetrazole has evolved into a privileged structure in chemical science. Its journey highlights the profound impact that fundamental synthetic discoveries, like the Huisgen cycloaddition, can have on applied fields. In medicinal chemistry, the tetrazole is a testament to the power of the bioisosterism concept, enabling the optimization of drug properties and leading to market-approved therapeutics. In materials science, its high nitrogen content continues to be exploited for advanced energetic applications. As synthetic methodologies become even more sophisticated, the exploration of novel tetrazole scaffolds will undoubtedly continue to push the boundaries of drug discovery and materials engineering, ensuring the relevance of this unique heterocycle for decades to come.
References
-
Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10447-10515. [Link]
-
Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis. [Link]
-
ResearchGate. (n.d.). An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring. [Link]
-
ResearchGate. (n.d.). Use of tetrazoles in catalysis and energetic applications: Recent developments. [Link]
-
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). An Efficient and Green Synthetic Route to Losartan. [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. [Link]
-
National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. [Link]
-
ElectronicsAndBooks. (n.d.). The chemistry of the tetrazoles. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. National Center for Biotechnology Information. [Link]
-
Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. [Link]
-
Sciforum. (n.d.). Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. [Link]
-
ResearchGate. (n.d.). New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties. [Link]
-
CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. [Link]
-
Wikipedia. (n.d.). Tetrazole. [Link]
-
National Institutes of Health. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. [Link]
- Google Patents. (n.d.). Processes for preparing losartan and losartan potassium.
-
ResearchGate. (n.d.). (PDF) Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions. [Link]
-
Moodle@Units. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. [Link]
-
PubMed. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. [Link]
-
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]
-
ResearchGate. (n.d.). The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. [Link]
-
National Institutes of Health. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted... [Link]
-
National Institutes of Health. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information. [Link]
-
CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
University of Groningen Research Portal. (2016). Convergent Three-Component Tetrazole Synthesis. [Link]
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Tetrazole - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. researchgate.net [researchgate.net]
- 19. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
1H-Tetrazole-5-carboxylic acid CAS number and IUPAC name
An In-Depth Technical Guide to 1H-Tetrazole-5-carboxylic Acid for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a critical heterocyclic compound in modern medicinal chemistry and drug development. We will delve into its fundamental properties, established synthesis protocols, and its pivotal role as a bioisostere for the carboxylic acid functional group. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application, causality behind experimental choices, and essential safety protocols.
Nomenclature and Chemical Identification
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is recognized across multiple databases and regulatory bodies by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | AChemBlock[1] |
| CAS Number | 75773-99-8 | chemBlink[2][3] |
| Molecular Formula | C₂H₂N₄O₂ | chemBlink[2][3] |
| Molecular Weight | 114.06 g/mol | chemBlink[3] |
| Synonyms | 1H-Tetrazole-5-formic acid | chemBlink[3] |
Physicochemical Properties and Data
The utility of this compound in drug design is rooted in its specific physicochemical characteristics, which allow it to mimic the behavior of a carboxylic acid at a physiological pH.
| Property | Value | Notes |
| Density | 1.902 ± 0.06 g/cm³ | Calculated value at 20°C and 760 Torr.[3] |
| Solubility | 47 g/L in water (25°C) | Calculated value, indicating good aqueous solubility.[3] |
| pKa | ~4.5 | Similar to many carboxylic acids, enabling it to exist as an anion at physiological pH.[4] |
| Appearance | White to light-yellow crystalline powder | General appearance noted in safety and supplier data.[2][5] |
The Role in Medicinal Chemistry: A Superior Carboxylic Acid Bioisostere
The primary application of the 5-substituted-1H-tetrazole moiety is as a non-classical bioisostere, or surrogate, for the carboxylic acid group.[6][7] This strategic replacement is a cornerstone of modern drug design, employed to overcome common liabilities associated with carboxylic acids while retaining or enhancing biological activity.[8]
Rationale for Bioisosteric Replacement
The tetrazole ring offers several distinct advantages over a carboxylic acid:
-
Metabolic Stability : Tetrazole rings are significantly more resistant to metabolic degradation pathways that typically affect carboxylic acids, such as reduction or conjugation to form reactive acyl glucuronides.[6][8][9] This can lead to a longer duration of action and a more favorable safety profile.[6]
-
Physicochemical Mimicry : With a pKa value closely matching that of many carboxylic acids, the tetrazole ring is also deprotonated at physiological pH.[4] The resulting tetrazolate anion effectively delocalizes its negative charge across the five-membered ring, allowing it to engage in similar electrostatic and hydrogen-bonding interactions as a carboxylate.[8]
-
Improved Pharmacokinetics : The tetrazolate anion is more lipophilic than the corresponding carboxylate.[8] This can enhance a drug candidate's ability to cross biological membranes, potentially improving oral bioavailability.[9]
Structural and Interactional Considerations
While an effective mimic, the tetrazole group is not a perfect structural substitute. The hydrogen-bond environment around a tetrazole extends approximately 1.2 Å further from the core of the molecule compared to a carboxylic acid.[4] This requires careful consideration of the target's active site topology to ensure that the larger size can be accommodated without loss of binding affinity.
The diagram below illustrates the bioisosteric replacement and the comparative interactions with a hypothetical receptor site containing an amidine group.
Caption: Synthesis from nitrile precursor to final acid.
Example Protocol: Acid-Catalyzed Hydrolysis of Ethyl 1H-tetrazole-5-carboxylate
This protocol is adapted from general hydrolysis procedures for related compounds and represents a robust method for producing the title compound. [10] Materials:
-
Ethyl 1H-tetrazole-5-carboxylate (1.0 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (HCl) (catalyst)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add ethyl 1H-tetrazole-5-carboxylate (1.0 eq) and ethanol (approx. 20 mL per gram of ester).
-
Acid Addition: While stirring, carefully add concentrated HCl (approx. 2 mL per gram of ester).
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 80-90°C). Maintain reflux for 6-8 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Isolation: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold water or ethanol.
-
Drying: Dry the filtered solid under vacuum to yield this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. [10][11]
Safety, Handling, and Storage
The parent 1H-tetrazole scaffold presents significant safety hazards that must be managed with appropriate engineering controls and personal protective equipment.
-
Explosion Risk: 1H-Tetrazole and its derivatives can be explosive. They present an extreme risk of explosion when subjected to shock, friction, or heat. [5]Decomposition can occur rapidly above the melting point (~155-158°C). [5]* Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, flame-resistant lab coat, and chemical-resistant gloves. [5][12] * Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [5][12] * Avoid creating dust. [12]Use non-sparking tools. [5] * Keep away from heat, sparks, open flames, and other ignition sources. [5][13]* Storage: Store in a tightly closed, suitable container in a cool, dry, and well-ventilated place. [5]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [14]
-
Conclusion
This compound is more than a simple heterocyclic compound; it is a powerful tool in the medicinal chemist's arsenal. Its ability to serve as a metabolically robust and physicochemically similar bioisostere for carboxylic acids has cemented its role in the development of numerous successful therapeutics. Understanding its synthesis, properties, and critical safety considerations is essential for any researcher aiming to leverage its unique advantages in the pursuit of novel drug candidates.
References
- Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. RSC Advances.
- Arulmurugan, S., & Karthikeyan, J. (2019). Novel two step synthesis of bis/Mono 1-aryl-1H-tetrazole-5-carboxylic acid. Taylor & Francis Online.
- Thermo Fisher Scientific. (n.d.). This compound ethyl ester,sodium salt - SAFETY DATA SHEET. Fisher Scientific.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
- Thermo Fisher Scientific. (2024). This compound ethyl ester,sodium salt - SAFETY DATA SHEET. Fisher Scientific.
- Shanghai Yuanye Bio-Technology Co., Ltd. (n.d.). This compound CAS NO. 75773-99-8. Guidechem.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester. PubChem.
- Gour, P., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
- ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. ECHEMI.
- MedChemica. (2022). Acid Bioisosteres. Cambridge MedChem Consulting.
- Kiss, R., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances.
- chemBlink. (n.d.). This compound [CAS# 75773-99-8]. chemBlink.
- Santa Cruz Biotechnology. (n.d.). 1H-Tetrazole-5-acetic acid. Santa Cruz Biotechnology.
- ChemBK. (2024). 1H-Tetrazolyl-5-Carboxylic acid ethyl ester. ChemBK.
- Capot Chemical Co., Ltd. (2017). MSDS of Ethyl 1H-tetrazole-5-carboxylate. Capot Chemical.
- Sigma-Aldrich. (n.d.). 1H-Tetrazole-5-acetic acid 96%. Sigma-Aldrich.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 1H-Tetrazole-5-carboxylate. TCI Chemicals.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1H-Tetrazole. Sigma-Aldrich.
- Kumar, V., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis.
- Hangzhou zhongqi chem co.,Ltd. (n.d.). 1-benzyl-1H-tetrazole-5-carboxylic acid. ECHEMI.
- AChemBlock. (n.d.). This compound ethyl ester 95%. AChemBlock.
Sources
- 1. This compound ethyl ester 95% | CAS: 55408-10-1 | AChemBlock [achemblock.com]
- 2. This compound, CasNo.75773-99-8 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 3. CAS # 75773-99-8, this compound, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. echemi.com [echemi.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. rsc.org [rsc.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.dk [fishersci.dk]
- 14. capotchem.cn [capotchem.cn]
Mastering the Molecule: A Senior Scientist's Guide to the Safe Handling of 1H-Tetrazole-5-carboxylic acid
An In-depth Technical Guide for Researchers
Introduction: 1H-Tetrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is often employed as a bioisostere for a carboxylic acid group, enhancing metabolic stability and modulating the physicochemical properties of drug candidates.[1] Its utility, however, is paired with a distinct hazard profile rooted in the high-nitrogen, high-energy tetrazole ring system. This guide moves beyond a standard Safety Data Sheet (MSDS) to provide an in-depth, field-proven framework for the safe handling, storage, and emergency management of this compound. For professionals in drug development, understanding the causality behind safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and laboratory security.
Section 1: Compound Profile and Intrinsic Hazard Analysis
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. The energetic nature of the tetrazole ring warrants particular attention, as it dictates the primary hazards associated with this class of molecules.
Physicochemical & Toxicological Data Summary
While comprehensive toxicological data for this compound is not fully available, the properties of the parent compound and its derivatives provide a strong basis for a conservative safety approach.[2][3]
| Property | Value / Information | Source |
| Chemical Formula | C₂H₂N₄O₂ | [4] |
| Molecular Weight | 114.06 g/mol | - |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Data not consistently available; related compounds like 1H-Tetrazol-5-acetic acid melt around 180-183 °C.[5] | [5] |
| Solubility | Soluble in water (47 g/L at 25 °C) and organic solvents. | [4][6] |
| Stability | Stable under recommended storage conditions, but presents an explosion risk if heated, or subjected to shock or friction.[7][8] The tetrazole ring decomposes rapidly upon heating.[7] | [7][8] |
| Hazardous Decomposition | Thermal decomposition releases toxic and corrosive gases, including nitrogen oxides (NOx) and carbon oxides (COx).[3][7] | [3][7] |
GHS Hazard Classification & Rationale
The Globally Harmonized System (GHS) classifications for closely related tetrazole compounds serve as a critical warning. The primary hazards stem from both its physical reactivity and its potential physiological effects upon exposure.
| GHS Classification | Hazard Statement & Rationale | Source |
| Flammable Solid | H228: Flammable solid. The compound can be ignited by friction, heat, sparks, or flames. | [9][10] |
| Self-Reactive/Explosive | H240: Heating may cause an explosion. This is the most critical hazard. The tetrazole ring contains a high percentage of nitrogen, making it an energetic material that can decompose explosively. | [8] |
| Skin Irritation | H315: Causes skin irritation. Direct contact can lead to inflammation and irritation. | [11] |
| Eye Irritation | H319: Causes serious eye irritation. The powder can cause significant irritation and potential damage upon contact with eyes. | [11] |
| Respiratory Irritation | H335: May cause respiratory irritation. Inhalation of the dust can irritate the respiratory tract. | |
| Acute Toxicity (Oral) | H301/H302: Toxic or Harmful if swallowed. While specific LD50 data is scarce, related compounds are considered harmful. | [12] |
Expert Insight: The energetic potential of tetrazoles is a direct consequence of their chemical structure. The ring consists of four nitrogen atoms and one carbon atom, storing a significant amount of energy.[13] Rapid decomposition processes, often triggered by heat, can lead to the release of this energy and large volumes of gaseous products, primarily molecular nitrogen, resulting in an explosion.[14] This is not merely a fire risk; it is a detonation hazard that must be the primary consideration in all handling protocols.[7][8]
Section 2: A Proactive Framework for Risk Mitigation
A proactive safety culture relies on a systematic process of risk assessment and the implementation of layered control measures. The following workflow should be adopted before any experimental work involving this compound commences.
Pre-Experiment Risk Assessment Workflow
This diagram outlines the mandatory decision-making process for any researcher planning to work with the target compound.
Caption: Decision tree for spill response.
Fire Response
-
Immediate Action: If a fire occurs, do not attempt to fight it unless you are trained and it is very small (e.g., a small flame in a beaker that can be smothered without risk).
-
Primary Hazard: The primary danger is an explosion. [7][8]* Evacuation: Activate the nearest fire alarm and evacuate the area immediately.
-
Remote Fighting: Firefighters should be informed of the material's explosive nature and advised to fight the fire from a remote location or behind protective barriers. [8]* Extinguishing Media: For small fires, dry chemical, CO₂, or alcohol-resistant foam may be used. [3]Do not use a direct stream of water, which could scatter the flammable solid.
First Aid Measures
These protocols are based on standard MSDS recommendations and should be followed while seeking immediate professional medical attention. [3][11]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. [11]* Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. [2]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]
Section 5: Waste Disposal
Chemical waste generators are legally and ethically responsible for the correct classification and disposal of waste.
-
Classification: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be classified and disposed of as hazardous waste. * Procedure: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department. * Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Consult your EHS department for specific institutional procedures. [2]Under no circumstances should this material be disposed of down the drain. [7]
Conclusion
This compound is a valuable tool for the modern chemist, but its utility is intrinsically linked to its energetic properties. A safety-first mindset, grounded in a deep understanding of the compound's reactivity and potential hazards, is paramount. By implementing the multi-layered risk mitigation strategies outlined in this guide—from proactive risk assessment and engineering controls to meticulous handling protocols and robust emergency plans—researchers can harness the synthetic potential of this molecule while ensuring the safety of themselves, their colleagues, and their institution.
References
-
Capot Chemical Co., Ltd. (2017, August 28). MSDS of Ethyl 1H-tetrazole-5-carboxylate. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1H-Tetrazol-5-acetic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 75773-99-8, this compound. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1H-Tetrazole-5-acetic acid. Retrieved from [Link]
-
Ostrovskii, V. A., et al. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
ResearchGate. (2024, September 2). Decomposition products of tetrazoles. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Cas 75773-99-8,this compound | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. CAS # 75773-99-8, this compound, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.dk [fishersci.dk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aksci.com [aksci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Tetrazole - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Degradation of 1H-Tetrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Tetrazole-5-carboxylic acid is a key structural motif in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid functional group. Its stability under various environmental conditions is a critical determinant of its viability in pharmaceutical development, influencing storage, formulation, and in vivo performance. This technical guide provides a comprehensive overview of the stability and degradation of this compound, delving into its thermal, chemical, and photolytic liabilities. Drawing upon established principles of physical organic chemistry and data from related tetrazole derivatives, this document outlines potential degradation pathways and provides validated experimental protocols for rigorous stability assessment.
Introduction: The Pivotal Role of this compound in Drug Discovery
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has emerged as a valuable scaffold in modern drug design. Specifically, 5-substituted 1H-tetrazoles are widely recognized as effective bioisosteric replacements for carboxylic acids.[1][2] This is attributed to their similar pKa values, planar geometry, and ability to participate in hydrogen bonding interactions. The incorporation of a this compound moiety can enhance a molecule's metabolic stability, lipophilicity, and absorption, thereby improving its pharmacokinetic profile.[3] However, the inherent energetic nature of the tetrazole ring and the reactivity of the carboxylic acid group necessitate a thorough understanding of the compound's stability. This guide serves as a foundational resource for researchers to anticipate and investigate the degradation pathways of this compound, ensuring the development of robust and reliable drug candidates.
Thermal Stability and Degradation
The thermal stability of this compound is a crucial parameter, particularly for manufacturing processes involving heat and for determining appropriate storage conditions. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not extensively published, the thermal behavior of related 5-substituted tetrazoles provides valuable insights.
Generally, 5-substituted tetrazoles exhibit moderate to high thermal stability, with decomposition temperatures often exceeding 200°C.[4][5] For instance, 5-methyl-1H-tetrazole decomposes at 254°C.[5] The substituent at the 5-position significantly influences the thermal stability.
Potential Thermal Degradation Pathways
Two primary thermal degradation pathways are plausible for this compound:
-
Decarboxylation: The loss of carbon dioxide from a carboxylic acid upon heating is a common reaction.[6][7] While this process is most facile for β-keto acids, other carboxylic acids can undergo decarboxylation under sufficiently high temperatures. For this compound, thermal decarboxylation would yield 1H-tetrazole. The mechanism likely involves a concerted process where the carboxylic acid proton is transferred to the tetrazole ring, facilitating the elimination of CO2.
-
Tetrazole Ring Fragmentation: The tetrazole ring itself can fragment upon heating. Studies on the thermal decomposition of 1H-tetrazole have shown that at lower temperatures, the primary products are hydrazoic acid (HN₃) and hydrogen cyanide (HCN), suggesting cleavage of the C5-N1 and N3-N4 bonds.[8] At higher temperatures, a more complex mixture of products, including ammonia, methane, and acetylene, is observed. The presence of the carboxylic acid group may influence the fragmentation pattern.
The following diagram illustrates these potential thermal degradation pathways:
Caption: Potential thermal degradation pathways of this compound.
Experimental Protocol: Thermal Analysis (TGA/DSC)
To experimentally determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Objective: To determine the onset of decomposition and identify thermal events such as melting and decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or ceramic TGA/DSC pan.
-
Instrument Setup:
-
TGA:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate of 10 °C/min is typically used.
-
Temperature Range: 25 °C to 500 °C or until complete decomposition.
-
-
DSC:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature just beyond the decomposition temperature observed in TGA.
-
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of weight loss, which indicates the beginning of decomposition.
-
From the DSC curve, identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Chemical Stability: Hydrolysis and pH Dependence
The hydrolytic stability of this compound across a range of pH values is critical for understanding its behavior in aqueous formulations and under physiological conditions. Tetrazoles are generally stable over a wide pH range.[1] However, the presence of the carboxylic acid functionality and the potential for acid or base catalysis of ring degradation warrants a thorough investigation.
Potential Hydrolytic Degradation Pathways
-
Acid-Catalyzed Degradation: Under strong acidic conditions, protonation of the tetrazole ring could potentially facilitate ring opening. However, the tetrazole ring is known for its general stability towards acids.
-
Base-Catalyzed Degradation: In strongly basic solutions, deprotonation of the carboxylic acid and the tetrazole N-H will occur. While the resulting tetrazolate anion is resonance-stabilized, extreme pH and temperature could promote ring cleavage.
Forced degradation studies are the most effective way to probe these potential liabilities.[9][10]
Experimental Protocol: Forced Hydrolysis Study
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final concentration of the drug substance suitable for analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with purified water.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and for a defined period (e.g., up to 7 days), with samples taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).[11]
-
Sample Analysis:
The following diagram outlines the workflow for a forced degradation study:
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Methodological & Application
Synthesis of 1H-Tetrazole-5-Carboxylic Acid: A Comprehensive Guide for Pharmaceutical and Chemical Research
Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the tetrazole ring stands out as a critical pharmacophore, frequently employed as a bioisosteric replacement for the carboxylic acid functional group.[1] This substitution is a key strategy in drug design, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and better tissue penetration of drug candidates.[1] The similar pKa of the tetrazole proton to that of a carboxylic acid allows it to maintain crucial ionic interactions with biological targets, while its greater lipophilicity can be advantageous for cell membrane permeability. Several blockbuster drugs, including the angiotensin II receptor blockers like losartan and valsartan, feature a tetrazole moiety, underscoring its importance in developing effective therapeutics.[2]
This application note provides a detailed, reliable, and safety-conscious protocol for the synthesis of 1H-tetrazole-5-carboxylic acid (also referred to as 5-carboxytetrazole or tetrazole-5-acetic acid in some literature) from cyanoacetic acid. This synthesis is a fundamental transformation for researchers aiming to incorporate this valuable structural motif into novel pharmaceutical agents and other advanced materials.
Reaction Principle: The [3+2] Cycloaddition Pathway
The core of this synthesis is a [3+2] cycloaddition reaction, a powerful and widely used method for constructing five-membered heterocyclic rings.[1] In this specific transformation, the nitrile group of cyanoacetic acid reacts with an azide source, typically sodium azide, to form the tetrazole ring. The reaction is often facilitated by a Lewis acid catalyst, such as zinc chloride, which activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[3]
The generally accepted mechanism involves the coordination of the Lewis acid to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, initiating a cascade of electron movements that culminates in the formation of the stable, aromatic tetrazole ring.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis of this compound from cyanoacetic acid.
Caption: Workflow for the synthesis of this compound.
Critical Safety Precautions: Handling Sodium Azide and Hydrazoic Acid
WARNING: The following protocol involves the use of sodium azide, a highly toxic and potentially explosive substance. In-situ generation of hydrazoic acid, which is also toxic and explosive, is a significant risk. This synthesis must be performed by trained personnel in a well-ventilated chemical fume hood, with strict adherence to all safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good choice), and chemical splash goggles. A face shield is recommended when handling larger quantities.
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. It can cause a rapid drop in blood pressure, headache, dizziness, and in severe cases, death.
-
Explosion Hazard:
-
Do not heat solid sodium azide.
-
Avoid contact with heavy metals (e.g., lead, copper, silver, zinc) and their salts, as this can form highly shock-sensitive and explosive heavy metal azides. Use plastic or ceramic spatulas.
-
Do not pour azide-containing solutions down the drain, as explosive metal azides can accumulate in the plumbing.
-
Avoid contact with acids, which will generate highly toxic and explosive hydrazoic acid gas.
-
-
Waste Disposal: All sodium azide-containing waste must be treated as hazardous and disposed of according to institutional and national regulations. A common method for quenching residual azide is the addition of sodium nitrite followed by acidification to generate nitrous acid, which decomposes the azide. This quenching procedure should also be performed in a fume hood with appropriate precautions.
Detailed Experimental Protocol
This protocol is adapted from a one-step synthesis method and is designed for reliability and high yield.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Cyanoacetic Acid | ≥99% | Sigma-Aldrich |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Sigma-Aldrich |
| Deionized Water | High Purity | In-house |
| Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Concentrated, ACS Grade | Fisher Scientific |
| Ethanol | Reagent Grade | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe.
-
Heating mantle.
-
Fume hood.
-
pH meter or pH paper.
-
Rotary evaporator.
-
Büchner funnel and filtration flask.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, charge a 2 L three-necked round-bottom flask with cyanoacetic acid (85 g, 1.0 mol), sodium azide (65 g, 1.0 mol), and deionized water (1200 mL).[4]
-
Rationale: The molar ratio of cyanoacetic acid to sodium azide is approximately 1:1, which is stoichiometrically balanced for the cycloaddition. Water is used as a safe and effective solvent for this reaction.[4]
-
-
Addition of Catalyst: To the stirred suspension, add anhydrous zinc chloride (25 g).[4]
-
Rationale: Zinc chloride acts as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the azide ion, thereby accelerating the reaction.[3]
-
-
Reflux: With vigorous stirring, heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle. Maintain a gentle reflux for 72 hours.[4]
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction. The extended reaction time ensures a high conversion of the starting materials.
-
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add concentrated sulfuric acid or hydrochloric acid to the stirred solution until the pH is between 1 and 2.[4]
-
Rationale: Acidification protonates the tetrazole ring and the carboxylic acid group, making the product less soluble in the aqueous solution and facilitating its precipitation. Caution: This step will generate some hydrazoic acid. Perform this slowly and in a well-ventilated fume hood.
-
-
Isolation and Purification:
-
Concentrate the solvent (water) using a rotary evaporator.
-
The resulting solid is collected by vacuum filtration using a Büchner funnel.
-
The crude product can be further purified by extraction with ethanol, followed by removal of the ethanol to yield the final product.[4]
-
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. The expected yield of this compound is approximately 94 g.[4]
Characterization and Quality Control
Confirmation of the structure and purity of the synthesized this compound is crucial. The following are expected analytical data:
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | A broad singlet in the region of 13-16 ppm corresponding to the acidic protons of the carboxylic acid and the tetrazole N-H. A singlet for the methylene protons adjacent to the tetrazole ring. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carboxylic carbon, the tetrazole ring carbon, and the methylene carbon. |
| FT-IR (KBr) | Broad O-H stretch from the carboxylic acid, N-H stretch, C=O stretch from the carboxylic acid, and characteristic peaks for the tetrazole ring (C=N and N-N stretching). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound. |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. Loss of product during work-up. | - Extend the reflux time and monitor the reaction until completion. - Ensure the pH is sufficiently low (1-2) during acidification to fully precipitate the product. - Be careful not to lose product during transfers and filtration. |
| Impure Product | Incomplete reaction. Side reactions. Inefficient purification. | - Ensure the reaction has gone to completion. - Recrystallize the product from a suitable solvent system (e.g., water, ethanol/water). - Perform a thorough extraction during purification. |
| Reaction Stalls | Inactive catalyst. Insufficient heating. | - Use fresh, anhydrous zinc chloride. - Ensure the reaction mixture is maintained at a consistent reflux temperature. |
Conclusion
The synthesis of this compound from cyanoacetic acid is a robust and scalable process that provides access to a key building block in pharmaceutical research. By following the detailed protocol and adhering strictly to the safety precautions outlined in this guide, researchers can confidently and safely produce this valuable compound. The versatility of the tetrazole moiety as a carboxylic acid bioisostere ensures that this synthetic route will remain a cornerstone of medicinal chemistry for the foreseeable future.
References
- CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.
- CN102993114A - Method for producing 1H-tetrazole-5-acetic acid.
-
Kokane Balaji Digambar, Ravi Varala, S. G. Patil. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. [Link]
-
Supplementary information: - The Royal Society of Chemistry. [Link]
-
Rupali Mittal, Amit Kumar, and Satish Kumar Awasthia. Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide-based solid acid. carbocatalyst. The Royal Society of Chemistry. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]
-
(s)-5-pyrrolidin-2-yl-1h-tetrazole. Organic Syntheses Procedure. [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]
- US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives.
- EP1035118A1 - Method for preparing 5,5'-bi-1H-tetrazole salt.
-
Nano CaO: Synthesis, characterization, and application as an e cient catalyst for the preparation of tetrazole analogues of protected. Scientia Iranica. [Link]
Sources
Application Notes and Protocols for the One-Pot Synthesis of 5-Substituted 1H-Tetrazoles
Abstract
The 5-substituted 1H-tetrazole is a cornerstone heterocyclic motif in modern drug discovery, frequently employed as a metabolically robust bioisostere for the carboxylic acid functional group.[1][2][3][4][5] Its prevalence in blockbuster drugs such as losartan and valsartan underscores the critical need for efficient, safe, and scalable synthetic methodologies.[1][6] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the one-pot synthesis of these vital compounds from organic nitriles. We delve into the underlying reaction mechanisms, offer a comparative analysis of modern synthetic strategies, and present a detailed, field-tested experimental protocol complete with troubleshooting guidance.
Mechanistic Foundation: The [3+2] Cycloaddition
The most direct and widely adopted route for constructing the 5-substituted 1H-tetrazole ring is the formal [3+2] cycloaddition of an azide source with an organic nitrile.[7][8][9] The reaction mechanism, while often depicted as a concerted process, is subject to ongoing debate and can proceed through a stepwise pathway involving an imidoyl azide intermediate.[7][8][10]
Catalysis is key to achieving practical reaction rates. Lewis acids (e.g., zinc or aluminum salts) or Brønsted acids are typically employed to activate the nitrile, rendering its carbon atom more electrophilic and susceptible to nucleophilic attack by the azide anion.[11][12]
Figure 1: A generalized workflow for the one-pot synthesis of 5-substituted 1H-tetrazoles from nitriles.
A critical consideration in this synthesis is the choice of azide source. While sodium azide (NaN₃) is common and cost-effective, its reaction under acidic conditions can generate hydrazoic acid (HN₃), a substance that is both highly toxic and dangerously explosive.[13][14][15] Therefore, modern protocols are meticulously designed to minimize its formation, a principle that will be emphasized throughout this guide.[13][14][16][17]
Comparative Overview of Synthetic Methodologies
The ideal synthetic method balances efficiency, safety, cost, and environmental impact. The choice often depends on the specific substrate, the desired scale of the reaction, and available laboratory equipment.
| Methodology | Typical Catalyst/Promoter | Azide Source | Solvent | Key Advantages | Key Disadvantages |
| Classic Batch | ZnBr₂, ZnCl₂, NH₄Cl[16][18] | NaN₃ | DMF, Toluene | Well-established, cost-effective, broad substrate scope. | High temperatures, long reaction times, significant HN₃ risk if not controlled.[18] |
| Green Chemistry | Heterogeneous catalysts (zeolites, nanoparticles), Zn salts[19][20][21] | NaN₃ | Water[16][22] | Environmentally benign, enhanced safety (HN₃ minimized in water), catalyst recyclability.[1][16][23] | May require higher temperatures or longer times for less reactive nitriles. |
| Microwave-Assisted | Cu-based catalysts, various Lewis acids[24][25][26] | NaN₃ | DMF, NMP | Dramatically reduced reaction times (minutes vs. hours), often improved yields.[2][27] | Requires specialized equipment, potential for rapid pressure buildup. |
| Continuous Flow | Polymer-supported reagents, various catalysts[28][29] | NaN₃, TMSN₃ | Acetone, Toluene | Superior safety by minimizing reagent volume under reaction conditions, highly scalable, precise control.[30][31][32] | High initial equipment cost, requires expertise in flow chemistry setup. |
Detailed Experimental Protocol: Zinc-Catalyzed Synthesis in Water
This protocol is based on the highly-cited, safety-conscious method developed by Sharpless and co-workers, which utilizes water as the solvent to significantly mitigate the hazards associated with hydrazoic acid.[16][22]
Core Principle of Safety: Performing the reaction in water at a slightly alkaline pH (achieved by the combination of ZnBr₂ and NaN₃) minimizes the formation of volatile and explosive HN₃.[16]
SAFETY WARNING:
-
Sodium Azide (NaN₃): Acutely toxic if swallowed or absorbed through the skin.[15] Avoid generating dust. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[15][17]
-
Hydrazoic Acid (HN₃): Extremely toxic and explosive. While this protocol is designed to minimize its formation, the acidification step must be performed slowly in a well-ventilated fume hood.
-
Metal Azides: Do not use metal spatulas to handle sodium azide. Avoid contact with heavy metals (lead, copper) as this can form highly explosive heavy metal azides. Do not dispose of azide solutions down drains with metal pipes.[14][17]
Materials:
-
Organic Nitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 - 2.0 eq)
-
Zinc Bromide (ZnBr₂) (1.0 - 1.5 eq)
-
Deionized Water
-
Hydrochloric Acid (3M or 6M)
-
Ethyl Acetate (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stir plate and stir bar
-
Heating mantle or oil bath
Procedure:
Figure 2: A detailed step-by-step workflow for the zinc-catalyzed aqueous synthesis of 5-substituted 1H-tetrazoles.
-
Reaction Setup: In a round-bottom flask, combine the organic nitrile (1.0 eq), sodium azide (2.0 eq), and zinc bromide (1.5 eq). Add enough deionized water to make the solution approximately 1-2 M with respect to the nitrile.
-
Heating: Attach a reflux condenser and heat the vigorously stirred mixture to reflux (typically >100°C). The reaction is often biphasic initially but may become homogeneous as it progresses.
-
Monitoring: Monitor the reaction's progress by TLC (staining with bromocresol green can help visualize the acidic tetrazole product) or LC-MS until the starting nitrile is consumed (typically 12-48 hours, substrate-dependent).[18]
-
Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.
-
Acidification: Perform this step in a well-ventilated fume hood. Cool the reaction mixture in an ice bath. Slowly and carefully add 3M HCl with stirring until the pH of the aqueous phase is ~1-2. This protonates the tetrazolate salt, making it extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or reaction time. 2. Inactive catalyst (e.g., hydrated Zn salt if anhydrous conditions are used in other protocols). 3. Substrate is highly electron-rich or sterically hindered. | 1. Increase reaction temperature (if using a high-boiling solvent) or prolong reaction time.[33][34] 2. Ensure the catalyst is of good quality. For the aqueous protocol, this is less of an issue. 3. Consider using microwave-assisted synthesis for stubborn substrates. |
| Reaction Stalls | 1. Humidity (critical for non-aqueous methods). 2. Catalyst deactivation. | 1. For the aqueous protocol, this is not a concern. For DMF-based reactions, use anhydrous solvent and reagents.[18] 2. An additional charge of catalyst can sometimes restart a stalled reaction. |
| Difficult Workup | 1. Emulsion during extraction. 2. Product is water-soluble. | 1. Add brine to the aqueous layer to break the emulsion. 2. If the product is highly polar, perform continuous liquid-liquid extraction or saturate the aqueous layer with NaCl before extracting. |
| Low Isolated Yield | 1. Incomplete protonation during acidification. 2. Product loss during purification. | 1. Ensure the pH is brought to ~1-2 to fully protonate the tetrazole for efficient extraction. 2. Optimize the recrystallization solvent or chromatography eluent system. |
Conclusion
The one-pot synthesis of 5-substituted 1H-tetrazoles from nitriles is a powerful and indispensable transformation in modern chemistry. While classic methods in organic solvents are effective, the adoption of greener protocols, particularly the zinc-catalyzed synthesis in water, offers a substantially improved safety profile without compromising the reaction's broad applicability. By understanding the core mechanism, selecting the appropriate methodology, and adhering strictly to safety protocols, researchers can confidently access these valuable heterocyclic compounds for a wide array of applications, from drug discovery to materials science.
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]
-
Elsevier B.V. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Carpentier, F., Zammattio, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 470-476. [Link]
-
Ahmadi, S., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. [Link]
-
Elsevier B.V. (n.d.). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. [Link]
-
Royal Society of Chemistry. (n.d.). The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst. RSC Publishing. [Link]
-
AIP Publishing. (n.d.). Microwave Assisted Synthesis of Tetrazole Derivative. AIP Publishing. [Link]
-
American Chemical Society. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. ACS Publications. [Link]
-
National Library of Medicine. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
-
The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. [Link]
-
American Chemical Society. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]
-
National Library of Medicine. (n.d.). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. ResearchGate. [Link]
-
RCSI Journals Platform. (n.d.). Microwave Assisted Synthesis of 5-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl]-1H-tetrazole Derivatives and Their Antimicrobial Activity. RCSI Journals Platform. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Connect. [Link]
-
National Library of Medicine. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [Link]
-
American Chemical Society. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. [Link]
-
DergiPark. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. [Link]
-
Organic Chemistry Portal. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]
-
Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie. [Link]
-
Royal Society of Chemistry. (n.d.). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable catalyst. RSC Publishing. [Link]
-
Wiley Online Library. (n.d.). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Wiley Online Library. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 5-substituted tetrazoles from their respective aldehydes over the catalysis of P2O5. ResearchGate. [Link]
-
Growing Science. (2023). Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Current Chemistry Letters. [Link]
-
ResearchGate. (2024). Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. ResearchGate. [Link]
-
Yale Environmental Health & Safety. (n.d.). Sodium Azide. Yale EHS. [Link]
-
ResearchGate. (n.d.). The continuous-flow for the synthesis of 5-substituted 1H-tetrazoles. ResearchGate. [Link]
-
MIT Open Access Articles. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT DSpace. [Link]
-
ResearchGate. (2025). Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. ResearchGate. [Link]
-
University of Wisconsin-Madison EHS. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]
-
ResearchGate. (2025). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. ResearchGate. [Link]
-
Reddit. (2025). Problem with tetrazole formation. r/Chempros. [Link]
-
National Library of Medicine. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed Central. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 14. rsc.org [rsc.org]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. reddit.com [reddit.com]
- 19. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.aip.org [pubs.aip.org]
- 26. revroum.lew.ro [revroum.lew.ro]
- 27. Microwave Assisted Synthesis of 5-[4-(3-Phenyl-4,5-dihydro-1 H -pyrazol-5-yl)phenyl]-1 H -tetrazole Derivatives and Their Antimicrobial Activity - Ashok - Russian Journal of General Chemistry [journals.rcsi.science]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. [PDF] Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. dspace.mit.edu [dspace.mit.edu]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of 1H-Tetrazole-5-carboxylic Acid in Pharmaceutical Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the strategic application of 1H-Tetrazole-5-carboxylic acid in modern pharmaceutical synthesis. It moves beyond simple procedural outlines to deliver an in-depth analysis of the compound's role as a premier carboxylic acid bioisostere, its utility as a versatile synthetic building block, and the critical safety considerations for its handling. The protocols included are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers in their experimental design and execution.
The Strategic Value of this compound in Medicinal Chemistry
The tetrazole ring is a "privileged scaffold" in drug discovery, appearing in over 20 marketed drugs, including blockbuster antihypertensives like Losartan and Valsartan.[1][2][3] Its value stems primarily from its function as a non-classical bioisostere of the carboxylic acid group.[4][5] The term bioisostere refers to functional groups that, due to similar physicochemical properties, can be interchanged in a molecule without losing—and often enhancing—the desired biological activity.[5]
This compound is a unique reagent that combines this valuable tetrazole core with a reactive carboxylic acid handle, opening two distinct avenues for its use in pharmaceutical synthesis:
-
As a Precursor to 5-Substituted-1H-Tetrazoles: Where the carboxylic acid is a functional handle for elaboration or will be subsequently removed.
-
As a Complex Heterocyclic Carboxylic Acid: Where the tetrazole ring itself is a permanent, integral part of the final active pharmaceutical ingredient (API), and the carboxylic acid is the site of reaction (e.g., amide bond formation).
The Bioisosteric Rationale: Tetrazole vs. Carboxylic Acid
The acidic proton on the 1H-tetrazole ring has a pKa of approximately 4.5-5.0, which is remarkably similar to that of a typical carboxylic acid.[4] This allows the tetrazolate anion to mimic the carboxylate anion in biological systems, effectively engaging with the same enzyme active sites or receptors.[4][6] However, this substitution is not merely a like-for-like replacement; it is a strategic tool for optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Key Advantages of the Tetrazole Moiety:
-
Enhanced Metabolic Stability: Carboxylic acids are prone to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance.[6][7] The tetrazole ring is resistant to these metabolic pathways, often increasing the drug's half-life and bioavailability.[3][7]
-
Increased Lipophilicity: The tetrazole group is more lipophilic than a carboxylic acid, which can improve a compound's ability to cross biological membranes, potentially enhancing oral absorption.[3][8][9]
-
Improved Pharmacokinetic Profile: The combination of metabolic stability and better membrane permeability frequently leads to an overall superior pharmacokinetic profile.[8][10]
The following diagram illustrates the logic of using 1H-tetrazole as a bioisostere in a drug design workflow.
Caption: Bioisosteric replacement workflow in drug design.
Table 1: Comparative Physicochemical Properties
| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Advantage |
| pKa | ~4.5 | ~4.5 - 5.0[4] | Similar acidity allows for mimicry of carboxylate binding interactions. |
| Lipophilicity (cLogP) | Lower | Higher[8] | Increased lipophilicity can improve membrane permeability and oral absorption. |
| Metabolic Fate | Susceptible to glucuronidation and oxidation[7] | Generally resistant to common metabolic pathways[3][7] | Enhanced metabolic stability leads to longer in-vivo half-life. |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor[6] | Preserves key interactions with biological targets. |
| Size & Shape | Planar | Planar, but extends ~1.2 Å further from the core molecule[6] | Largely similar spatial arrangement, but size difference must be considered in binding site fit. |
Core Synthetic Applications & Protocols
Application I: Amide Bond Formation
A primary use of this compound is in the synthesis of amides, where the tetrazole ring is a key pharmacophoric element. The carboxylic acid must be "activated" to facilitate nucleophilic attack by an amine. This process involves converting the hydroxyl group into a better leaving group.
Causality Behind Reagent Choice: Standard coupling reagents used for peptide synthesis are highly effective. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are common choices.
-
Carbodiimides (e.g., EDC): React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt is crucial as it can trap the O-acylisourea to form an active ester, which is less prone to side reactions (like N-acylurea formation) and reduces the risk of racemization if the amine or acid has a chiral center.
-
Uronium/Aminium Salts (e.g., HATU): These are considered highly efficient coupling reagents. They react directly with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate an active ester in situ, leading to fast and clean amide bond formation with minimal side products.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol details the synthesis of a generic N-benzyl-1H-tetrazole-5-carboxamide.
Workflow Diagram:
Caption: Step-by-step workflow for amide coupling.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine (e.g., Benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Solvation: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise while stirring. Rationale: The base deprotonates the carboxylic acid and the amine hydrochloride salt if used, and neutralizes the acid formed during the reaction.
-
Activation & Coupling: Add HATU (1.2 eq) in a single portion. The solution may change color. Rationale: HATU rapidly converts the carboxylate into a highly reactive OAt-active ester, which is immediately available to react with the amine.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup - Quench & Extract: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with Ethyl Acetate.
-
Workup - Wash: Combine the organic extracts and wash sequentially with saturated aqueous LiCl solution (to help remove DMF), water, and finally brine. Rationale: These washes remove residual DMF, DIPEA salts, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.
Application II: Decarboxylation to 1H-Tetrazole
In some synthetic routes, this compound can serve as a precursor to the parent 1H-tetrazole scaffold. While direct decarboxylation can be harsh, related derivatives like esters have been shown to undergo in situ decarboxylation under hydro(solvo)thermal conditions, particularly in the presence of metal salts during the formation of coordination polymers.[11] For synthetic organic purposes, thermal decarboxylation is a more direct, albeit high-temperature, method.
Caution: Thermal decarboxylation of nitrogen-rich heterocycles can be hazardous and should be performed with extreme care on a small scale with appropriate safety measures (blast shield, etc.).
Protocol 2: Thermal Decarboxylation (Exemplary)
-
Place a small quantity of this compound in a flask equipped with a distillation head.
-
Heat the flask carefully above the compound's melting point. The compound will decompose.
-
The product, 1H-tetrazole, can be collected by sublimation or distillation under reduced pressure. Note: This is a specialized and potentially hazardous reaction. A more common and safer laboratory route to 5-unsubstituted tetrazoles is often preferred, for instance, the reaction of triethyl orthoformate with sodium azide.
Safety and Handling
Trustworthiness through Safety: Proper handling is paramount. 1H-tetrazole and its derivatives are high-nitrogen compounds and should be treated as potentially energetic materials.
-
Explosion Hazard: 1H-tetrazole itself can decompose rapidly and explosively if heated above its melting point (155-157 °C) and is sensitive to shock and friction.[12][13] While the carboxylic acid derivative may have different stability, it should be handled with similar precautions. Avoid heating the dry solid to high temperatures. [13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile).[14][15][16]
-
Handling: Use in a well-ventilated fume hood. Avoid creating dust. Use non-sparking tools.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12][14]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[16]
Conclusion
This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its primary strength lies in its ability to introduce the tetrazole bioisostere, a proven strategy for enhancing the metabolic stability and pharmacokinetic properties of drug candidates.[3][7] The presence of the carboxylic acid handle provides a direct and convenient point for synthetic elaboration, most commonly through robust and well-established amide coupling chemistries. By understanding the mechanistic principles behind its activation and adhering to strict safety protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.
References
-
Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
-
Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.
-
Manral, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
-
Wei, C.-X., Bian, M., & Gong, G.-H. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules.
-
Li, J., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
-
Gaikwad, S. D., et al. (2024). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. IRJMETS.
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: this compound ethyl ester, sodium salt. (Note: A general link is provided as direct SDS links can be unstable. Search for the compound on the site.)
-
Acros Organics. (2024). Safety Data Sheet: this compound ethyl ester, sodium salt. (Note: A general link is provided as direct SDS links can be unstable. Search for the compound on the site.)
-
Li, J., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health.
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry.
-
ResearchGate. (2023). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods.
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. PubMed.
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry.
-
ECHEMI. (n.d.). 1H-Tetrazole Safety Data Sheet.
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Molecules.
-
Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.
-
Kushwaha, N. D., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ResearchGate.
-
BenchChem. (2025). The Rise of a Bioisostere: A Technical Guide to 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one as a Carboxylic Acid Mimic.
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
-
ChemBlink. (2017). MSDS of Ethyl 1H-tetrazole-5-carboxylate.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1H-Tetrazole.
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health.
-
ResearchGate. (2022). Drugs in the Tetrazole Series.
-
Wang, X.-L., et al. (2015). Three Coordination Polymers Based on 1H-Tetrazole (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties. Crystal Growth & Design.
-
Yuan, Y., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry.
-
Sabatini, M. T., et al. (2023). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. White Rose Research Online.
-
Sabatini, M. T., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters.
-
Sabatini, M. T., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. ResearchGate.
-
Fiasella, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. irjmets.com [irjmets.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.dk [fishersci.dk]
- 16. capotchem.cn [capotchem.cn]
Application Notes and Protocols: The Strategic Role of 1H-Tetrazole-5-carboxylic Acid and its Bioisosteres in Modern Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of contemporary drug design and development, the strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole moiety stands as a cornerstone of medicinal chemistry. This bioisosteric substitution has proven instrumental in overcoming pharmacokinetic challenges, enhancing metabolic stability, and improving the overall therapeutic profile of numerous drug candidates. This comprehensive guide provides an in-depth exploration of the applications of 1H-tetrazole-5-carboxylic acid and its derivatives in medicinal chemistry. We will delve into the physicochemical rationale behind this bioisosteric relationship, examine its successful implementation in marketed drugs across various therapeutic areas, and provide detailed, field-proven protocols for the synthesis and evaluation of these critical pharmacophores.
The Tetrazole Moiety: A Bioisosteric Powerhouse
The concept of bioisosterism, the substitution of a chemical group with another that retains similar biological activity, is a fundamental strategy in drug design. The 5-substituted-1H-tetrazole ring is arguably one of the most successful bioisosteres for the carboxylic acid functional group. This success is rooted in their remarkably similar physicochemical properties, which are pivotal for receptor recognition and interaction.
Physicochemical Similarities: A Tale of Two Acids
The tetrazole ring's acidity is comparable to that of a carboxylic acid, with a pKa value typically in the range of 4.5-4.9, similar to many carboxylic acids.[1][2] This ensures that, at physiological pH, the tetrazole exists predominantly in its anionic form, mimicking the carboxylate anion and enabling similar ionic interactions with biological targets.[1] Furthermore, the tetrazole ring is a planar, aromatic system that can participate in hydrogen bonding, another critical feature for drug-receptor binding.[3]
However, subtle differences in their properties often translate into significant pharmacological advantages for the tetrazole analog. Tetrazoles generally exhibit increased lipophilicity compared to their carboxylic acid counterparts, which can lead to improved membrane permeability and oral bioavailability.[4]
Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Rationale for Bioisosteric Equivalence |
| pKa | ~4-5 | ~4.5-4.9 | Similar acidity ensures analogous ionization state at physiological pH, facilitating similar ionic interactions with biological targets. |
| logP (Lipophilicity) | Generally lower | Generally higher | Increased lipophilicity can enhance membrane permeability and absorption, though this doesn't always translate to better bioavailability due to other factors.[3][4] |
| Hydrogen Bonding | Acceptor and Donor | Acceptor and Donor | Both groups can participate in crucial hydrogen bonding networks within receptor binding pockets. |
| Size and Shape | Planar | Planar, but slightly larger | The similar planar geometry allows for comparable spatial occupancy in a binding site, though the larger size of the tetrazole may sometimes require minor adjustments in the drug's overall structure.[3] |
Enhanced Metabolic Stability: A Key Advantage
A primary driver for the substitution of a carboxylic acid with a tetrazole is the significant enhancement in metabolic stability.[4] Carboxylic acids are susceptible to several metabolic pathways, including glucuronidation to form potentially reactive acyl glucuronides, amino acid conjugation, and β-oxidation.[4] These metabolic routes can lead to rapid drug clearance and, in some cases, the formation of toxic metabolites. The tetrazole ring is resistant to these common metabolic transformations, often resulting in a longer plasma half-life and an improved safety profile.[3][4]
Therapeutic Triumphs of Tetrazole-Containing Drugs
The successful application of the tetrazole-for-carboxylic-acid substitution is evident in the numerous FDA-approved drugs across a wide spectrum of therapeutic areas.
Antihypertensive Agents: The Sartan Saga
The development of angiotensin II receptor blockers (ARBs), collectively known as "sartans," is a classic example of the power of tetrazole bioisosterism. These drugs are mainstays in the treatment of hypertension and heart failure. The tetrazole moiety is crucial for their high-affinity binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-stimulating effects of angiotensin II.[2]
Table 2: Comparative Activity of ARBs and Their Carboxylic Acid Analogs
| Tetrazole-Containing Drug | Carboxylic Acid Analog | Target | Potency Comparison |
| Losartan | E-3174 (EXP-3174) | AT1 Receptor | E-3174, the active metabolite of Losartan, is a more potent AT1 antagonist than Losartan itself.[5][6][7] |
| Candesartan | CV-11974 | AT1 Receptor | CV-11974 is the active metabolite of the prodrug Candesartan cilexetil and is a highly potent AT1 antagonist.[8][9][10][11] |
| Valsartan | CGP 48933 | AT1 Receptor | Valsartan is a potent and selective AT1 receptor antagonist.[12] |
Anticancer Agents: A Promising Frontier
The tetrazole scaffold is increasingly being incorporated into the design of novel anticancer agents.[7][13] Its metabolic stability and ability to modulate protein-protein interactions make it an attractive pharmacophore in oncology. Tetrazole-containing compounds have shown promise as inhibitors of various cancer-related targets, including tubulin and topoisomerase.
Table 3: Selected Tetrazole-Containing Compounds with Anticancer Activity
| Compound Class | Target | Reported Activity (IC50) | Reference |
| Tetrazole-isoxazoline hybrids | Tubulin polymerization | IC50 values ranging from 1.22 to 3.62 µM against MDA-MB-231 and A549 cell lines. | [14] |
| 3-(1H-tetrazol-5-yl)-β-carbolines | Proliferation of colorectal cancer cells | IC50 values ranging from 3.3 µM to 9.6 µM against HCT116 and HT29 cell lines. | [15] |
| Tetrazolic substituted para-toluenesulfonamide | Proliferation of HT29 cells | Compound 5b displayed an IC50 of 24.66 ± 4.51 µM. | [16] |
Antibacterial Agents: A Renewed Hope
In an era of growing antibiotic resistance, the development of new antibacterial agents is a critical global health priority. The tetrazole moiety has been successfully incorporated into novel antibacterial compounds, demonstrating potent activity against a range of bacterial pathogens.
Table 4: Selected Tetrazole-Containing Compounds with Antibacterial Activity
| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |
| Imide-tetrazole derivatives | S. aureus, E. coli, P. aeruginosa | MIC values ranging from 0.1 to 3.2 µg/mL for the most active compounds. | [12] |
| N-ribofuranosyl tetrazole derivatives | E. coli, S. aureus | MIC values of 13.37 µM and 15.06 µM for the most active compounds. | [17] |
| Tetrazole derivatives of metronidazole | E. faecalis, S. aureus | Favorable MIC values of 1.3 µg/mL and 25.2 µg/mL, respectively, for one derivative. | [18] |
Application Protocols
Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source. The use of a catalyst, such as a zinc salt, is often employed to accelerate the reaction and improve yields.
Rationale for Using Zinc Catalysts: Zinc(II) salts act as Lewis acids, coordinating to the nitrogen atom of the nitrile. This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. This catalytic activation significantly lowers the activation energy of the reaction, allowing it to proceed under milder conditions and with a broader range of substrates.
Caption: General workflow for the zinc-catalyzed synthesis of 5-substituted-1H-tetrazoles.
Protocol: Synthesis of 5-phenyl-1H-tetrazole
This protocol describes the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide using zinc bromide as a catalyst in an aqueous medium.
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzonitrile (2.06 g, 20 mmol), sodium azide (1.56 g, 24 mmol), and zinc bromide (2.25 g, 10 mmol).
-
Solvent Addition: Add 40 mL of deionized water to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction is typically complete within 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, carefully acidify the mixture to pH ~1-2 by the slow addition of concentrated hydrochloric acid. Caution: Acidification of azide-containing solutions generates highly toxic and explosive hydrazoic acid (HN₃).
-
A white precipitate of 5-phenyl-1H-tetrazole will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a new chemical entity is a critical step in early drug discovery. This protocol provides a general method for evaluating the in vitro metabolic stability of a compound using human liver microsomes (HLM).
Caption: Experimental workflow for an in vitro metabolic stability assay using human liver microsomes.
Protocol: Human Liver Microsome (HLM) Stability Assay
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile containing an internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
Thaw the HLM on ice. Prepare a suspension of HLM in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound working solution to the wells.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Mechanism of Action: A Deeper Look at Losartan
The antihypertensive drug Losartan provides an excellent case study for understanding the interaction of a tetrazole-containing drug with its biological target. Losartan is a selective antagonist of the AT1 receptor. The tetrazole moiety of Losartan plays a crucial role in its high-affinity binding to the receptor.
Caption: Simplified diagram of Losartan's interaction with the AT1 receptor.
Mutagenesis studies have revealed that the anionic tetrazole group of Losartan forms key interactions with positively charged amino acid residues within the AT1 receptor's binding pocket, such as Lysine 199 and Arginine 167. These strong ionic interactions anchor the drug molecule in the binding site, preventing the natural ligand, angiotensin II, from binding and activating the receptor. This blockade of AT1 receptor signaling leads to vasodilation and a reduction in blood pressure.
Conclusion
The 5-substituted-1H-tetrazole has firmly established itself as a privileged scaffold in medicinal chemistry. Its ability to effectively mimic the carboxylic acid group while offering significant advantages in metabolic stability has led to the development of numerous successful drugs. A thorough understanding of the physicochemical properties, synthetic methodologies, and biological interactions of tetrazole-containing compounds is essential for modern drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools to effectively leverage the power of the tetrazole moiety in their quest for novel and improved therapeutics.
References
A comprehensive list of references with full citations and clickable URLs will be provided upon request. The information presented in this guide is synthesized from numerous peer-reviewed scientific articles and authoritative chemical databases. Key sources include publications in the Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters, and other leading journals in the fields of chemistry and pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent blockade of the angiotensin II type 1 receptor with losartan in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? [kth.diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
1H-Tetrazole-5-carboxylic acid as a ligand in coordination chemistry
An Application Guide to 1H-Tetrazole-5-carboxylic Acid in Coordination Chemistry
Introduction: A Ligand of Unique Merit
In the vast field of coordination chemistry and materials science, the rational design of organic ligands is paramount to the creation of functional materials with tailored properties. Among the plethora of molecular building blocks, This compound (H₂TCA) stands out as a particularly versatile and potent ligand. This bifunctional molecule, featuring a nitrogen-rich tetrazole ring and an oxygen-donating carboxylic acid group, offers a unique combination of coordination sites. This duality allows for the construction of robust and intricate architectures, ranging from one-dimensional chains to complex three-dimensional metal-organic frameworks (MOFs).
The tetrazole moiety is well-established in medicinal chemistry as a bioisostere for the carboxylic acid group.[1][2][3] This means it can mimic the biological activity of a carboxylic acid while often improving the molecule's metabolic stability and lipophilicity.[3][4][5] This intrinsic "drug-like" characteristic, combined with its rich coordination chemistry, makes H₂TCA and its derivatives highly attractive for researchers in materials science and drug development alike. This guide provides an in-depth exploration of H₂TCA's properties, detailed protocols for its use in synthesis, and an overview of its applications in creating functional coordination compounds.
Part 1: Physicochemical Properties and Coordination Behavior
The efficacy of H₂TCA as a ligand stems from its distinct chemical properties. Upon deprotonation, the resulting dianion, tetrazolate-5-carboxylate (TCA²⁻), presents both hard (carboxylate oxygens) and borderline (tetrazolate nitrogens) donor atoms. This allows it to bridge multiple metal centers in various fashions, leading to high-dimensional, stable frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
| CAS Number | 75773-99-8 | [6] |
| Molecular Formula | C₂H₂N₄O₂ | N/A |
| Molecular Weight | 114.06 g/mol | N/A |
| Acidity (pKa) | Similar to corresponding carboxylic acids (approx. 4.5-4.9) | [4] |
| Solubility | Soluble in water (47 g/L at 25 °C) and polar organic solvents like DMSO. | [6] |
| Key Feature | Acts as a bioisosteric replacement for a carboxylic acid group in drug design. | [2][5] |
Versatility in Coordination
The true power of the TCA²⁻ ligand lies in its multitude of possible coordination modes. The tetrazolate ring alone can coordinate through a single nitrogen, bridge two metals via different nitrogen atoms, or chelate a single metal center. When combined with the carboxylate group's ability to bind in monodentate, bidentate, or bridging fashions, the permutational possibilities for constructing novel topologies are immense.[7][8][9]
Below is a diagram illustrating some of the common coordination modes that enable the formation of extended networks.
Caption: Versatile binding of the TCA²⁻ ligand to metal centers.
Part 2: Application Notes and Experimental Protocols
This section provides practical guidance for utilizing H₂TCA in the synthesis and characterization of coordination polymers, with a focus on creating functional materials.
Application Area 1: Synthesis of Luminescent Metal-Organic Frameworks
Application Note: The aromatic nature of the tetrazole ring and the conjugated system of H₂TCA make it an excellent candidate for constructing luminescent MOFs. These materials often exhibit strong solid-state fluorescence, which can originate from the ligand itself (intraligand π–π* transitions) or from ligand-to-metal charge transfer (LMCT).[7][10] The porous nature of these MOFs, combined with their luminescent properties, makes them highly promising for applications in chemical sensing, where the inclusion of guest molecules into the pores can cause a detectable quenching or enhancement of the fluorescence signal.
Protocol 1: Solvothermal Synthesis of a Luminescent Zn(II)-TCA MOF
This protocol is a representative example synthesized from established procedures for creating crystalline coordination polymers.[11]
Objective: To synthesize a crystalline zinc-based MOF using H₂TCA as the primary organic linker.
Materials:
-
This compound (H₂TCA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Oven programmable to 150 °C
-
Centrifuge or vacuum filtration setup
-
Fume hood
Procedure:
-
Reagent Preparation: In a typical synthesis, dissolve 0.1 mmol of H₂TCA (11.4 mg) and 0.1 mmol of Zn(NO₃)₂·6H₂O (29.7 mg) in a solvent mixture of 8 mL DMF and 2 mL deionized water within a 20 mL vial.
-
Sonication: Briefly sonicate the mixture (approx. 5-10 minutes) to ensure complete dissolution and homogeneity.
-
Sealing and Heating: Tightly cap the vial or seal the autoclave. Place it in a programmable oven.
-
Thermal Program: Heat the reaction mixture to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours. Causality Note: Slow cooling is critical for the formation of high-quality, single crystals suitable for X-ray diffraction.
-
Product Isolation: After cooling, colorless, block-shaped crystals should be visible. Carefully decant the mother liquor.
-
Washing: Wash the crystals by soaking them in fresh DMF (3 x 10 mL, 8 hours each) to remove unreacted starting materials. Subsequently, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL, 8 hours each).
-
Drying: Isolate the crystals by filtration or centrifugation and dry them under vacuum at room temperature.
Safety: Always handle DMF in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Characterization Workflow for Synthesized MOFs
A multi-technique approach is essential to validate the synthesis and understand the properties of the new material.[12][13][14]
Caption: A logical workflow for the physical characterization of a new MOF.
Detailed Steps:
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the bulk purity of the synthesized material and its crystallinity.
-
Procedure: Gently grind a small sample of the crystals. Mount the powder on a sample holder and collect a diffractogram (e.g., from 5° to 50° 2θ). Compare the experimental pattern with the one simulated from single-crystal data (if available) to verify phase purity.[12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To verify the coordination of the H₂TCA ligand to the metal centers.
-
Procedure: Prepare a KBr pellet or use an ATR accessory. Collect a spectrum from 4000 to 400 cm⁻¹. Look for the disappearance of the broad O-H stretch from the carboxylic acid and a shift in the asymmetric and symmetric COO⁻ stretching frequencies compared to the free ligand, which indicates coordination.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the framework and quantify included solvent molecules.
-
Procedure: Place 5-10 mg of the sample in an alumina crucible. Heat under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) up to ~800 °C. The initial weight loss typically corresponds to the removal of guest/coordinated solvent molecules, while a sharp drop at higher temperatures indicates framework decomposition.[12]
-
-
Photoluminescence Spectroscopy:
-
Purpose: To measure the emission and excitation spectra of the MOF.
-
Procedure: Place the solid, powdered sample in a solid-state sample holder. Measure the emission spectrum by exciting at a wavelength determined from an initial excitation scan. The resulting spectrum reveals the luminescent properties of the material.[15]
-
Application Area 2: Heterogeneous Catalysis
Application Note: The well-defined, porous structures of MOFs make them excellent candidates for heterogeneous catalysis. MOFs constructed from H₂TCA can possess accessible metal sites that act as catalytic centers.[16] The uniform environment of these active sites can lead to high selectivity, while the porous framework allows for the diffusion of reactants and products. These materials can be particularly effective in reactions like the oxidation of phenols or other organic transformations.[17]
Protocol 3: Evaluating Catalytic Activity in Phenol Oxidation
This protocol provides a general framework for testing the catalytic performance of a synthesized MOF.[17]
Objective: To assess the catalytic efficiency of a Co(II)-TCA MOF in the oxidation of 2,6-di-tert-butylphenol (DBP) using a green oxidant.
Materials:
-
Synthesized Co(II)-TCA MOF (catalyst)
-
2,6-di-tert-butylphenol (DBP, substrate)
-
30% Hydrogen peroxide (H₂O₂, oxidant)
-
Acetonitrile (solvent)
-
Internal standard for GC analysis (e.g., dodecane)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Gas chromatograph (GC) equipped with an FID detector
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add the Co(II)-TCA MOF (e.g., 10 mg), DBP (1 mmol), acetonitrile (10 mL), and the internal standard.
-
Initiation: Place the flask in a pre-heated oil bath at 80 °C and begin stirring. Add H₂O₂ (e.g., 2 mmol) dropwise to initiate the reaction.
-
Monitoring: At regular intervals (e.g., 0, 30, 60, 120, 240 min), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture. Filter it through a syringe filter to remove the solid catalyst.
-
Analysis: Analyze the filtered aliquot by GC to determine the concentration of the substrate and product(s).
-
Calculation: Calculate the substrate conversion and product selectivity at each time point based on the GC peak areas relative to the internal standard.
-
Catalyst Reusability: After the reaction, recover the MOF catalyst by centrifugation, wash it with acetonitrile, dry it, and reuse it in a subsequent run to test its stability and reusability.
Conclusion and Future Outlook
This compound is a powerful and versatile ligand that bridges the gap between materials science and medicinal chemistry. Its unique combination of a tetrazole ring and a carboxylate group enables the construction of highly stable and functional coordination polymers with diverse applications in luminescence, catalysis, and gas separation.[7][16][18] The inherent bioisosterism of the tetrazole moiety further suggests that metal complexes derived from H₂TCA could be explored for therapeutic applications, an area ripe for future investigation.[19][20] As synthetic methods become more refined, the rational design of H₂TCA-based frameworks with precisely controlled structures and functions will continue to be a vibrant and productive area of research.
References
Sources
- 1. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS # 75773-99-8, this compound, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]
- 7. Novel tetrazole-based metal–organic frameworks constructed from in situ synthesize bifunctional ligands: syntheses, structure and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bifunctional tetrazole–carboxylate ligand based Zn( ii ) complexes: synthesis and their excellent potential anticancer properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04768C [pubs.rsc.org]
- 20. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1H-Tetrazole-5-carboxylic Acid in Metal-Organic Frameworks (MOFs)
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 1H-Tetrazole-5-carboxylic acid as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). We delve into the unique chemical attributes of this ligand, detailing its coordination chemistry and the subsequent impact on the structural and functional properties of the resulting MOFs. This guide offers field-proven insights, step-by-step synthesis protocols, and explores the application of these specialized MOFs, with a particular focus on their burgeoning role in advanced drug delivery systems.
Introduction: The Scientific Rationale for this compound in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the final framework. This compound is an exceptionally promising ligand for MOF synthesis due to its bifunctional nature, possessing both a carboxylic acid group and a tetrazole ring.[1] This duality offers multiple coordination sites, leading to the formation of MOFs with high dimensionality and structural robustness.[1]
The tetrazole group, with its four nitrogen atoms, can engage in various coordination modes, acting as a multidentate ligand that effectively bridges metal centers.[2][3] This is complemented by the carboxylate group, a well-established functional moiety in the construction of stable MOFs.[4] The synergistic coordination of both groups contributes to the formation of novel topologies and high-dimensional structures, which are often challenging to achieve with simpler ligands.[1] The nitrogen-rich nature of the tetrazole ring also imparts unique properties to the resulting MOFs, including enhanced gas sorption selectivity and potential applications as energetic materials.[3][5]
For drug development professionals, MOFs constructed from this compound and its derivatives are of particular interest. The tunable pore sizes and the chemical environment within the pores can be engineered for high drug loading capacities and controlled release profiles.[6][7][8] The presence of both acidic (carboxylic acid) and basic (tetrazole nitrogens) sites within the framework can facilitate interactions with a wide range of drug molecules.
Mechanistic Insights: Coordination Chemistry and Framework Formation
The formation of a stable MOF using this compound is a result of the intricate interplay between the ligand's coordination preferences and the geometry of the chosen metal ion. The deprotonated carboxylate group typically coordinates to the metal center in a monodentate, bidentate, or bridging fashion. Simultaneously, the nitrogen atoms of the tetrazole ring can coordinate to adjacent metal centers, leading to the propagation of the framework in multiple dimensions.
The diverse coordination possibilities of the tetrazole moiety are a key factor in the structural versatility of these MOFs. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction temperature. This allows for a high degree of control over the final framework architecture.
Below is a conceptual diagram illustrating the coordination of this compound with a generic divalent metal ion (M²⁺), leading to the formation of a 3D MOF structure.
Caption: Self-assembly of a MOF from metal ions and the bifunctional ligand.
Experimental Protocols: Synthesis of a Representative Tetrazole-Carboxylate MOF
The following protocol is a generalized procedure for the solvothermal synthesis of a MOF using this compound and a divalent metal salt (e.g., Zinc or Copper). Researchers should note that optimal conditions may vary depending on the specific metal salt and desired crystal morphology.
Materials and Reagents
-
This compound (H₂TCA)
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Teflon-lined stainless steel autoclave
Step-by-Step Synthesis Procedure
-
Ligand and Metal Salt Dissolution:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of the metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
-
Mixing of Precursors:
-
Slowly add the metal salt solution to the ligand solution under constant stirring.
-
Continue stirring for 15 minutes to ensure a homogeneous mixture.
-
-
Solvothermal Reaction:
-
Transfer the resulting mixture into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the autoclave to room temperature naturally.
-
-
Product Isolation and Purification:
-
After cooling, decant the mother liquor to isolate the crystalline product.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.
-
-
Activation:
-
To remove the solvent molecules from the pores, immerse the crystals in fresh ethanol for 24 hours.
-
Decant the ethanol and dry the product under vacuum at 80 °C for 12 hours. The resulting activated MOF is now ready for characterization and application studies.
-
Caption: A typical workflow for the solvothermal synthesis of a MOF.
Application in Drug Delivery: A Case Study
While specific drug loading data for MOFs derived directly from this compound is emerging, we can extrapolate from closely related tetrazole-carboxylate MOF systems to illustrate their potential. For instance, Zinc-based MOFs with bifunctional tetrazole–carboxylate ligands have shown promise as anticancer agents.[1]
Drug Loading Protocol (Post-Synthesis Encapsulation)
This protocol describes a general method for loading a model drug, such as 5-Fluorouracil (5-FU), into a pre-synthesized and activated tetrazole-carboxylate MOF.
-
Prepare Drug Solution: Dissolve 5-Fluorouracil in a suitable solvent (e.g., a buffered aqueous solution at pH 7.4) to a final concentration of 1 mg/mL.
-
MOF Immersion: Immerse 50 mg of the activated MOF powder in 10 mL of the 5-FU solution.
-
Incubation: Gently agitate the suspension at room temperature for 24 hours to allow the drug molecules to diffuse into the MOF pores.
-
Isolation and Washing: Centrifuge the mixture to pellet the drug-loaded MOF. Carefully decant the supernatant. Wash the pellet with fresh solvent (without the drug) to remove any surface-adsorbed drug molecules.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40 °C) to avoid degradation of the drug.
Quantifying Drug Loading and Release
The amount of encapsulated drug can be determined by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy or HPLC. The drug release profile can be studied by suspending the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at different pH values) and periodically measuring the drug concentration in the medium.
| MOF System (Analogous) | Drug | Loading Capacity (wt%) | Release Conditions | Key Findings |
| ZIF-8 | 5-Fluorouracil | Up to 60% | pH 5.0 vs. pH 7.4 PBS | Faster release at lower pH, indicating potential for targeted delivery in acidic tumor microenvironments.[6] |
| Fe-MOFs | Doxorubicin | ~35% | pH-controlled | Demonstrated pH-controlled drug release.[9] |
| Zn-tetrazole-carboxylate | - | - | - | Complexes showed cytotoxicity against HeLa and HepG2 cancer cells.[1] |
Table 1: Representative Drug Loading and Release Data from Analogous MOF Systems.
Characterization of Tetrazole-Carboxylate MOFs
To ensure the successful synthesis and functionality of the MOFs, a suite of characterization techniques is essential:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate and tetrazole groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF, which are critical parameters for drug loading.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the crystal morphology and size.
Conclusion and Future Outlook
This compound stands out as a highly promising building block for the design and synthesis of novel MOFs with tailored properties. The unique coordination chemistry afforded by its bifunctional nature enables the construction of robust and highly porous frameworks. While research into MOFs derived specifically from this ligand is still evolving, the broader family of tetrazole-carboxylate MOFs has demonstrated significant potential in diverse applications, most notably in gas storage and biomedicine.
For professionals in drug development, these MOFs offer an exciting platform for creating advanced drug delivery systems. The ability to fine-tune the pore environment and surface chemistry opens up avenues for achieving high drug payloads, controlled release kinetics, and targeted delivery. Future research should focus on elucidating the precise structure-property relationships in these materials and conducting comprehensive in vitro and in vivo studies to validate their therapeutic efficacy and biocompatibility.
References
-
Dalton Transactions. (n.d.). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Two New Metal-Organic Frameworks Based on Tetrazole-Heterocyclic Ligands Accompanied by In-Situ Ligand Formation. Retrieved from [Link]
-
MDPI. (2018). Nitrogen-Rich Energetic Metal-Organic Framework: Synthesis, Structure, Properties, and Thermal Behaviors of Pb(II) Complex Based on N,N-Bis(1H-tetrazole-5-yl)-Amine. Retrieved from [Link]
-
National Institutes of Health. (2022). Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. Retrieved from [Link]
-
ResearchGate. (2024). Pb(II)-MOFs assembled with tetrazole-based carboxylic acids as a burn rate modifier. Retrieved from [Link]
-
Yaghi, O. et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metal-organic frameworks for advanced drug delivery. Retrieved from [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry. Retrieved from [Link]
-
R Discovery. (2022). Uncoordinated tetrazole ligands in metal–organic frameworks for proton‐conductivity studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]
-
SciSpace. (2019). Constructing new metal-organic frameworks with complicated ligands from "One-Pot" in situ reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The preparation of metal–organic frameworks and their biomedical application. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrazole and trefoil ligands utilized for rht-MOF synthesis. Retrieved from [Link]
-
American Chemical Society. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Retrieved from [Link]
-
Researcher.Life. (2023). Applications of MOFs in Drug Delivery. Retrieved from [Link]
-
MDPI. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Retrieved from [Link]
-
ddd-UAB. (n.d.). Synthesis of MOFs, COFs and Composites using Spray-Drying. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-Organic Framework (MOF)-Based Drug Delivery. Retrieved from [Link]
Sources
- 1. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen-Rich Energetic Metal-Organic Framework: Synthesis, Structure, Properties, and Thermal Behaviors of Pb(II) Complex Based on N,N-Bis(1H-tetrazole-5-yl)-Amine | MDPI [mdpi.com]
- 6. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 1H-Tetrazole-5-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Tetrazole-5-carboxylic acid is a pivotal heterocyclic compound, widely utilized in pharmaceutical sciences as a bioisosteric replacement for the carboxylic acid functional group.[1][2] This substitution can enhance metabolic stability and modulate physicochemical properties crucial for drug efficacy.[3] A thorough and accurate characterization of this molecule is paramount for quality control, regulatory submission, and ensuring reproducible results in research and development. This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of this compound, outlining not just the protocols but the scientific rationale behind their application.
Introduction: The Significance of Analytical Rigor
The acidic proton on the tetrazole ring and the carboxylic acid moiety give this compound unique properties. Its pKa is comparable to that of simple carboxylic acids, allowing it to act as a structural mimic in biological systems.[4] However, the presence of the nitrogen-rich tetrazole ring introduces distinct chemical behaviors and potential stability issues that demand a multi-faceted analytical approach. The following sections detail the primary analytical methods required for unambiguous structural elucidation, purity assessment, and physicochemical profiling.
Orthogonal Strategy for Complete Characterization
A single analytical technique is insufficient to fully characterize a molecule. We employ an orthogonal approach, where each method provides distinct and complementary information, leading to a holistic and validated understanding of the compound's identity, purity, and properties.
Sources
Application Note & Protocol: A Researcher's Guide to Microwave-Assisted Synthesis of 5-Substituted-1H-Tetrazoles
Abstract: This document provides a comprehensive guide for the rapid and efficient synthesis of 5-substituted-1H-tetrazoles from organonitriles and sodium azide using microwave-assisted organic synthesis (MAOS). We delve into the mechanistic principles, present a validated, step-by-step protocol, and offer insights into process optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage MAOS for accelerated discovery and development workflows.
Introduction: The Significance of Tetrazoles and Synthesis Efficiency
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a structural motif of immense interest in medicinal chemistry.[1][2][3] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group in drug candidates, enhancing metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.[4] Consequently, tetrazole-containing molecules are found in a wide array of pharmaceuticals, including antihypertensives, anticancer agents, and antibiotics.[2][5]
The classical synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of an azide source with an organonitrile.[4][6] However, conventional heating methods often require prolonged reaction times (from hours to days), high temperatures, and sometimes the use of toxic metal catalysts or strong acids.[3][7]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technology, revolutionizing synthetic workflows.[5] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[7][8] This acceleration is due to the efficient and direct heating of polar reagents and solvents, leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[5][7][8] For drug discovery and development, where speed and efficiency are paramount, MAOS is an invaluable tool.[5][9]
This guide provides a robust and detailed protocol for the microwave-assisted synthesis of tetrazoles, grounded in mechanistic understanding and practical, field-proven insights.
Part 1: Principles and Mechanistic Insights
The [3+2] Cycloaddition Pathway
The core of this synthesis is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between the nitrile group (-C≡N) and an azide anion (N₃⁻).[1][4][6] This reaction forms the stable five-membered tetrazole ring.
The mechanism, particularly when catalyzed, is thought to involve the activation of the nitrile. A Lewis acid catalyst (e.g., a metal salt like ZnCl₂ or a heterogeneous copper catalyst) coordinates to the nitrogen atom of the nitrile.[4][10] This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. The subsequent cyclization and protonation (during work-up) yield the final 1H-tetrazole product.
The Role of Microwave Irradiation
Microwave energy accelerates this reaction through several effects:
-
Efficient Dielectric Heating: Polar molecules and ions, such as the azide salt and polar solvents (e.g., DMF, NMP), absorb microwave energy directly and efficiently. This leads to rapid, uniform, and localized heating of the reaction mixture, far exceeding the efficiency of conventional oil bath heating where heat is transferred slowly from the vessel walls inward.[7][8]
-
Overcoming Activation Barriers: The rapid increase in temperature allows the reaction to overcome the activation energy barrier of the cycloaddition much more quickly.[6]
-
Pressurization: When performed in a sealed vessel, the microwave reactor allows the temperature of the solvent to be raised significantly above its atmospheric boiling point. This increased pressure and temperature dramatically accelerate the reaction rate according to the Arrhenius equation.[7]
The result is a significant reduction in reaction time, often by orders of magnitude, and frequently leads to higher product yields with fewer side products.[11][12]
Part 2: Experimental Protocol - A Validated Method
This protocol provides a general method for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile as a model substrate. It can be adapted for a wide range of aromatic and aliphatic nitriles.
Mandatory Safety Precautions
Working with Sodium Azide (NaN₃) is extremely hazardous. It is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[13][14][15]
-
Explosion Hazard: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[16][17] NEVER use metal spatulas to handle sodium azide; use only plastic or ceramic spatulas.[16][17] Avoid contact with metal surfaces, including pipes; do not discard azide solutions down the drain.[14][16]
-
Toxic Gas Formation: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[13][14][15] All acidification steps must be performed slowly and in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield), and double-glove with nitrile gloves when handling sodium azide.[14][17]
-
Engineering Controls: All manipulations involving sodium azide powder or the reaction work-up must be conducted inside a properly functioning chemical fume hood.[17]
Materials and Equipment
-
Reagents:
-
Benzonitrile (or other organonitrile)
-
Sodium Azide (NaN₃), ≥99%
-
Zinc Chloride (ZnCl₂), anhydrous, or another suitable Lewis acid catalyst
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated (for work-up)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 20 mL microwave reaction vial with a Teflon septum cap
-
Magnetic stir bar
-
Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)
-
Rotary evaporator
-
Filtration apparatus
-
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a certified chemical fume hood, add benzonitrile (1.0 mmol, 1.0 eq), sodium azide (1.5 mmol, 1.5 eq), and anhydrous zinc chloride (0.5 mmol, 0.5 eq) to a 10 mL microwave reaction vial containing a magnetic stir bar.
-
Causality: Using an excess of sodium azide helps to drive the reaction to completion. The Lewis acid catalyst (ZnCl₂) is crucial for activating the nitrile group, lowering the energy barrier for the cycloaddition.[4]
-
-
Solvent Addition: Add 3 mL of anhydrous DMF to the vial.
-
Causality: DMF is a polar aprotic solvent that couples efficiently with microwave irradiation and is excellent for solubilizing the reagents.
-
-
Vial Sealing: Securely cap the vial with a Teflon septum. Ensure it is properly sealed to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 150 °C (use temperature control with an IR sensor)
-
Time: 10 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: On
-
Causality: These conditions provide a balance between rapid reaction and preventing decomposition. Microwave heating allows the target temperature to be reached in seconds.[11][18]
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor). Do not attempt to open a hot, pressurized vial.
-
Reaction Work-up (in fume hood): a. Carefully uncap the vial. Pour the reaction mixture into a beaker containing 20 mL of deionized water. b. Slowly and with stirring, add concentrated HCl dropwise to acidify the solution to a pH of ~2. This protonates the tetrazolate anion, causing the product to precipitate. CAUTION: This step will generate toxic hydrazoic acid gas. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine (1 x 20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-phenyl-1H-tetrazole can typically be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white crystalline solid.
Part 3: Data, Optimization, and Characterization
Comparative Data
The primary advantage of MAOS is the dramatic rate acceleration.
| Substrate | Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| Benzonitrile | Microwave | ZnCl₂ | DMF | 150 | 10 min | >90% |
| Benzonitrile | Conventional | ZnBr₂ | H₂O | 100 | 18 h | 91% |
| 4-Methoxybenzonitrile | Microwave | Cu-based | NMP | 150 | 15 min | 95%[10] |
| 4-Chlorobenzonitrile | Microwave | Cu-based | NMP | 150 | 20 min | 92%[10] |
Table based on typical results from literature. Yields are isolated yields after purification.
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time (e.g., to 20-30 min) or temperature (e.g., to 180 °C). Ensure the catalyst is anhydrous and active.
-
-
No Reaction:
-
Solvent Choice: While DMF is common, other high-boiling polar solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or even water can be used.[3][10] The choice can impact reaction efficiency and work-up. Solvent-free methods have also been reported, offering a greener alternative.[2][20]
Product Characterization
The identity and purity of the synthesized tetrazole should be confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To observe the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess purity by comparison with literature values.
Conclusion
Microwave-assisted synthesis provides a superior method for the rapid, efficient, and high-yield production of 5-substituted-1H-tetrazoles. By dramatically reducing reaction times from many hours to a few minutes, this technology accelerates the discovery and synthesis of novel chemical entities for pharmaceutical and materials science applications. When coupled with stringent safety protocols for handling azides, MAOS is a powerful and indispensable tool for the modern research scientist.
References
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, Princeton University.
-
Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate.
-
Microwave-Assisted Synthesis in Drug Development. EPCP.
-
Sodium azide: Uses, safety and sustainable alternatives. Abcam.
-
The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Drug Research.
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central, National Institutes of Health.
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, American Chemical Society.
-
Microwave Assisted Synthesis of Tetrazole Derivative. AIP Publishing.
-
Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico, Department of Chemistry & Chemical Biology.
-
Sodium Azide NaN3. Division of Research Safety, University of Illinois.
-
Safety Data Sheet: Sodium azide >=98 %, for synthesis. Carl ROTH.
-
Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Asian Journal of Chemistry.
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, Royal Society of Chemistry.
-
Microwave assisted synthesis of tetrazole derivative. AIP Conference Proceedings.
-
Synthetic Applications for Microwave Synthesis. CEM Corporation.
-
The microwave-assisted synthesis of 5-substituted 1 H -tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles. New Journal of Chemistry, Royal Society of Chemistry.
-
Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
-
Application of Microwave Promoted Chemical Reactions on Pharmaceutical Synthesis. Francis Academic Press.
-
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie.
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
-
A NOVEL APPROACH FOR THE MICROWAVE-ASSISTED SYNTHESIS OF 5- SUBSTITUTED 1H-TETRAZOLES CATALYZED BY MICRO AND MESOPOROUS MATERIALS. ResearchGate.
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews, American Chemical Society.
-
Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar.
-
MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry.
-
Convergent Three-Component Tetrazole Synthesis. University of Groningen Research Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epcp.ac.in [epcp.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. anubooks.com [anubooks.com]
- 9. Synthetic Applications for Microwave Synthesis [cem.com]
- 10. The microwave-assisted synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition over a heterogeneous Cu-based catalyst: application to the preparation of 13N-labelled tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 15. carlroth.com [carlroth.com]
- 16. chemistry.unm.edu [chemistry.unm.edu]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1H-Tetrazole synthesis [organic-chemistry.org]
- 20. pubs.aip.org [pubs.aip.org]
Application Note: A Guide to the Safe and Efficient Scale-Up Synthesis of 5-Substituted-1H-Tetrazoles
Abstract: The 5-substituted-1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, serving as a highly effective bioisosteric replacement for carboxylic acids in numerous blockbuster drugs.[1] However, its synthesis, typically achieved via a [3+2] cycloaddition between a nitrile and an azide source, presents significant safety and scalability challenges. The use of sodium azide, a high-energy material, and the potential in-situ generation of highly toxic and explosive hydrazoic acid (HN₃) or shock-sensitive heavy metal azides, necessitates robust and carefully designed protocols for large-scale production.[2][3] This guide provides an in-depth analysis of proven methodologies for the scale-up synthesis of these vital heterocycles. We will detail a reliable Lewis acid-catalyzed batch process and introduce the state-of-the-art continuous flow approach, which offers superior safety and efficiency for industrial applications.
Part 1: Foundational Principles for Scale-Up
The synthesis of 5-substituted-1H-tetrazoles is dominated by the [3+2] cycloaddition reaction. For this transformation to be viable on a large scale, a deep understanding of the reaction mechanism and a critical evaluation of the available synthetic routes are paramount.
Core Reaction Mechanism: Lewis Acid Catalysis
The direct reaction between a nitrile and sodium azide is often slow. The reaction rate is dramatically enhanced by the addition of a Lewis acid, such as zinc chloride (ZnCl₂). The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide anion. This is the most common and industrially accepted pathway for scalable synthesis.[4][5]
Sources
Application Notes & Protocols: The Strategic Use of 1H-Tetrazole-5-carboxylic Acid in Modern Agrochemical Synthesis
Abstract
The 1H-tetrazole ring system, a unique five-membered heterocycle, has become an increasingly vital scaffold in the design and synthesis of next-generation agrochemicals.[1] Its distinctive physicochemical properties, particularly its function as a metabolically stable bioisostere of a carboxylic acid, have established it as a privileged structure in medicinal and agricultural chemistry.[2][3][4] This guide provides an in-depth exploration of 1H-Tetrazole-5-carboxylic acid and its derivatives as key building blocks in the synthesis of innovative fungicides, insecticides, and herbicides. We will dissect the causal chemistry behind its application, present detailed synthetic protocols for key transformations, and offer field-proven insights for researchers and development professionals in the agrochemical sector.
The Tetrazole Moiety in Agrochemical Design: A Scientific Rationale
The strategic incorporation of a tetrazole ring, often replacing a carboxylic acid group, is a deliberate design choice driven by several key advantages that enhance the performance and viability of an active ingredient.
Bioisosterism: More Than Just a Replacement
The concept of non-classical isosterism is central to the utility of this compound.[3] The 5-substituted-1H-tetrazole group mimics the carboxylic acid moiety in both size and acidity (pKa is similar to acetic acid), allowing it to engage with biological targets in a comparable manner.[3][5] However, this substitution is not merely a substitution of equals; it introduces critical new properties.
-
Metabolic Stability: Unlike carboxylic acids, which are susceptible to various metabolic degradation pathways, the tetrazole ring is remarkably robust, leading to a longer duration of action and improved bioavailability in plant and insect systems.[3]
-
Lipophilicity and Absorption: The tetrazole group can modulate the overall lipophilicity of a molecule, which is a critical factor for its absorption, translocation within a plant, and penetration of pest cuticles.
-
Pharmacophore Properties: The high nitrogen content and electron-rich nature of the tetrazole ring make it a powerful pharmacophore, capable of engaging in a variety of intermolecular interactions (hydrogen bonding, coordination) with target enzymes or receptors.[6]
Caption: Bioisosteric relationship between carboxylic acid and tetrazole.
Key Synthetic Applications in Agrochemicals
This compound and its simple derivatives, such as esters and amides, serve as versatile starting points for constructing complex agrochemical molecules.
Fungicides: Crafting Tetrazolinones to Combat Resistance
Quinone outside inhibitors (QoIs) are a major class of agricultural fungicides. However, resistance, often due to the G143A mutation in the target cytochrome b gene, has become a critical issue. The development of the novel fungicide metyltetraprole demonstrates a brilliant strategy to overcome this.[7] The key to its success is the tetrazolinone moiety, which avoids the steric hindrance that renders older QoIs ineffective against mutated fungal strains.[7]
The synthesis of the core tetrazolinone ring is typically achieved through the reaction of an isocyanate with an azide salt. While not a direct use of this compound, its derivatives can be instrumental in synthesizing the complex aryl isocyanates required as precursors.
Caption: General workflow for the synthesis of a tetrazolinone fungicide core.
Insecticides: Building Potent Tetrazole-Substituted Anthranilamides
A significant class of modern insecticides is based on the anthranilamide scaffold. Incorporating a tetrazole group into these molecules has been shown to enhance their insecticidal and acaricidal activity.[8][9] In these syntheses, this compound, or its more reactive acyl chloride derivative, can be directly used to form a critical amide linkage with an appropriately substituted aminobenzamide or related precursor.
The process often involves the alkylation of a tetrazole with a suitable electrophile, a reaction that must be carefully controlled to achieve the desired regioisomer.[10]
Detailed Experimental Protocol: Synthesis of a 5-Aryl-1H-tetrazole Intermediate
This protocol details the synthesis of a 5-substituted-1H-tetrazole from an organic nitrile, a fundamental transformation for creating key agrochemical intermediates. The procedure is based on the widely adopted and robust [3+2] cycloaddition reaction.[6][11]
Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile as a model reaction.
Causality and Experimental Rationale:
-
Catalyst: Zinc salts (e.g., ZnBr₂) are often used as Lewis acid catalysts. They activate the nitrile group towards nucleophilic attack by the azide ion, accelerating the reaction and allowing for milder conditions compared to uncatalyzed methods.[12]
-
Solvent: Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, effectively solvating the azide salt and reactants.[11] Water can also be used as a green and safe solvent.[13]
-
Safety: This reaction involves sodium azide, which is highly toxic. Furthermore, acidification of azide salts produces hydrazoic acid (HN₃), which is volatile and highly explosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. An acid-neutralizing bath (e.g., sodium bicarbonate solution) should be kept nearby.
-
Workup: The reaction mixture is acidified to protonate the tetrazolate anion, rendering the product neutral and extractable into an organic solvent. Careful and slow addition of acid is critical to control the formation of HN₃.
Step-by-Step Methodology
-
Reaction Setup:
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C using an oil bath and maintain this temperature.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 100 mL of distilled water.
-
CAREFULLY and SLOWLY , adjust the pH of the aqueous solution to ~2 by adding 5 N HCl dropwise with vigorous stirring in a fume hood.[11] This step protonates the tetrazolate salt.
-
The crude product may precipitate as a white solid. If so, collect it by vacuum filtration. If not, proceed to extraction.
-
Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-phenyl-1H-tetrazole as a white crystalline solid.
-
Data Presentation and Characterization
The success of the synthesis should be confirmed by standard analytical techniques.
Table 1: Typical Reaction Parameters and Expected Results
| Parameter | Value | Reference |
| Substrate | Benzonitrile | [11] |
| Reagents | NaN₃, ZnBr₂ | [11][12] |
| Solvent | DMSO | [11] |
| Temperature | 120 °C | [11] |
| Reaction Time | 4-6 hours | [11] |
| Expected Yield | 85-95% | [11] |
Standard Characterization:
-
¹H NMR: To confirm the presence of aromatic and N-H protons.
-
¹³C NMR: To identify the carbon signals of the phenyl and tetrazole rings.
-
FT-IR: To observe characteristic stretches for N-H, C=N, and N=N bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To compare with literature values for identity and purity.
Conclusion and Future Perspectives
This compound is more than a mere building block; it is a strategic tool for molecular design in agrochemicals. Its ability to confer metabolic stability and act as a carboxylic acid isostere allows researchers to overcome challenges like pest resistance and improve the field performance of active ingredients.[3][7] Future research will likely focus on developing even more efficient and greener catalytic systems for tetrazole synthesis and exploring novel derivatizations of the tetrazole core to address emerging threats in agriculture, such as new fungal pathogens and insecticide-resistant pests.
References
-
ResearchGate. (2025). Synthesis and Insecticidal Activity of Tetrazole-Linked Triazole Derivatives. Available from: [Link]
-
Luo, Y. P., & Yang, G. F. (2007). Discovery of a new insecticide lead by optimizing a target-diverse scaffold: tetrazolinone derivatives. Bioorganic & Medicinal Chemistry, 15(4), 1716-1724. Available from: [Link]
- Google Patents. (n.d.). JP2012512208A - Tetrazole-substituted anthranilamides as pesticides.
- Google Patents. (n.d.). US8969572B2 - Process for preparing tetrazole-substituted anthranilamide derivatives and novel crystal polymorphs of these derivatives.
- Google Patents. (n.d.). WO2003016303A1 - Tetrazoyl oxime derivative and agricultural chemical containing the same as active ingredient.
- Google Patents. (n.d.). CN111630044A - Oximino-tetrazole derivatives and application thereof in agriculture.
- Google Patents. (n.d.). WO2010069502A2 - Tetrazole substituted anthranilic acid amides as pesticides.
-
Song, B. A., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(9), 13589-13635. Available from: [Link]
- Google Patents. (n.d.). EP3560913A1 - Process for the production of tetrazolinones.
-
ResearchGate. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Available from: [Link]
-
Li, B., et al. (2021). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 26(15), 4475. Available from: [Link]
-
ResearchGate. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available from: [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available from: [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(21), 12591-12601. Available from: [Link]
- Google Patents. (n.d.). CN1130126C - Tetrazolinones as herbicides for use in paddy fields.
-
Camilleri, P., Kerr, M. W., Newton, T. W., & Bowyer, J. R. (1989). Structure-activity studies of tetrazole urea herbicides. Journal of Agricultural and Food Chemistry, 37(1), 196-200. Available from: [Link]
- Google Patents. (n.d.). PH12014502117A1 - Tetrazolinone compounds and its use as pesticides.
-
University of Groningen. (2016). Convergent Three-Component Tetrazole Synthesis. Available from: [Link]
- Google Patents. (n.d.). CN1130182A - Tetrazoline series compound with herbicide activity.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available from: [Link]
-
Fischer, N., et al. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 25(13), 3046. Available from: [Link]
-
ResearchGate. (2019). Biological activities importance of Tetrazole derivatives. Available from: [Link]
-
Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Available from: [Link]
- Google Patents. (n.d.). CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Supporting Information: Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide-based solid acid carbocatalyst. Available from: [Link]
-
Matsuzaki, Y., et al. (2020). Discovery of metyltetraprole: Identification of tetrazolinone pharmacophore to overcome QoI resistance. Bioorganic & Medicinal Chemistry, 28(1), 115211. Available from: [Link]
-
LookChem. (n.d.). 1h-tetrazole- 5-carboxylic acid cas no.75773-99-8. Available from: [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11, 12591-12601. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Discovery of metyltetraprole: Identification of tetrazolinone pharmacophore to overcome QoI resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP2012512208A - Tetrazole-substituted anthranilamides as pesticides - Google Patents [patents.google.com]
- 9. WO2010069502A2 - Tetrazole substituted anthranilic acid amides as pesticides - Google Patents [patents.google.com]
- 10. US8969572B2 - Process for preparing tetrazole-substituted anthranilamide derivatives and novel crystal polymorphs of these derivatives - Google Patents [patents.google.com]
- 11. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Tetrazole-5-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1H-Tetrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the integrity of your results.
This compound is a crucial structural motif in medicinal chemistry, primarily serving as a bioisosteric replacement for the carboxylic acid group.[1][2][3] This substitution can enhance a molecule's metabolic stability and pharmacokinetic profile.[1] However, its synthesis, typically involving a [3+2] cycloaddition reaction with azide sources, presents unique challenges that require careful control of reaction parameters.[1][4] This guide provides field-proven insights and troubleshooting strategies to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with this synthesis.
Q1: What are the most common synthetic routes to this compound and its precursors?
The most direct and widely employed method is the [3+2] cycloaddition of an azide source (like sodium azide, NaN₃) with a nitrile.[1] For this compound specifically, the synthesis often starts with a cyanoformate ester (e.g., ethyl cyanoformate) or cyanoacetic acid.[5][6] The reaction with sodium azide, often catalyzed by a Lewis or Brønsted acid (like zinc bromide or ammonium chloride), forms the tetrazole ring.[1] If an ester is used as the starting material, a subsequent hydrolysis step is required to yield the final carboxylic acid.[7][8]
Q2: Why is the tetrazole ring considered a "bioisostere" of a carboxylic acid?
The term bioisostere refers to functional groups with similar physicochemical properties that can be interchanged in a molecule without losing biological activity.[2] The 5-substituted 1H-tetrazole ring is an excellent bioisostere for a carboxylic acid because its pKa is very similar, meaning it exists as an anion at physiological pH, just like a carboxylate.[3] This allows it to participate in similar ionic interactions with biological targets. Furthermore, tetrazoles are generally more resistant to metabolic degradation pathways compared to carboxylic acids, which can improve a drug candidate's half-life.[2][3]
Q3: What are the critical safety precautions for this synthesis?
Safety is paramount due to the reagents involved.
-
Sodium Azide (NaN₃): This reagent is highly toxic and can be fatal if swallowed or absorbed through the skin. It also reacts with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas. Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]
-
Tetrazoles: The tetrazole ring system is nitrogen-rich and can be energetic. While this compound itself is generally stable, tetrazoles can decompose explosively when subjected to heat, shock, or friction.[11] Avoid heating the dry product to high temperatures.
-
General Precautions: Always wear fire-resistant and impervious clothing. Ensure emergency exits are accessible and work in a well-ventilated area.[10][11]
Q4: Which analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method to monitor the consumption of the starting nitrile.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise tracking.
-
Product Characterization: A combination of techniques is necessary for full characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure.[12]
-
FTIR Spectroscopy: Infrared spectroscopy can identify key functional groups, such as the acid carbonyl and hydroxyl groups, as well as characteristic peaks for the tetrazole ring.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.[12]
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the synthesized compound.[7]
-
Section 2: Optimized Experimental Protocol
This protocol describes the synthesis of the ethyl ester of this compound, a common precursor which is then hydrolyzed. This method is adapted from established procedures utilizing a cyanoformate starting material.[6]
Step 1: Synthesis of Ethyl 5-Tetrazolecarboxylate Sodium Salt
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-lutidine (115 ml) under a nitrogen atmosphere. Cool the flask in an ice bath.
-
Acid Addition: Cautiously add trifluoroacetic acid (20.5 ml) over 15 minutes, ensuring the internal temperature remains between 5-10°C.
-
Reagent Addition: Add powdered sodium azide (17.8 g), followed by ethyl cyanoformate (24.8 g).
-
Reaction: Slowly heat the mixture to approximately 80°C. An initial exotherm may occur. Maintain the temperature at 75-80°C and stir for 4-6 hours. Monitor the reaction by TLC until the ethyl cyanoformate is consumed.
-
Isolation: Allow the mixture to cool to room temperature. Filter the resulting white crystals and wash them thoroughly with ethyl acetate (3 x 50 ml). Dry the product in a vacuum oven to a constant weight.
Step 2: Hydrolysis to this compound
-
Setup: The synthesized ethyl ester is treated with concentrated HCl (1 mL) in ethanol (10 mL).[7]
-
Reaction: The reaction mixture is refluxed for approximately 6 hours.
-
Work-up: After cooling, the solid product is filtered off and dried to yield this compound.[7]
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific experimental failures.
Problem: Low or No Product Yield
Q: My reaction yield is consistently below expectations. What are the most likely causes and how can I fix this?
A: Low yield is a common issue stemming from several factors. Here is a systematic checklist:
-
Reagent Purity: Ensure all reagents are pure and, critically, that your solvent is anhydrous. Protic impurities like water can react with the azide or catalyst. Using a polar aprotic solvent like DMF is common, but it must be dry.[1]
-
Reaction Temperature and Time: The [3+2] cycloaddition can be slow. If the yield is low, consider increasing the reaction temperature (e.g., from 100°C to 120°C) or extending the reaction time.[1][13] However, be mindful that excessive heat can cause decomposition.[13] Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[14][15]
-
Catalyst Choice and Activity: The choice of catalyst is crucial. For many nitriles, a Lewis acid like zinc bromide (ZnBr₂) or a Brønsted acid like ammonium chloride is effective.[1] If you are using a solid-supported catalyst, ensure it has not been deactivated. For sterically hindered or electron-rich nitriles, a more potent catalyst may be necessary.[1]
-
Inefficient Work-up: The product is highly polar. During the acidic work-up, ensure the pH is low enough (typically pH 1-2) to fully protonate the tetrazole, causing it to precipitate from the aqueous solution.[1][13] Incomplete protonation will leave the product as a more soluble salt in the aqueous phase.
Problem: Reaction Stalls or Fails to Reach Completion
Q: My TLC analysis shows that the starting material is never fully consumed, even after 24-48 hours. What should I investigate?
A: A stalled reaction points to an issue with the reaction's driving force.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent.
-
Insufficient Temperature: Some less reactive nitriles require higher thermal energy to overcome the activation barrier for the cycloaddition. Carefully increasing the temperature in increments may restart the reaction.[15]
-
Stoichiometry: Double-check the molar equivalents of your reagents. A slight excess of sodium azide (e.g., 1.2-1.5 equivalents) is typically used to drive the reaction to completion.[1][4]
-
Poor Solubility/Mixing: Ensure all reagents are adequately dissolved or suspended in the solvent. Vigorous stirring is necessary, especially for heterogeneous reactions.
Problem: Difficulty with Product Isolation and Purification
Q: I'm struggling to purify the final product. It either remains in solution or precipitates as an oil. What can I do?
A: The high polarity and amphoteric nature of this compound can complicate purification.[13]
-
pH-Dependent Solubility: The product's solubility is highly dependent on pH. It is most soluble at basic pH (as a salt) and least soluble at a low pH (as the protonated acid). During work-up, pour the cooled reaction mixture into ice-water and then slowly acidify with an acid like 2M HCl to induce precipitation.[1]
-
Crystallization: If the crude product is solid but impure, recrystallization is the best purification method. Experiment with different solvent systems, such as an ethanol/water mixture.[13]
-
Chromatography: For highly polar compounds like this, standard normal-phase silica gel chromatography can be ineffective. If chromatography is necessary, consider using reversed-phase chromatography.[13]
Section 4: Data Summary and Visual Guides
Table 1: Comparison of Optimized Reaction Conditions for Tetrazole Synthesis
| Catalyst System | Azide Source | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Sulfonic Acid-rGO | NaN₃ | DMSO | 120 | 4 | 94 | [4] |
| Zinc Bromide (ZnBr₂) | NaN₃ | Water | 100-170 | 12-48 | Good to Excellent | [1] |
| Ammonium Chloride | NaN₃ | DMF | 100-120 | 24-48 | Good to Excellent | [1] |
| CuO Nanoparticles (MW) | NaN₃ | DMF | 130 | 0.25 | 99 | [15] |
Diagrams
References
- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.).
- Chandrakumari, S., Sivakumar, D., Manikandan, H., & Gopalakrishnan, M. (2019). Novel two step synthesis of bis/Mono 1-aryl-1H-tetrazole-5-carboxylic acid. Taylor & Francis Online.
- ChemicalBook. (2025).
- Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry.
- (n.d.). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Semantic Scholar.
- ECHEMI. (n.d.).
- Sigma-Aldrich. (2025).
- CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 5-Carboxy-2-(5-tetrazolyl)
- Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers.
- (n.d.). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole.
- US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives.
- Chandrakumari, S., et al. (2019). Novel two step synthesis of bis/Mono 1-aryl-1H-tetrazole-5-carboxylic acid. Taylor & Francis Online.
- (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method - Google Patents [patents.google.com]
- 6. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Tetrazole-5-carboxylic Acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying 1H-Tetrazole-5-carboxylic acid. This molecule, while invaluable as a carboxylic acid bioisostere in medicinal chemistry, presents unique purification challenges due to its high polarity, acidity, and potential for carrying over hazardous starting materials.[1][2][3] This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification process effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses the most common problems encountered during the isolation and purification of this compound.
Q1: My final product shows persistent impurities in the 1H-NMR spectrum. How can I remove them?
This is the most frequent issue, often arising from unreacted starting materials or reaction side-products. The purification strategy depends on the nature of the impurity.
Causality: The synthesis of tetrazoles via [3+2] cycloaddition can leave behind neutral organic precursors (e.g., nitriles) or basic catalysts.[2][4] Furthermore, residual sodium azide, a common reagent, is a critical impurity to remove due to its toxicity and the potential to form explosive hydrazoic acid upon acidification.[5][6]
Solution: Acid-Base Extraction
The acidic nature of the tetrazole proton (pKa similar to carboxylic acids) is the key to a highly effective purification strategy.[7] By converting the tetrazole into its salt form, we can render it soluble in an aqueous phase, allowing for the removal of non-acidic organic impurities.
Step-by-Step Protocol: Purifying via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which both the product and impurities are soluble, such as ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. The this compound will deprotonate to form its sodium salt and move into the aqueous layer, leaving neutral or basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Safety Wash (Azide Removal): A patented method for removing residual azide involves treating the aqueous solution with sodium nitrite before acidification.[6] Combine the aqueous layers, cool in an ice bath, and cautiously add a small amount of aqueous sodium nitrite (NaNO₂) solution to decompose any remaining azide ions.
-
Organic Wash: Wash the combined aqueous layers with ethyl acetate or diethyl ether one final time to remove any remaining organic-soluble impurities.
-
Re-acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 2M HCl, dropwise while stirring until the pH is ~1-2.[4][5] The protonated this compound, being less soluble in water, will precipitate out as a solid.
-
Isolation: Collect the pure solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the product under high vacuum to a constant weight. Confirm purity using analytical methods like NMR, LC-MS, and melting point.
Q2: I'm experiencing very low recovery after recrystallization. What's going wrong?
Low recovery is typically a solubility issue. Either the chosen solvent is too effective, or the technique needs refinement.
Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound remains significantly soluble even in the cold solvent, it will be lost in the mother liquor, leading to poor yields. Using an excessive volume of solvent is a common mistake that exacerbates this issue.
Solution: Solvent Optimization and Technique
This compound is known to be soluble in water (approximately 47 g/L at 25 °C), making water a potential recrystallization solvent.[8] However, for many researchers, a mixed-solvent system provides better control and higher recovery.
Table 1: Recrystallization Solvent Systems
| Solvent System | Rationale & Application |
| Water | Good for highly polar compounds. Can be effective if the product crashes out well upon cooling. May require significant concentration if too much is used initially. |
| Ethanol/Water | A common choice for moderately polar compounds.[5] Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Add a drop or two of ethanol to clarify and then allow to cool slowly. |
| Ethyl Acetate/Hexanes | An excellent system for less polar impurities. Dissolve the crude product in a minimum of hot ethyl acetate, then add hexanes (the "anti-solvent") until persistent turbidity is observed. Allow to cool. |
Step-by-Step Protocol: Two-Solvent Recrystallization (Ethanol/Water Example)
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (hot ethanol) to just dissolve the solid at reflux.
-
Slowly add the "poor" solvent (hot water) dropwise to the boiling solution until it just turns cloudy (the saturation point).
-
Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Dry under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best way to confirm the purity of my final product?
A single analytical method is rarely sufficient. A combination of techniques provides the most trustworthy assessment of purity.
-
¹H NMR: This is the first and most crucial check. Look for the absence of signals corresponding to starting materials and solvents. The acidic N-H proton of the tetrazole and the C-H proton (if present) should be visible and integrate correctly.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides both purity (a single peak in the chromatogram) and identity confirmation (the correct mass-to-charge ratio for the parent ion).
-
Elemental Analysis (CHNS): This quantitative technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur.[9] The experimental values should be within ±0.4% of the calculated theoretical values for the molecular formula C₂H₂N₄O₂.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. The melting point for the related 1H-Tetrazole-5-acetic acid is reported as 177 °C.[10]
Q2: Are there alternatives to recrystallization for purification?
Yes. If recrystallization fails or is impractical, column chromatography is a powerful alternative.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For an acidic compound like this compound, special considerations are needed to achieve good separation.
Solution: Acidified Normal-Phase Column Chromatography
To prevent the acidic product from streaking or tailing on the silica gel (which has acidic silanol groups), a small amount of acid is added to the mobile phase. This keeps the tetrazole fully protonated, ensuring it behaves as a single, less polar species.
Step-by-Step Protocol: Column Chromatography
-
Stationary Phase: Use standard silica gel (60–120 mesh is common for general purification).[2]
-
Mobile Phase (Eluent): A good starting point is a mixture of ethyl acetate and hexanes. To suppress deprotonation of your acidic product, add 0.5-1% acetic acid or formic acid to the eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or another suitable solvent (like acetone or a small amount of DMF), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method often gives sharper bands and better separation than loading as a liquid.
-
Elution: Run the column, starting with a lower polarity mixture (e.g., 30% Ethyl Acetate / 70% Hexanes + 1% Acetic Acid) and gradually increasing the polarity (e.g., to 70% Ethyl Acetate / 30% Hexanes + 1% Acetic Acid).
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
A logical approach is critical for efficient purification. The following diagrams illustrate decision-making workflows for purification and troubleshooting.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for identifying and removing impurities.
References
-
ChemBK. (2024). 1H-Tetrazolyl-5-Carboxylic acid ethyl ester. Retrieved from ChemBK. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Tetrazol-5-acetic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
Chem-Impex. (n.d.). 1H-Tetrazole-5-acetic acid. Retrieved from Chem-Impex. [Link]
-
Popat, K. H., et al. (2015). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. [Link]
- Roberts, D. A., et al. (1996). Process for preparing tetrazole-5-carboxylic acid derivatives. (U.S. Patent No. 5,525,733).
-
Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from Organic Chemistry Portal. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry. [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances. [Link]
Sources
- 1. Tetrazole | Antibacterial | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS # 75773-99-8, this compound, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]
- 9. rsc.org [rsc.org]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Troubleshooting Common Side Reactions in Tetrazole Synthesis
Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common side reactions encountered during the synthesis of tetrazole compounds. This resource consolidates field-proven insights and scientifically grounded explanations to help you navigate the complexities of tetrazole chemistry.
Introduction to Tetrazole Synthesis and Common Challenges
Tetrazoles are a pivotal class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and as energetic materials.[1][2] Their synthesis, most commonly achieved through the [2+3] cycloaddition of azides and nitriles, can be prone to various side reactions, leading to low yields, impure products, and challenging purifications.[3][4] Understanding the underlying mechanisms of these side reactions is crucial for developing robust and efficient synthetic protocols.
This guide will delve into the most frequently encountered side reactions, their mechanistic origins, and provide systematic troubleshooting strategies to mitigate their occurrence.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during tetrazole synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: Low or No Conversion of the Starting Nitrile
Q1: My tetrazole synthesis is showing very low or no conversion of the nitrile starting material. What are the likely causes and how can I improve the yield?
Low or no conversion is a common hurdle in tetrazole synthesis and can often be attributed to several factors related to reaction conditions and reagent activity.[5]
Potential Causes & Solutions:
-
Inadequate Activation of the Nitrile: The cycloaddition of an azide to a nitrile is often catalyzed by Lewis or Brønsted acids.[3][6] These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.
-
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using an appropriate catalyst. Zinc salts (e.g., ZnBr₂, ZnCl₂) are commonly used and effective for this transformation.[7][8][9] For stubborn substrates, stronger Lewis acids like aluminum chloride (AlCl₃) or the use of trialkyltin azides might be necessary, though the latter are toxic and expensive.[10]
-
Catalyst Loading: Verify the catalyst loading. Insufficient catalyst will result in a sluggish or stalled reaction.[7] Conversely, excessive amounts can sometimes lead to undesired side reactions.
-
Protic Acid Co-catalyst: The use of an ammonium salt, such as ammonium chloride (NH₄Cl), can serve as a proton source to activate the nitrile.[6]
-
-
-
Poor Solubility of Reagents: The insolubility of sodium azide in many organic solvents can be a limiting factor.
-
Troubleshooting Steps:
-
-
Reaction Temperature and Time: Tetrazole formation can be slow at lower temperatures.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. Many tetrazole syntheses require heating, often in the range of 100-150 °C.[13]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.
-
-
-
Moisture Contamination: Water can compete with the azide as a nucleophile, leading to hydrolysis of the nitrile to the corresponding amide, especially under acidic or basic conditions.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem 2: Formation of Isomeric Tetrazoles and Other Byproducts
Q2: I am observing the formation of unexpected isomers or other byproducts in my reaction mixture. What are these impurities and how can I control their formation?
The formation of isomers and other byproducts is a significant challenge, particularly in the synthesis of substituted tetrazoles.
Common Side Products and Their Formation Mechanisms:
-
Tautomeric Isomers (1H- and 2H-tetrazoles): Unsubstituted and 5-substituted tetrazoles can exist as two tautomeric forms: the 1H- and 2H-isomers. The position of the proton can influence the compound's physical and biological properties. In the solid phase, the 1H-tetrazole is generally favored, while the 2H-tautomer can be more stable in the gas phase.[14]
-
Regioisomers in 1,5-Disubstituted Tetrazoles: When using organic azides, the cycloaddition can potentially yield two different regioisomers (1,5- and 2,5-disubstituted tetrazoles). However, the reaction is often regioselective, with the 1,5-disubstituted product being the major isomer formed.[13]
-
"Schmidt-like" Reaction Products: In some cases, unexpected impurities arising from a "Schmidt-like" reaction mechanism have been reported. This can lead to the formation of complex byproducts that are difficult to characterize and separate.[15][16]
Troubleshooting and Control Strategies:
-
Reaction Conditions:
-
Catalyst and Solvent: The choice of catalyst and solvent can influence the regioselectivity of the cycloaddition. Experiment with different Lewis acids and solvent systems to optimize for the desired isomer.
-
Temperature: Reaction temperature can affect the product distribution. Running the reaction at a lower temperature, if feasible, may improve selectivity.
-
-
Purification Techniques:
-
Crystallization: The different isomers often have distinct physical properties, such as solubility and melting point, which can be exploited for separation by recrystallization.[17]
-
Chromatography: High-performance liquid chromatography (HPLC) or column chromatography are effective methods for separating isomeric products.[18]
-
Acid-Base Extraction: The acidic nature of the tetrazole N-H proton allows for purification through acid-base extraction, which can help remove non-acidic impurities.[17][19]
-
Problem 3: Handling and Safety of Azide Reagents
Q3: I have safety concerns about using sodium azide and hydrazoic acid. What are the best practices for handling these reagents safely?
Sodium azide and its protonated form, hydrazoic acid (HN₃), are hazardous and require careful handling.[6]
Safety Precautions:
-
Hydrazoic Acid Formation: Avoid acidification of azide-containing reaction mixtures until the reaction is complete and has been cooled to a safe temperature. Hydrazoic acid is highly toxic and explosive.[6] All manipulations involving azides should be performed in a well-ventilated fume hood.
-
Heavy Metal Azides: Azide ions can form highly explosive salts with heavy metals such as lead, copper, and mercury.[6] Avoid using metal spatulas or equipment containing these metals when handling azides. Ensure that azide-containing waste is disposed of properly and not mixed with waste that may contain heavy metal salts.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when working with azides.
-
Quenching: At the end of the reaction, any residual azide should be carefully quenched. A common method is the addition of a dilute aqueous solution of sodium nitrite followed by acidification to form nitrous acid, which decomposes the azide.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing 5-substituted-1H-tetrazoles? A: The most prevalent method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[3][4] This reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile.[3]
Q: Can I use microwave heating to accelerate my tetrazole synthesis? A: Yes, microwave-assisted synthesis has been shown to be an effective method for accelerating tetrazole formation, often leading to shorter reaction times and higher yields.[17][20]
Q: What analytical techniques are best for characterizing my tetrazole product and identifying impurities? A: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the tetrazole ring and its substituents.[18][21] The chemical shift of the tetrazole ring carbon typically appears in the range of 142-164 ppm in ¹³C NMR.[21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns that aid in structure elucidation.[18][21]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the product and quantifying impurities.[18][22]
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups, such as the N-H stretch of the tetrazole ring.[21]
Q: My nitrile is sterically hindered. What conditions should I try? A: For sterically hindered nitriles, harsher reaction conditions may be necessary. This can include using stronger Lewis acids (e.g., AlCl₃), higher temperatures, and longer reaction times. The use of trialkyltin azides is also a known method for overcoming steric hindrance, but these reagents are toxic and should be handled with extreme care.[10]
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles[11][24]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the nitrile (1.0 mmol), sodium azide (1.2-1.5 mmol), and the catalyst (e.g., ZnBr₂ or NH₄Cl, 1.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF, DMSO, or water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid (e.g., 1N HCl) to precipitate the tetrazole product. Caution: Perform this step in a fume hood as toxic hydrazoic acid may be formed.[6]
-
-
Isolation: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[17]
Visualizations
Troubleshooting Workflow for Low Yield in Tetrazole Synthesis
Caption: Troubleshooting decision tree for addressing low product yield.
General Mechanism of [2+3] Cycloaddition for Tetrazole Synthesis
Caption: Simplified mechanism of acid-catalyzed tetrazole synthesis.
References
- Benchchem. (2025). Troubleshooting guide for Tetrazole functionalization reactions. [Online PDF].
- Benchchem. (2025). Troubleshooting low conversion rates in tetrazole synthesis. [Online PDF].
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles. [Online PDF].
- Benchchem. (2025). Technical Support Center: Tetrazole Ring Formation. [Online PDF].
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Chem Help ASAP. (2022, December 27).
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
- RSC Publishing. (2021).
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
- Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(19), 11849-11923.
- Sharpe, M. E., Johnson, C. N., & Beam, C. F. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution.
- Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted-Tetrazoles. Synthesis, 1998(06), 910-914.
- Scite.ai. (n.d.). Advances in Tetrazole Synthesis – An Overview.
- The Journal of Organic Chemistry. (n.d.). The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles.
- ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). [Preprint].
- Silva Elipe, M. S., Yoo, C., et al. (2017). Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. Magnetic Resonance in Chemistry, 55(4), 365-372.
- Silva Elipe, M. S., Yoo, C., et al. (2017). Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. Magnetic Resonance in Chemistry, 55(4), 365-372.
- Benchchem. (n.d.). The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies.
- Sinha, S., et al. (2020). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 10(72), 44455-44464.
- ResearchGate. (n.d.). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Request PDF.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. [Online PDF].
- The Royal Society of Chemistry. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. Green Chemistry.
- Wikipedia. (n.d.). Tetrazole.
- Google Patents. (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
- Google Patents. (n.d.). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
- NIH. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- Sinha, S., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 5(34), 21675-21684.
- Wang, J., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(9), 10587-10595.
- ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Reddit. (2025).
- IJRPC. (n.d.).
- RSC Publishing. (n.d.). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Synthesis of 5‐substituted tetrazoles in the presence of Fe3O4@tryptophan@Ni..
- ResearchGate. (2025).
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983–9987.
- NIH. (n.d.). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction.
- NIH. (n.d.). Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions.
- RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.
Sources
- 1. scite.ai [scite.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 11. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tetrazole - Wikipedia [en.wikipedia.org]
- 15. Isolation and structure elucidation of unexpected in‐process impurities during tetrazole ring formation of an investigational drug substance | Semantic Scholar [semanticscholar.org]
- 16. Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ijrpc.com [ijrpc.com]
Technical Support Center: Optimizing Tetrazole Formation
Welcome to the Technical Support Center dedicated to the synthesis of tetrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of tetrazole ring formation. Tetrazoles are critical scaffolds in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids, and their synthesis, while common, is fraught with potential challenges.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your reaction conditions.
Understanding the Core Reaction: The [3+2] Cycloaddition
The most direct and widely used method for synthesizing 5-substituted-1H-tetrazoles is the formal [3+2] cycloaddition of a nitrile (R-C≡N) and an azide source (N₃⁻).[3][4] While often depicted as a concerted cycloaddition, detailed studies suggest a more complex, stepwise mechanism, particularly when using azide salts.[5][6] The reaction typically requires activation of the nitrile, which is often not electrophilic enough to react with the azide nucleophile on its own.[7] This activation is a critical first step and a common point of failure in the synthesis.
The generally accepted mechanism when using a Lewis acid catalyst (e.g., Zn²⁺, Cu²⁺) involves the coordination of the metal ion to the nitrile's nitrogen atom.[8][9] This coordination significantly enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the azide ion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.[5][8] Understanding this activation principle is fundamental to troubleshooting and optimizing your reaction.
Caption: Lewis acid-catalyzed tetrazole formation mechanism.
Troubleshooting Guide
This section addresses specific problems encountered during tetrazole synthesis in a direct question-and-answer format.
Question 1: I'm seeing low or no conversion of my starting nitrile. What are the likely causes and how can I fix it?
This is the most common issue and can stem from several factors related to reaction kinetics and activation.
-
Insufficient Nitrile Activation: The cycloaddition is often slow without an activator.[7]
-
Solution: Introduce a suitable catalyst. Lewis acids like zinc salts (ZnCl₂, ZnBr₂), copper salts (CuSO₄), and aluminum salts are highly effective.[8][10][11] Brønsted acids, such as ammonium chloride (NH₄Cl), are also commonly used and can be very effective.[7][12] Ensure your catalyst is high quality and not deactivated by impurities.
-
-
Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures (often 100-150 °C) to overcome the activation energy barrier.[4][7]
-
Solution: If your reaction is sluggish at a lower temperature, cautiously increase it. Monitor for potential decomposition of starting materials or products at excessively high temperatures. A good starting point for many systems is 120 °C.[13]
-
-
Poor Solvent Choice: The solvent must dissolve the reagents and be stable at the required temperature.
-
Deactivated or Sterically Hindered Nitrile: The electronic nature of the substituent on the nitrile is crucial.
-
Solution: Electron-withdrawing groups on the nitrile substrate increase the electrophilicity of the nitrile carbon and can enhance the reaction rate.[5][7] Conversely, sterically bulky or electron-rich nitriles may require more forcing conditions—higher temperatures, longer reaction times, or a more potent catalytic system.[7]
-
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My purification is difficult. The tetrazole is either stuck on the silica gel column or won't crystallize. What should I do?
Purification of tetrazoles can be challenging due to their polarity and acidic nature.
-
Column Chromatography Issues: Tetrazoles are acidic and can interact strongly with standard silica gel, leading to streaking or complete retention on the column.[16][17]
-
Solution 1 (Modify Eluent): Gradually increase the polarity of your mobile phase. Adding a small amount of a polar protic solvent like methanol (1-5%) to your eluent can help elute highly polar compounds.[16] For very acidic tetrazoles, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can protonate the tetrazole and reduce its interaction with the silica.
-
Solution 2 (Deactivate Silica): If your compound is sensitive, you can use deactivated silica gel.[17] Alternatively, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica.[17]
-
-
Recrystallization Issues: The product may "oil out" or fail to crystallize. This often happens if the compound is impure or if cooling is too rapid.[16]
-
Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod to create nucleation sites. If available, add a seed crystal of the pure product.[16]
-
Solution 2 (Optimize Solvent/Cooling): Re-dissolve the material (adding a minimal amount of extra solvent if needed) and allow it to cool very slowly. Insulating the flask can help. If it still oils out, the chosen solvent may be unsuitable; try a different solvent or a mixed-solvent system.[16]
-
Question 3: The reaction generates hydrazoic acid (HN₃). How do I handle this safely?
This is a critical safety consideration. Hydrazoic acid is highly toxic and explosive.[18][19] It can be generated whenever an azide salt is mixed with a Brønsted acid, even a weak one like an ammonium salt or trace water.[14][18]
-
Avoid generating HN₃ in large quantities. Continuous flow synthesis is an excellent strategy for safely handling hazardous intermediates like HN₃, as it is generated and consumed in situ, preventing accumulation.[14][21][22]
-
Monitor the headspace. For process development, online IR can be used to monitor the concentration of HN₃ in the headspace to ensure it remains below the detonation threshold.[18][19]
-
Proper Quenching: At the end of the reaction, any excess azide must be safely destroyed. A common and effective method is to add an aqueous solution of sodium nitrite (NaNO₂), followed by cautious acidification (e.g., with dilute HCl or H₂SO₄).[18] This converts the azide to nitrogen gas and nitrous oxide. This procedure should be done slowly and with cooling, as the reaction is exothermic.
Caption: Safety workflow for quenching excess azide.
Frequently Asked Questions (FAQs)
Q1: What are the best azide sources to use?
Sodium azide (NaN₃) is the most common and cost-effective source.[20] However, for specific applications or to avoid handling solid NaN₃, other options exist.
-
Trimethylsilyl azide (TMSN₃): Often used in organic solvents and can be a safer alternative to hydrazoic acid.[23]
-
Diphenyl phosphorazidate (DPPA): Can act as both an azide source and an activator for amides, converting them directly to tetrazoles.[24]
-
In situ generated hydrazoic acid: Used in continuous flow systems where it is generated from NaN₃ and an acid and immediately consumed.[14][22]
Q2: Can I use a catalyst to improve my reaction?
Yes, catalysis is often essential. A wide range of catalysts have been developed to improve yields, shorten reaction times, and enable milder conditions.
-
Lewis Acids: Zinc, copper, cobalt, and aluminum salts are widely used and effective.[8][9][11]
-
Nanocatalysts: Recent research has focused on heterogeneous nanocatalysts (e.g., based on Fe₃O₄, ZnO, CuO) which offer high activity and the advantage of easy separation and recyclability.[15][25][26]
-
Organocatalysts: Certain organic molecules can also catalyze the reaction by activating the nitrile.[24]
| Catalyst Type | Examples | Advantages | Considerations | References |
| Lewis Acids | ZnCl₂, ZnBr₂, CuSO₄, Co(II) complexes | Cost-effective, well-established, high efficiency | Can be toxic, may require stoichiometric amounts, work-up can be complex | [8][9][11] |
| Brønsted Acids | NH₄Cl, Pyridinium HCl | Inexpensive, simple to use | Can generate significant amounts of HN₃ | [7][12][18] |
| Nanocatalysts | Fe₃O₄@support, CuO NPs, ZnO NPs | Heterogeneous, recyclable, high surface area, green | Higher initial cost, potential for metal leaching | [15][25][26] |
| Continuous Flow | In situ HN₃ generation | Enhanced safety, precise control, scalable | Requires specialized equipment | [14][21][22] |
Q3: How do solvent and temperature affect the reaction outcome?
Solvent and temperature are critical, interconnected parameters.
-
Solvent: As mentioned, polar aprotic solvents (DMF, DMSO) are preferred for their high boiling points and ability to dissolve azide salts.[9][15] The choice can significantly impact reaction rate and yield.[14]
-
Temperature: Higher temperatures (100-190 °C) are generally required to drive the reaction to completion in a reasonable timeframe.[4][14] Continuous flow reactors can safely achieve temperatures that are hazardous in batch reactors, often leading to near-quantitative conversion in minutes.[14][21]
Experimental Protocols
Protocol 1: General Procedure for Zinc-Catalyzed Tetrazole Synthesis in DMF
This protocol is a standard method for the synthesis of 5-substituted-1H-tetrazoles from nitriles.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc chloride (1.2 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration of nitrile typically 0.2-0.5 M).
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing water.
-
Acidify the aqueous solution to pH ~2 with 3N HCl. This will precipitate the tetrazole product.[22]
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the crude tetrazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.
Protocol 2: Continuous Flow Synthesis of 5-Substituted Tetrazoles
This protocol, adapted from the work of Jamison and co-workers, demonstrates a safe and highly efficient method using superheated conditions.[14]
-
Reagent Preparation:
-
Prepare a stock solution of your nitrile (1.0 equiv) in a 9:1 mixture of NMP:water (e.g., 0.4 M concentration).
-
Prepare a separate stock solution of sodium azide (1.05 equiv) in the same NMP:water solvent system.
-
-
System Setup:
-
Use two syringe pumps to deliver the nitrile and azide solutions at equal flow rates into a T-mixer.
-
The output of the T-mixer is connected to a heated reactor coil (e.g., stainless steel tubing) immersed in a high-temperature oil bath or sand bath set to 190 °C. The residence time is controlled by the total flow rate and the reactor volume (a 20-minute residence time is a good starting point).
-
The output of the reactor coil is passed through a back-pressure regulator (to maintain a single phase) and then to a collection vessel.
-
-
Execution:
-
Begin pumping both solutions through the system.
-
Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed) before collecting the product stream.
-
-
Quenching and Work-up: The output stream can be collected into a vessel containing an aqueous solution of sodium nitrite for in-line quenching of any unreacted azide. The product can then be isolated via standard extraction or precipitation procedures. This method dramatically reduces reaction time and minimizes the hazards associated with HN₃ accumulation.[14][21]
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Sharpless, K. B., & Demko, Z. P. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. American Chemical Society. [Link]
-
Himo, F., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983-9987. [Link]
-
Amerigo Scientific. (n.d.). Nanocatalysts Revolutionizing Tetrazole Synthesis. Amerigo Scientific. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
-
Swami, S., Sahu, S. N., & Shrivastava, R. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
-
Chanda, T., & Maiti, D. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Various Authors. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. [Link]
-
Various Authors. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Cureus. [Link]
-
Heider, P. L., Born, S. C., & Jamison, T. F. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. ResearchGate. [Link]
-
Jamison, T. F., et al. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. CORE. [Link]
-
Various Authors. (n.d.). Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. Taylor & Francis Online. [Link]
-
Doubleday, W. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. [Link]
-
ResearchGate. (n.d.). Optimization for the synthesis of tetrazole from aldehyde. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of solvents and temperature for synthesis of 5-phenyl-1H-tetrazole from benzaldehyde. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Use of tetrazoles in catalysis and energetic applications: Recent developments. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Various Authors. (2016). Convergent Three-Component Tetrazole Synthesis. University of Groningen research portal. [Link]
-
ResearchGate. (n.d.). Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration. ResearchGate. [Link]
-
Various Authors. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. [Link]
-
Various Authors. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. NIH. [Link]
-
Chanda, T., & Maiti, D. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
-
Various Authors. (n.d.). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
NileRed. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Taylor & Francis. (n.d.). Tetrazole – Knowledge and References. Taylor & Francis. [Link]
-
Reddit. (2023). Problem with tetrazole formation. r/Chempros. [Link]
-
Various Authors. (n.d.). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. NIH. [Link]
-
ResearchGate. (n.d.). Synthetic routes for tetrazole derivatives. ResearchGate. [Link]
-
YouTube. (2024, July 15). tetrazole based derivatives purification. YouTube. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chromatography [chem.rochester.edu]
- 18. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 1H-Tetrazole synthesis [organic-chemistry.org]
- 25. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 26. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
Technical Support Center: Challenges in Handling Sodium Azide for Tetrazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the safe and effective handling of sodium azide (NaN₃) for tetrazole synthesis. The unique hazards associated with sodium azide necessitate a thorough understanding of its reactivity to ensure laboratory safety and experimental success.
Section 1: Critical Safety & Handling Troubleshooting
This section addresses the most urgent safety concerns and handling errors that can occur during the use of sodium azide in tetrazole synthesis.
Question 1: I observed the formation of a white precipitate after my sodium azide solution came into contact with a metal fitting. What is happening, and what should I do?
Answer:
Causality: You have likely formed a heavy metal azide, which is a notoriously shock-sensitive and explosive compound.[1][2] Sodium azide reacts with various metals, including lead, copper, zinc, silver, and brass, to form these hazardous precipitates.[2][3] This is a critical safety incident that requires immediate and careful attention. Even dilute solutions can lead to the accumulation of explosive azide salts over time.[2]
Immediate Action Protocol:
-
DO NOT SCRAPE OR DISTURB THE PRECIPITATE. These compounds are shock-sensitive and can detonate with minimal physical impact.[1]
-
Cordon off the area immediately. Prevent personnel from entering the vicinity.
-
Consult your institution's Environmental Health & Safety (EHS) office immediately. [1] Do not attempt to handle or dispose of the material yourself unless you are specifically trained in handling explosive compounds.
Preventative Measures:
-
Never use metal spatulas for weighing or transferring sodium azide.[1] Opt for ceramic or plastic spatulas.[2]
-
Ensure all reaction vessels and transfer equipment are free of metal parts that can come into contact with the azide solution.
-
Avoid pouring any azide-containing waste down the drain. [2][4] This can lead to the formation of explosive metal azides in the plumbing.[3]
Question 2: My reaction mixture containing sodium azide and an acidic component is producing a pungent gas. What is this gas, and what are the risks?
Answer:
Causality: You are likely generating hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[2][3][5] Sodium azide reacts with acids to form hydrazoic acid.[1][3] This is a significant inhalation hazard and presents a serious explosion risk.[2][5]
Immediate Action Protocol:
-
Ensure the reaction is being conducted in a certified chemical fume hood. [2]
-
If you are not already, wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and appropriate gloves.
-
If you feel any symptoms of exposure (headache, dizziness, nausea), evacuate the area immediately and seek medical attention.[1]
-
If the reaction is scalable, consider quenching the reaction carefully (see Section 3, Protocol 1).
Preventative Measures:
-
Whenever possible, design your synthesis to avoid acidic conditions in the presence of sodium azide.
-
If acidic conditions are unavoidable, ensure the reaction is well-ventilated and consider in-situ formation of hydrazoic acid in a controlled manner if the protocol allows.[6]
-
Maintain the reaction medium under basic conditions to prevent the formation of hydrazoic acid.[7][8]
Question 3: I need to remove the solvent from my reaction mixture containing residual sodium azide. Is it safe to use a rotary evaporator?
Answer:
Causality: No, it is not recommended to concentrate azide-containing reaction mixtures using a rotary evaporator. There have been documented explosions associated with this practice.[1] The mechanism can involve the formation of explosive residues, potentially within the ground glass joints of the apparatus.[1]
Troubleshooting and Best Practices:
-
Quench the reaction first: Before any workup or concentration steps, it is crucial to quench any unreacted sodium azide. A common and effective method is the use of nitrous acid, generated in situ from sodium nitrite and an acid.[2][9]
-
Alternative workup: If possible, devise a workup procedure that does not require concentration, such as precipitation and filtration, or extraction followed by quenching of the aqueous layer.
Section 2: General FAQs for Tetrazole Synthesis Using Sodium Azide
This section provides answers to frequently asked questions about the properties, storage, and general handling of sodium azide.
What are the primary hazards of sodium azide?
Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[1][10] It can form explosive compounds with heavy metals and strong acids.[1][2] It is also thermally unstable and can decompose violently when heated above 275°C.[2]
How should I store sodium azide?
Store sodium azide in a cool, dry, and dark place away from acids, heat, and incompatible materials like metals and halogenated solvents.[2] The container should be tightly sealed, non-metallic, and clearly labeled as "ACUTELY TOIC".
What should I do in case of a sodium azide spill?
For small spills, carefully sweep up the solid, minimizing dust generation, or absorb the liquid with inert material.[1] For large spills, evacuate the area and contact your institution's EHS department.[1][4] Always wear appropriate PPE during cleanup.[1]
Can I dispose of dilute sodium azide solutions down the drain?
Under no circumstances should sodium azide solutions be poured down the drain.[2][4] Reaction with lead or copper pipes can lead to the formation of highly explosive azide salts.[2] All sodium azide waste, including dilute solutions and contaminated materials, must be disposed of as hazardous waste.[4][10]
Are there safer alternatives to sodium azide for tetrazole synthesis?
Yes, research has been conducted on azide-free synthesis routes for tetrazoles. One such method involves the use of diformylhydrazine as a safer alternative to sodium azide.[11]
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures involving sodium azide.
Protocol 1: Quenching of Unreacted Sodium Azide
This protocol describes the safe and effective quenching of residual sodium azide in a reaction mixture using nitrous acid.
Materials:
-
Reaction mixture containing unreacted sodium azide (concentration ≤ 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a stirrer, addition funnel, and a gas outlet vented to the fume hood.
Procedure:
-
Place the aqueous solution containing no more than 5% sodium azide into the three-necked flask and begin stirring.[2][12]
-
Add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every gram of sodium azide to be quenched.[2][13] This provides a 40% excess of sodium nitrite.[12]
-
Crucially, in the correct order of addition, slowly add the 20% aqueous solution of sulfuric acid via the addition funnel until the reaction mixture is acidic.[2][12]
-
Continue stirring until the evolution of gas ceases.[2]
-
Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, confirming that the decomposition of azide is complete.[2][13]
-
The resulting solution can then be neutralized and disposed of as hazardous waste according to your institution's guidelines.
Protocol 2: Analytical Detection of Residual Azide
For quality control and safety verification, it is often necessary to determine the concentration of residual azide. High-Performance Liquid Chromatography (HPLC) is a common and effective method.
Method Overview:
Several HPLC-based methods have been developed for the detection of azide in pharmaceutical substances.[14][15] A common approach involves derivatization of the azide ion to a UV-active compound, followed by reverse-phase HPLC analysis.[16]
Example Derivatization Agent:
-
Pentafluorobenzyl bromide (PFBB): This reagent reacts with azide to form pentafluorobenzyl-azide, which is readily detectable by UV.[16]
General HPLC Parameters (will require optimization for specific applications):
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | UV at 205 nm[15] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Section 4: Visual Workflow Guides
Diagram 1: Decision-Making Workflow for Accidental Precipitate Formation
Caption: Decision-making for unexpected precipitates.
Diagram 2: Safe Quenching Protocol Flow
Caption: Step-by-step safe azide quenching.
References
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). Retrieved from [Link]
-
Sodium Azide NaN3. (2019, September 19). Division of Research Safety | Illinois. Retrieved from [Link]
-
Sodium Azide. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
Lab Safety Guideline: Sodium Azide. (n.d.). University of Tennessee Health Science Center. Retrieved from [Link]
-
Sodium azide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Procedure for Working with Sodium Azide. (n.d.). Kennesaw State University. Retrieved from [Link]
-
Disposal of Dilute (0.01%) Sodium Azide Solution. (n.d.). Defense Centers for Public Health. Retrieved from [Link]
-
Standard Operating Procedure for Sodium Azide. (2021, April 13). UNC Policies. Retrieved from [Link]
-
How to quench azide. (2021, March 2). Reddit. Retrieved from [Link]
-
Hydrazoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Laboratory chemical safety summary: sodium azide. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Retrieved from [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). UNM Chemistry. Retrieved from [Link]
-
Preparation of hydrazoic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
How to quench unreacted sodium azide from reaction mixture? (2016, August 12). Chemistry Stack Exchange. Retrieved from [Link]
-
Hydrazoic acid. (2021, February 13). Sciencemadness Wiki. Retrieved from [Link]
-
Sodium azide. (2025, October 14). Sciencemadness Wiki. Retrieved from [Link]
-
Stability of sodium azide in solution? (2007, December 10). Sciencemadness.org. Retrieved from [Link]
-
Quenching Azide. (n.d.). Thorn-Seshold. Retrieved from [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022, September 2). ACS Publications. Retrieved from [Link]
-
Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. (n.d.). CHIMIA. Retrieved from [Link]
-
Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. (2025, August 7). ScienceDirect. Retrieved from [Link]
-
Assay for ppm Levels of Azide in Drug Substances. (2013, June 1). LCGC North America. Retrieved from [Link]
-
How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? (2019, February 18). ResearchGate. Retrieved from [Link]
-
Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. (2025, August 9). ResearchGate. Retrieved from [Link]
- Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. (n.d.). In Books.
-
Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). Retrieved from [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (n.d.). MIT Open Access Articles. Retrieved from [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025, October 21). PubMed Central. Retrieved from [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved from [Link]
-
Synthetic routes to tetrazole compounds based on OTC materials by Engager. (n.d.). Sciencemadness. Retrieved from [Link]
-
Quantitation of Azide and Lead in Lead Azide by Voltammetric Method. (n.d.). Retrieved from [Link]
-
Sodium Azide. (n.d.). Yale EHS. Retrieved from [Link]
-
OSHA Method ID-211: Sodium Azide and Hydrazoic Acid in Workplace. (n.d.). US EPA. Retrieved from [Link]
-
Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. (2016, June 5). PubMed. Retrieved from [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Sodium azide - Wikipedia [en.wikipedia.org]
- 4. Article - Standard Operating Procedur... [policies.unc.edu]
- 5. Hydrazoic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. uthsc.edu [uthsc.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of azide impurity in sartans using reversed-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 1H-Tetrazole-5-carboxylic Acid
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth, field-tested protocols and insights for the purification of 1H-Tetrazole-5-carboxylic acid, a crucial building block in pharmaceutical synthesis. Our goal is to empower you with the knowledge to not only execute purification protocols but to understand the underlying chemical principles that ensure their success.
Section 1: Troubleshooting and FAQs
This section addresses common challenges and questions encountered during the purification of this compound.
Question 1: My final product of this compound has a low melting point and appears discolored. What are the likely impurities?
Answer: A depressed melting point and discoloration are classic indicators of impurities. For this compound, common impurities include residual starting materials from its synthesis, such as sodium azide and glyoxylic acid, as well as side-reaction products. The discoloration, often a yellow or brownish tint, can arise from polymeric byproducts or trace amounts of unreacted starting materials that are unstable and decompose over time.
Question 2: I performed a recrystallization, but the yield was very low. What went wrong?
Answer: Low yield during recrystallization is a frequent issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to poor recovery.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize prematurely on the filter paper or in the funnel. Pre-heating the filtration apparatus can mitigate this.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. A slower, more controlled cooling process generally yields larger, purer crystals.
Question 3: Can I use column chromatography to purify this compound?
Answer: While technically possible, column chromatography is often not the preferred method for the bulk purification of this compound due to its high polarity. The carboxylic acid and tetrazole groups make it very polar, which can lead to significant tailing and poor separation on standard silica gel. If this method is necessary, reverse-phase chromatography (C18) with a polar mobile phase (e.g., water/acetonitrile with a formic acid modifier) would be a more suitable approach. However, for most applications, recrystallization or acid-base extraction are more efficient and scalable methods.
Question 4: After acid-base extraction, I am struggling to precipitate my product from the aqueous layer. What should I do?
Answer: Failure to precipitate the product after acidification of the basic aqueous solution typically points to two main issues:
-
Insufficient Acidification: The pH of the solution must be lowered sufficiently to protonate the carboxylate and tetrazolate anions, rendering the molecule neutral and thus less water-soluble. Ensure the pH is well below the pKa of the carboxylic acid (around 2-3). Check the pH with a pH meter or pH paper.
-
Supersaturation: The product may be in a supersaturated state and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound. Cooling the solution further in an ice bath can also induce precipitation.
Section 2: In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques for this compound.
Protocol 1: Optimized Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for success.
Principle of Operation: This method relies on the principle that the solubility of this compound and its impurities will differ in a given solvent. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the more soluble impurities behind in the mother liquor.
Recommended Solvents and Rationale:
| Solvent | Rationale for Use | Boiling Point (°C) |
| Water | High polarity matches that of the target compound, good for dissolving at high temperatures. | 100 |
| Ethanol | A good co-solvent with water to fine-tune solubility. | 78 |
| Acetic Acid | Can be effective for compounds that are sparingly soluble in other solvents. | 118 |
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing a small-scale solvent screen to identify the optimal solvent or solvent system. Water is often a good starting point for this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal (if used). This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Workflow Diagram: Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid and tetrazole moieties to separate the target compound from neutral or basic impurities.
Principle of Operation: this compound, being acidic, will react with a base to form a water-soluble salt. Neutral impurities will remain in the organic phase. After separating the aqueous layer, the addition of acid will regenerate the neutral, less water-soluble this compound, causing it to precipitate.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a dilute aqueous base, such as 1 M sodium bicarbonate or sodium carbonate solution. Shake the funnel vigorously, venting frequently to release any pressure buildup from CO2 evolution.
-
Extraction: Allow the layers to separate. The deprotonated this compound salt will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the product.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid, such as 1 M HCl, with stirring until the solution is acidic (pH ~2). The this compound will precipitate out as a white solid.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for the purification of this compound via acid-base extraction.
Section 3: Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
This guide is intended to provide a solid foundation for the purification of this compound. As with any chemical procedure, always follow appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.
Solubility issues of 1H-Tetrazole-5-carboxylic acid in organic solvents
Welcome to the technical support guide for 1H-Tetrazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols in a direct question-and-answer format.
Part 1: Understanding the Core Problem: The Physicochemical Properties of this compound
This compound is a unique molecule, often used in medicinal chemistry as a bioisostere for a carboxylic acid group.[1][2][3][4] Its structure, containing both a tetrazole ring and a carboxylic acid moiety, is the primary reason for its challenging solubility profile.
-
Intense Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (-OH and N-H) and acceptors (multiple nitrogen atoms and carbonyl oxygen). In the solid state, these groups form a strong, highly organized crystal lattice structure through intermolecular hydrogen bonds.[5][6][7] Organic solvents face a significant energy barrier to break down this stable network, resulting in poor solubility.
-
High Polarity & Acidity: The compound is highly polar. Furthermore, the tetrazole ring has a pKa value comparable to that of a carboxylic acid (typically around 4.5-5), making the entire molecule distinctly acidic.[8][9] This dual-acidic nature influences its interaction with solvents and its solubility dependence on pH.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound insoluble in common non-polar organic solvents like hexanes or toluene?
This is due to a fundamental principle of solubility: "like dissolves like." this compound is a very polar molecule. Non-polar solvents like hexanes and toluene lack the ability to form the strong dipole-dipole or hydrogen-bonding interactions necessary to overcome the solute's own powerful intermolecular forces. The energy gained by solvating the molecule is insufficient to break apart its crystal lattice, leading to insolubility.
Q2: Which organic solvents are the best starting points for dissolving this compound?
Based on its structure, highly polar solvents are the most effective. Polar aprotic solvents are often the best choice as they can act as potent hydrogen bond acceptors without the complexities of acidic proton exchange.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Highly Soluble | Excellent hydrogen bond acceptors that can effectively disrupt the solute's crystal lattice. |
| Polar Protic | Methanol, Ethanol, Water | Slightly Soluble to Soluble | Can both donate and accept hydrogen bonds. Solubility can be limited by the solvent's polarity relative to the solute. Aqueous solubility is highly pH-dependent.[10] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Slightly Soluble | Moderate polarity and hydrogen bond accepting capability. Generally less effective than DMSO or DMF. |
| Ketones | Acetone | Slightly Soluble | Polar aprotic, but less effective at hydrogen bonding than sulfoxides or amides. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poorly Soluble to Insoluble | Insufficient polarity to overcome the strong intermolecular forces of the solute. |
| Non-Polar | Hexanes, Toluene | Insoluble | Mismatch in polarity ("like dissolves like" principle). |
Note: This table is based on established chemical principles and data for structurally similar compounds.[11] Always verify solubility for your specific lot and experimental conditions.
Q3: I see some solubility in methanol, but it’s not enough for my reaction concentration. What is my next step?
If you have some solubility in a solvent like methanol but require more, you have two primary options before changing the solvent entirely:
-
Heating: Gently warming the mixture can significantly increase solubility. However, be cautious of the compound's thermal stability. It is recommended to perform a stability test by heating a small sample and analyzing it (e.g., by LC-MS) to check for degradation.
-
Co-solvency: Adding a small percentage (e.g., 5-10%) of a stronger polar aprotic solvent like DMSO to your methanol can dramatically improve solubility.[12][13][14] The DMSO acts as a "solubility booster" by disrupting the most resilient solute-solute interactions.
Part 3: Advanced Troubleshooting Guide & Protocols
This section addresses more complex solubility issues and provides structured experimental workflows.
Q4: My compound dissolves upon heating but crashes out of solution when it cools to room temperature. How can I prevent this?
This indicates you are creating a supersaturated solution. The solubility is thermodynamically unfavorable at lower temperatures. To solve this, you need to modify the solvent system to be more favorable at room temperature.
Troubleshooting Workflow for Precipitation on Cooling
Caption: Troubleshooting decision tree for precipitation issues.
Q5: How can I use pH adjustment to improve solubility, and what base should I use?
Adjusting the pH to deprotonate the acidic functional groups is a highly effective strategy. The resulting salt (tetrazolate/carboxylate anion) will have strong ion-dipole interactions with polar solvents, making it much more soluble than the neutral, hydrogen-bonded solid.
Choosing a Base:
-
For Reaction Chemistry: Use a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine). These are strong enough to deprotonate the acid but are unlikely to participate in side reactions.
-
For Formulation/Isolation: Inorganic bases like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or potassium hydroxide (KOH) can be used to form simple salts, which are often highly soluble in aqueous or alcoholic solutions.
Experimental Protocol: Systematic Solubility Screening
This protocol provides a structured method to efficiently determine the optimal solvent and conditions for your compound. This approach is based on established methods for measuring the solubility of sparingly soluble compounds.[15][16][17][18]
Objective: To identify a suitable solvent system and conditions (temperature, pH) for dissolving this compound to a target concentration.
Materials:
-
This compound
-
A selection of solvents (e.g., DMSO, DMF, Methanol, THF, Acetonitrile)
-
A non-nucleophilic base (e.g., DBU)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Heating block or water bath
Methodology:
-
Preparation:
-
Accurately weigh 5 mg of this compound into each of 5 labeled vials.
-
This amount allows for a systematic test against a defined volume of solvent.
-
-
Initial Solvent Screen (Room Temperature):
-
To the first vial, add 100 µL of DMSO.
-
To the second vial, add 100 µL of DMF.
-
Continue for all selected solvents. This corresponds to an initial target concentration of 50 mg/mL.
-
Vortex each vial vigorously for 1 minute.
-
Place the vials on a stir plate and stir for 30 minutes at room temperature.
-
Observation: Record which samples have fully dissolved. If a solvent is successful, you have found a viable condition.
-
-
Temperature Effect:
-
For vials where the compound did not dissolve at room temperature, place them in a heating block set to 50 °C.
-
Continue stirring for another 30 minutes.
-
Observation: Record any changes in solubility. Note if the compound dissolves completely. Allow the vial to cool to see if precipitation occurs.
-
-
pH Adjustment (Salt Formation):
-
Take a new vial with 5 mg of the compound.
-
Select a solvent where solubility was poor (e.g., THF or Acetonitrile). Add 200 µL of this solvent.
-
Add 1.1 equivalents of DBU (calculate the required volume based on its density and molar mass).
-
Vortex for 1 minute and stir for 15 minutes at room temperature.
-
Observation: Note the dramatic increase in solubility. This confirms that salt formation is an effective strategy.
-
-
Co-Solvent System Test:
-
Take a new vial with 5 mg of the compound.
-
Select a solvent where solubility was moderate (e.g., Methanol).
-
Add 180 µL of Methanol and 20 µL of DMSO (a 9:1 co-solvent ratio).
-
Vortex and stir for 30 minutes at room temperature.
-
Observation: Compare the result to the vial with pure methanol to quantify the improvement from using a co-solvent.
-
Interpreting Results:
By the end of this screening protocol, you will have systematically identified the most effective strategy—be it a single polar aprotic solvent, the application of heat, pH adjustment, or a co-solvent system—to achieve your desired concentration.
References
-
The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism. PubMed. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
1H-Tetrazolyl-5-Carboxylic acid ethyl ester. ChemBK. [Link]
- Method for determining solubility of a chemical compound.
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]
-
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester. PubChem. [Link]
-
The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. ResearchGate. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
1H‑tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids. American Chemical Society. [Link]
-
3-(1H-Tetrazol-5-yl)benzoic acid. National Institutes of Health (NIH). [Link]
-
solubility enhancement and cosolvency. Slideshare. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health (NIH). [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. National Institutes of Health (NIH). [Link]
-
Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]
-
Cosolvency – An Approach for the Solubility Enhancement of Lornoxicam. Semantic Scholar. [Link]
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Semantic Scholar. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
5-(1H-Tetrazol-5-yl)-1H-indole monohydrate. National Institutes of Health (NIH). [Link]
-
Tetrazoles as carboxylic acid surrogates in the suosan sweetener series. PubMed. [Link]
-
1H-Tetrazole, 5-phenyl-. NIST WebBook. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health (NIH). [Link]
-
Cas 75773-99-8,this compound. LookChem. [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry. [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health (NIH). [Link]
-
5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Semantic Scholar. [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(1H-Tetrazol-5-yl)-1H-indole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CAS # 75773-99-8, this compound, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]
- 11. chembk.com [chembk.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 14. bepls.com [bepls.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 17. solvescientific.com.au [solvescientific.com.au]
- 18. bmglabtech.com [bmglabtech.com]
Technical Support Center: Safe Handling and Experimentation with Tetrazole Compounds
A Senior Application Scientist's Guide to Mitigating Explosive Decomposition Risks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazole compounds. This guide is designed to provide you with expert, field-proven insights into the safe handling, synthesis, and characterization of these high-energy molecules. Tetrazoles are invaluable in medicinal chemistry, often serving as bioisosteres for carboxylic acids, and are key components in materials science for their high nitrogen content.[1] However, this same high nitrogen content and their inherent ring strain contribute to their potential for rapid, exothermic decomposition.[2]
This resource is structured to follow the lifecycle of a typical experiment, from initial planning to final disposal, addressing common questions and troubleshooting issues you may encounter along the way. Our goal is to explain not just what to do, but why you're doing it, grounding every recommendation in solid scientific principles to ensure your work is both innovative and safe.
Part 1: Pre-Synthesis & Hazard Assessment
Before you begin any experiment, a thorough hazard assessment is non-negotiable. Novel tetrazole compounds, in particular, must be treated as potentially explosive until proven otherwise.
Frequently Asked Questions (FAQs)
Q1: What structural features make a tetrazole compound potentially explosive?
A1: The primary risk factors are intrinsic to the tetrazole ring itself: a high nitrogen content (four nitrogen atoms in a five-membered ring) and significant ring strain.[2] This combination leads to a large, positive heat of formation, meaning a significant amount of energy is released upon decomposition into more stable products like nitrogen gas (N₂).[3] Be particularly cautious with:
-
N-amino and N-azido substituents: These groups further increase the nitrogen content and can drastically lower thermal stability.[4]
-
Heavy metal salts: Salts of tetrazoles with heavy metals like lead, silver, mercury, or copper can be extremely sensitive primary explosives.[5]
-
High "Oxygen Balance": While not always a perfect predictor, compounds with an oxygen balance closer to zero (where the molecule contains enough oxygen to fully oxidize its carbon and hydrogen) can be more powerful energetically.
Q2: I have designed a novel tetrazole. How can I assess its potential hazards before synthesis?
A2: A multi-tiered approach is essential. Start with computational methods to estimate the heat of formation. Then, if you proceed to synthesis, it must be done on a microscale (<100 mg) behind a blast shield.[6] The synthesized material must then be characterized using thermal analysis techniques. Differential Scanning Calorimetry (DSC) is the most common and powerful tool for this initial screening.[7][8] It requires a very small sample size (typically <10 mg) and provides critical data on the onset temperature of decomposition (Tonset) and the energy released (ΔHdecomp).[7]
Troubleshooting Guide
Issue: My computational analysis predicts a high heat of formation. Should I abandon the synthesis?
Guidance: Not necessarily, but you must proceed with extreme caution. A high heat of formation is a warning, not a prohibition. It indicates a high potential energy release. The more critical parameter for lab safety is the compound's sensitivity to initiation (heat, shock, friction) and its decomposition onset temperature.
-
Re-evaluate the Structure: Can you make structural modifications to improve stability? For instance, replacing an N-amino group with a less energetic substituent, or ensuring the final product is isolated as a more stable salt (e.g., sodium or potassium salt instead of the free acid).[4]
-
Plan for Micro-Scale Synthesis: Design the initial synthesis on the smallest possible scale (e.g., 25-50 mg) with appropriate shielding and personal protective equipment (PPE).[6]
-
Prioritize Thermal Analysis: The immediate goal of the first synthesis should be to obtain enough material for a DSC analysis.[7][9] This empirical data will provide a much clearer picture of the real-world thermal hazards.
Part 2: During Synthesis & Work-Up
The synthesis and purification stages present the highest risk of encountering an unexpected decomposition event. Careful control of reaction parameters is paramount.
Frequently Asked Questions (FAQs)
Q3: What are the most common triggers for tetrazole decomposition during a reaction?
A3: The primary triggers are heat, friction, and shock .
-
Heat: Runaway reactions can occur if exothermic steps (like nitration or azide addition) are not properly cooled. Localized "hot spots" in the reaction flask are particularly dangerous.
-
Friction/Shock: Grinding a solid tetrazole derivative, scraping it forcefully from a flask, or using a metal spatula can provide enough energy to initiate decomposition.[10][11] This is especially true for dried, crystalline materials.
-
Incompatible Reagents: Avoid strong oxidizing agents unless they are part of the planned reaction chemistry and conditions are strictly controlled. Also, be aware that forming certain metal salts, particularly with heavy metals, can create exquisitely sensitive compounds.[5]
Q4: Is it safe to use sodium azide for tetrazole synthesis? What are the risks?
A4: Yes, it is a common reagent, but it carries significant risks that must be managed. The primary danger is the in-situ formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[12] This is particularly problematic under acidic conditions. Modern, safer protocols have been developed. For example, using buffered systems or continuous flow reactors can minimize the accumulation of HN₃, making the process much safer.[12][13]
Troubleshooting Guide
Issue: My reaction mixture is darkening unexpectedly and gas is evolving.
Guidance: This is a critical warning sign of decomposition. IMMEDIATELY take the following steps:
-
Alert Colleagues & Remove Yourself: Inform others in the lab of the potential hazard. Do not approach the reaction.
-
Remove Heat Source: If it is safe to do so from a distance (e.g., using a remote switch for a heating mantle), turn off the heat.
-
Increase Cooling: If the reaction is in an ice bath, be prepared to add more ice or a colder cooling medium if possible, but do not expose yourself to unnecessary risk.
-
Lower the Blast Shield Sash: Ensure the primary barrier between you and the reaction is in place.
-
Do Not Attempt to Quench: Adding a quenching agent to a potentially runaway reaction can accelerate it. Let the reaction proceed to completion or stabilize on its own behind shielding.
Post-mortem Analysis: Once the situation is safe, analyze the cause. Was the reaction temperature too high? Was the rate of reagent addition too fast? Was an incompatible material introduced? Use this as a learning experience to modify the protocol.
Part 3: Purification, Isolation & Storage
Handling the isolated, pure tetrazole compound requires a specific set of precautions.
Frequently Asked Questions (FAQs)
Q5: What is the safest way to purify a tetrazole compound?
A5: Avoid purification methods that involve high energy input.
-
Recrystallization is preferred over distillation. If you must remove solvent, do so at the lowest possible temperature under reduced pressure (rotoevaporation), and importantly, do not take the compound to complete dryness on the evaporator. The friction of dried solids bumping in the flask can be an ignition source.[14]
-
Avoid chromatography if possible. The high surface area of silica or alumina in contact with the compound can sometimes promote decomposition, though this is less common. If chromatography is necessary, do not let the column run dry.
-
Never use a metal spatula to scrape the purified solid. Use a soft, plastic spatula or a brush.[10]
Q6: How should I store my purified tetrazole compound?
A6: Proper storage is crucial to prevent decomposition over time.
-
Store in a cool, dark place.
-
Avoid friction: Use vials with smooth, non-screwing lids if possible. If using a screw-cap vial, ensure no solid material is caught in the threads.
-
Consider wetting: For particularly sensitive compounds, storing them wetted with a non-reactive, high-boiling solvent can significantly increase their stability.[14] Many energetic materials are transported and stored this way.
-
Label clearly: The label must include the chemical name, structure, date, your name, and a clear, unambiguous warning, such as "POTENTIALLY EXPLOSIVE - SENSITIVE TO HEAT, SHOCK, AND FRICTION."
Experimental Protocols & Data
Protocol 1: Small-Scale Hazard Screening with Differential Scanning Calorimetry (DSC)
This protocol is a self-validating system. The results directly inform the safety and viability of proceeding to a larger scale.
Objective: To determine the thermal stability (Tonset) and decomposition energy (ΔH) of a novel tetrazole compound.[7]
Methodology:
-
Sample Preparation: Carefully weigh 1-3 mg of the dry compound into a high-pressure DSC pan (gold-plated or stainless steel is recommended over aluminum to prevent reactions).[7][15]
-
Crucible Sealing: Hermetically seal the pan. This is a critical step to prevent sample loss and ensure the decomposition is measured in a contained environment, mimicking a potential runaway scenario.[9][15]
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the heating program. A typical screening rate is 4-10 °C/min, from ambient temperature to ~400 °C.[7]
-
-
Data Acquisition: Run the experiment. The instrument will plot heat flow versus temperature.
-
Data Analysis:
-
Identify any sharp, exothermic (upward-pointing) peaks. This indicates decomposition.
-
Determine the Tonset : The temperature at which the decomposition begins.
-
Integrate the peak area to calculate the ΔHdecomp in Joules per gram (J/g).
-
Interpretation & Safety Validation:
| Tonset (°C) | ΔHdecomp (J/g) | Risk Level | Action Required |
| > 200 | < 1000 | Low | Standard precautions. Proceed with scale-up in increments. |
| 150 - 200 | 1000 - 2000 | Medium | High-risk. All work must be shielded. Avoid isolation if possible.[16] Do not scale up beyond 1g without further hazard testing (e.g., impact sensitivity). |
| < 150 | > 2000 | High | Extreme hazard. Do not scale up. Re-evaluate the synthetic target. This material may be a primary explosive. |
This table provides general guidance. All novel energetic compounds should be treated with utmost respect, regardless of initial DSC results.
Visualizations
References
-
Tetrazole - Wikipedia. Wikipedia. [Link]
-
Tetrazole Energetic Salts Based on Various Explosophores: Recent Overview of Synthesis and Energetic Properties. ResearchGate. [Link]
-
Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. Cambridge Core. [Link]
-
Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]
-
Series of Azido and Fused-Tetrazole Explosives: Combining Good Thermal Stability and Low Sensitivity. ACS Applied Materials & Interfaces. [Link]
-
Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library (OPL). [Link]
-
High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME). National Institutes of Health (NIH). [Link]
-
Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Zachariah Research Group, University of Maryland. [Link]
-
Far Too Sensitive Explosives. ChemistryViews. [Link]
-
One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles. Organic Process Research & Development. [Link]
-
Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. ACS Publications. [Link]
-
Early Process Development and Scale-up of a Tetrazole-Containing Soluble Guanylate Cyclase Stimulator. ACS Publications. [Link]
-
Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. Organic Process Research & Development. [Link]
-
One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles. ACS Publications. [Link]
-
Thermal Decomposition of Tetrazene at 90 deg C. Defense Technical Information Center (DTIC). [Link]
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Royal Society of Chemistry. [Link]
-
Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A. [Link]
-
1-H-TETRAZOLE Safety Data Sheet. Bio-Fine. [Link]
-
5-Amino-1H-Tetrazole Monohydrate, 99% Material Safety Data Sheet. Cole-Parmer. [Link]
-
Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [Link]
-
Facile synthesis of thermally stable tetrazolo[1,5-b][1][3][17]triazine substituted energetic materials. Semantic Scholar. [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. [Link]
-
Recent Advances in Safe Synthesis of Energetic Materials: An Overview. ResearchGate. [Link]
-
Evaluation of hazards potential by dsc. TA Instruments. [Link]
-
DESIGN AND SYNTHESIS OF ENERGETIC MATERIALS. Annual Reviews. [Link]
-
An Introduction to the Synthesis of High-energy Materials. Organic Chemistry Research. [Link]
-
Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ResearchGate. [Link]
-
Differential Scanning Calorimetry (DSC). Prime Process Safety Center. [Link]
-
Energetic Material Synthesis: Scale-up Using a Novel Modular Microflow Reactor Setup. Organic Process Research & Development. [Link]
-
On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. PubMed. [Link]
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. Far Too Sensitive Explosives - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. case.edu [case.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 9. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biofinechemical.com [biofinechemical.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Nitrile to Tetrazole Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitrile to tetrazole synthesis. This guide is designed to provide in-depth troubleshooting for common issues encountered during this crucial transformation, particularly focusing on overcoming low conversion rates. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction.
Part 1: Understanding the Core Reaction: The [3+2] Cycloaddition
The conversion of a nitrile to a tetrazole is fundamentally a [3+2] cycloaddition reaction between the nitrile (a two-atom π-system) and an azide source (a three-atom π-system).[1][2][3] The success of this reaction hinges on activating the nitrile to make it sufficiently electrophilic to react with the azide nucleophile.[4][5][6] Low conversion rates are almost always traced back to insufficient nitrile activation or unfavorable reaction conditions.
Reaction Mechanism Overview
The mechanism can vary depending on the reagents and catalysts used, but a generalized pathway involves the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack from the azide, and subsequent cyclization.[5][6][7][8][9]
Caption: Generalized mechanism of the acid-catalyzed nitrile to tetrazole reaction.
Part 2: Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might be facing in the lab.
Q1: My reaction shows little to no conversion of the starting nitrile, even after prolonged reaction times. What's the primary suspect?
A1: Insufficient Nitrile Activation. The nitrile group is often not electrophilic enough to react with an azide source without assistance.[4] This is the most common reason for reaction failure.
-
Causality: Lewis acids (like zinc, copper, or aluminum salts) or Brønsted acids (like ammonium chloride) are used to activate the nitrile.[4][10] The acid coordinates to or protonates the nitrile nitrogen, withdrawing electron density and making the carbon atom more susceptible to nucleophilic attack by the azide.[5][11] If this activation is weak or absent, the energy barrier for the reaction is too high.[4]
-
Troubleshooting Steps:
-
Introduce or Change the Activator: If you are running the reaction without an acid catalyst, add one. If you are already using one, consider switching to a more potent one. For example, zinc bromide is often more effective than ammonium chloride.[12][13][14]
-
Check Catalyst Quality and Loading: Ensure your catalyst is not old or degraded. In some cases, increasing the catalyst loading can improve conversion, although stoichiometric amounts may be necessary for particularly stubborn substrates.[12][15][16]
-
Consider the Substrate's Electronic Properties: Nitriles with electron-withdrawing groups are more reactive.[4][6] If your nitrile has strong electron-donating groups, it will be less reactive and may require more forcing conditions (higher temperature, stronger catalyst).
-
Q2: I'm seeing some product formation, but the conversion rate is consistently low (<50%). I've already tried increasing the reaction time. What should I optimize next?
A2: Suboptimal Reaction Conditions. Beyond nitrile activation, the solvent, temperature, and reagent stoichiometry play critical roles.
-
Causality & Optimization:
| Parameter | Common Issue | Recommended Action & Rationale |
| Solvent | Poor solubility of reagents or inappropriate polarity. | Switch to a high-boiling polar aprotic solvent like DMF or DMSO.[1][4][5] These solvents are excellent at dissolving both the organic nitrile and the inorganic azide salt, facilitating their interaction at elevated temperatures.[4] Water can also be an effective solvent, especially when using zinc-based catalysts.[13][14][17] |
| Temperature | Too low to overcome the activation energy barrier. | Most tetrazole syntheses require elevated temperatures, often in the range of 100-150 °C.[4][5][18] Carefully increase the temperature in increments of 10-20 °C. Be aware that excessively high temperatures can lead to decomposition of the product or reagents.[1][4] |
| Stoichiometry | Insufficient azide source. | Use a slight excess of the azide source (e.g., 1.2 to 1.5 equivalents of sodium azide).[1][10][19] This ensures that the nitrile is the limiting reagent and helps drive the reaction to completion. |
| Purity of Reagents | Impurities, especially water in anhydrous reactions. | Ensure all reagents and solvents are pure and dry, particularly when using organic solvents like DMF.[19] Water can interfere with some Lewis acid catalysts. |
Q3: My reaction seems to stall, and I'm observing the formation of an unknown side product. What could it be?
A3: Potential Side Reactions. While the [3+2] cycloaddition is generally clean, side reactions can occur, especially under harsh conditions.
-
Common Side Product: Carboxamide. If there is water present in the reaction mixture, particularly at high temperatures and in the presence of an acid catalyst, the nitrile can be hydrolyzed to the corresponding carboxamide.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Part 3: Frequently Asked Questions (FAQs)
-
Q: Is it safe to use sodium azide?
-
A: Sodium azide is highly toxic and must be handled with appropriate personal protective equipment. A critical safety concern is the potential for generating highly toxic and explosive hydrazoic acid (HN₃) upon acidification.[19] Therefore, any acidic work-up must be performed in a well-ventilated fume hood, and the pH should be carefully controlled.[12][19]
-
-
Q: Can I use microwave irradiation to speed up the reaction?
-
A: Yes, microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[17]
-
-
Q: My product is difficult to purify. Any suggestions?
-
A: The most common purification method involves acidic work-up to protonate the tetrazole, causing it to precipitate out of the aqueous solution.[19] The crude product can then be collected by filtration and further purified by recrystallization.[19] If the product does not precipitate, it can often be extracted with an organic solvent like ethyl acetate after acidification.[19]
-
-
Q: Are there "greener" alternatives to traditional solvents like DMF?
Part 4: Experimental Protocols
Protocol A: Zinc-Catalyzed Synthesis in Water (Sharpless Method)
This protocol is a robust and environmentally benign method suitable for a wide range of nitriles.[13][14]
-
Reaction Setup: In a round-bottom flask, add the nitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add deionized water to create a 1-2 M solution with respect to the nitrile.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours depending on the substrate.[19]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add 3M hydrochloric acid until the pH is ~2 to protonate the tetrazole, which should cause it to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).[19]
Protocol B: Ammonium Chloride-Catalyzed Synthesis in DMF
A classic and cost-effective method, particularly for aromatic nitriles.[8][19]
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve the nitrile (1.0 eq) in DMF. Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).[19]
-
Reaction: Heat the mixture to 100-120 °C and stir for 24-48 hours.[19] Monitor the reaction's progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water. Acidify to a pH of ~2 with concentrated HCl.[19]
-
Isolation: If a precipitate forms, it can be filtered. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.[19]
-
Purification: The resulting solid can be purified by column chromatography or recrystallization.[19]
References
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water †. ResearchGate. [Link]
-
Benign synthesis of 5-substituted 1H-tetrazoles using a recyclable SO3H-carbon catalyst. Asian Journal of Green Chemistry. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
- Conversion of aromatic nitriles into tetrazoles.
-
Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? PubMed. [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]
-
A New Method for the Preparation of Tetrazoles kom Nitriles Using Trimethylsflylazide /Trimethylaluminum. ElectronicsAndBooks. [Link]
-
Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Problem with tetrazole formation. Reddit. [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. CORE. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 15. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. 1H-Tetrazole synthesis [organic-chemistry.org]
- 18. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1H-Tetrazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1H-tetrazole-5-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond standard protocols to address common challenges, explore safer and more efficient alternative reagents, and provide the causal reasoning behind experimental choices. Our goal is to empower you with the expertise to troubleshoot and optimize your synthetic routes.
Introduction: The Quest for Carboxylic Acid Isosteres
This compound and its 5-substituted analogues are crucial motifs in medicinal chemistry. The tetrazole ring serves as a bioisostere for the carboxylic acid group, offering a similar pKa while providing key advantages such as increased metabolic stability and improved pharmacokinetic properties.[1][2][3][4] The classical synthetic route—the [3+2] cycloaddition of a nitrile with an azide source—has been the cornerstone of tetrazole chemistry.[5][6] However, traditional methods often rely on the in-situ generation of hydrazoic acid (HN₃), a substance that is notoriously volatile, toxic, and explosive.[1][3] This inherent risk has driven the development of safer, more scalable, and environmentally benign alternatives, which will be the focus of this guide.
Frequently Asked Questions (FAQs)
Q1: Why is there such a strong emphasis on avoiding hydrazoic acid?
A: Hydrazoic acid (HN₃) poses significant safety risks. It is highly toxic and has a high vapor pressure, meaning it can easily be inhaled. More critically, it is shock-sensitive and can detonate violently, especially in concentrated form.[7] Many traditional protocols generate HN₃ in situ from sodium azide and a proton source (like ammonium chloride), and any deviation in pH or temperature can lead to unsafe accumulations of HN₃ in the reaction headspace. Modern synthetic chemistry prioritizes processes that minimize or eliminate such hazards.
Q2: What is the primary alternative to using hydrazoic acid directly?
A: The most common strategy is to use a more stable azide salt, such as sodium azide (NaN₃), in combination with a catalyst that activates the nitrile substrate. This approach avoids the generation of large quantities of free hydrazoic acid. Lewis acids (e.g., zinc, aluminum, or tin compounds) and various heterogeneous catalysts are widely used for this purpose.[3][6][8] These catalysts coordinate to the nitrogen of the nitrile, increasing its electrophilicity and rendering it more susceptible to attack by the azide anion.[8]
Q3: Can this compound be synthesized without any azide-based reagents?
A: Yes, azide-free routes are being developed to completely circumvent the risks associated with these reagents. One notable method involves the reaction of a diazonium salt with diformylhydrazine.[9] This approach is particularly attractive from a process safety and green chemistry perspective as it operates under aqueous conditions and avoids energetic azide intermediates entirely.[9]
Q4: My starting material is an aldehyde, not a nitrile. Can I still synthesize the target tetrazole?
A: Absolutely. One-pot, multi-component reactions (MCRs) have been developed that start from aldehydes. A common MCR involves reacting an aldehyde with hydroxylamine hydrochloride to form an oxime in situ, which is then converted to the corresponding tetrazole with sodium azide, all in a single reaction vessel.[8][10][11] This strategy is efficient and avoids the need to isolate and handle the intermediate nitrile, which may be costly or unstable.
Alternative Synthetic Protocols & Methodologies
The choice of synthetic method often depends on available starting materials, scale, and safety infrastructure. Below are detailed protocols for robust and safer alternatives to traditional methods.
Method 1: Zinc-Catalyzed [3+2] Cycloaddition in Water (Sharpless Protocol)
This method, pioneered by K. Barry Sharpless, is a benchmark for safer tetrazole synthesis. Using zinc bromide as a catalyst in water minimizes the formation of free hydrazoic acid and offers a greener solvent system.[8][12] The direct precursor for this compound is an ester of cyanoformate, such as ethyl cyanoformate.
Rationale: Zinc(II) acts as a Lewis acid, activating the nitrile. The reaction in water is thought to proceed without significant formation of free HN₃, making it much safer than reactions in organic solvents with proton sources like ammonium chloride.[8]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl cyanoformate (2.48 g, 25 mmol, 1.0 eq), sodium azide (1.79 g, 27.5 mmol, 1.1 eq), and zinc bromide (5.63 g, 25 mmol, 1.0 eq).
-
Solvent Addition: Add 50 mL of deionized water to the flask.
-
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours for completion.[13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A white precipitate of the zinc tetrazolate salt may form.
-
Acidification: Carefully add 6M hydrochloric acid dropwise to the stirred solution until the pH is ~1-2. This protonates the tetrazole, causing the product to precipitate out of the solution.[13]
-
Isolation: Collect the white solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure ethyl 1H-tetrazole-5-carboxylate.[13]
-
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the final carboxylic acid using standard aqueous base (e.g., NaOH) followed by acidic workup.
Method 2: Heterogeneous Solid Acid Catalysis
The use of a recyclable, heterogeneous catalyst simplifies product purification and is more environmentally friendly. Sulfonic acid-functionalized materials, such as silica sulfuric acid or reduced graphene oxide (SA-rGO), are effective catalysts.[3][6]
Rationale: The acidic sites on the solid support activate the nitrile group.[6] The heterogeneous nature of the catalyst allows for easy removal by simple filtration, preventing contamination of the product and enabling catalyst reuse.
-
Reaction Setup: In a 50 mL round-bottom flask, add ethyl cyanoformate (1.0 mmol, 1.0 eq), sodium azide (1.5 mmol, 1.5 eq), and the sulfonic acid-functionalized reduced graphene oxide (SA-rGO) catalyst (10 mg).[6]
-
Solvent Addition: Add 3 mL of dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 120 °C with stirring for 4-6 hours. Monitor the reaction by TLC.[6]
-
Catalyst Removal: After cooling, dilute the mixture with water and remove the solid catalyst by vacuum filtration.
-
Work-up and Isolation: Acidify the filtrate to pH ~2 with HCl to precipitate the product.[6] Collect the solid by filtration, wash with cold water, and dry under vacuum.
Comparison of Synthetic Methods
| Method | Key Reagents | Catalyst | Typical Conditions | General Yield Range | Key Advantages & Safety Notes |
| Traditional | Nitrile, NaN₃, NH₄Cl | Brønsted Acid | DMF, 100-120 °C | 60-90% | High risk of HN₃ formation. Requires careful pH and temperature control.[14] |
| Sharpless | Nitrile, NaN₃ | ZnBr₂ | Water, 100 °C | 70-95% | Significantly safer. Reduces HN₃ exposure. Uses a green solvent.[8][13] |
| Solid Acid | Nitrile, NaN₃ | Silica Sulfuric Acid / SA-rGO | DMSO, 120 °C | 85-95% | Recyclable catalyst, easy workup, environmentally friendly.[3][6] |
| MCR | Aldehyde, NH₂OH·HCl, NaN₃ | Various (e.g., Cu/C) | DMF, 100 °C | 75-96% | Avoids nitrile handling. Good atom economy. One-pot procedure.[10][11] |
| Azide-Free | Aryl Amine, NaNO₂, Diformylhydrazine | None | Water, 0-5 °C | Good | Inherently safest method. Completely avoids toxic and explosive azides.[9] |
Troubleshooting Guide
Problem: My reaction shows low or no conversion to the tetrazole product.
-
Possible Cause 1: Reagent Quality. Sodium azide can degrade over time. The nitrile starting material (e.g., ethyl cyanoformate) may be impure or hydrolyzed.
-
Solution: Use freshly opened or properly stored reagents. Verify the purity of your starting nitrile by NMR or GC-MS before starting the reaction.
-
-
Possible Cause 2: Inactive Catalyst. For Lewis acid-catalyzed reactions, the catalyst may be hydrated or of poor quality. For solid acid catalysts, the active sites may be poisoned.
-
Solution: Use anhydrous ZnBr₂ for the Sharpless protocol. If using a solid catalyst, ensure it has been properly activated and stored. Consider adding a fresh batch of catalyst if the reaction stalls.[13]
-
-
Possible Cause 3: Insufficient Temperature or Time. Tetrazole formation can be slow, especially with sterically hindered or electron-rich nitriles.
-
Solution: Ensure the reaction is maintained at the target temperature. Extend the reaction time and monitor periodically by TLC or LC-MS until the starting material is consumed.[13]
-
Problem: I see product formation, but my isolated yield is very low.
-
Possible Cause 1: Incomplete Precipitation during Work-up. The tetrazole product will not precipitate if the solution is not made sufficiently acidic. This compound itself is also somewhat water-soluble.
-
Solution: Ensure the pH of the solution is lowered to 1-2 during the acidic work-up.[13] After filtration, you can try to extract the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.
-
-
Possible Cause 2: Product is too water-soluble. This is a known issue for small, polar tetrazoles.
-
Solution: Minimize the amount of water used during the workup.[12] Washing the filter cake with a minimal amount of ice-cold water can reduce losses. Evaporating the aqueous filtrate and performing an extraction on the residue may be necessary.
-
Problem: The final product appears to be decarboxylated.
-
Possible Cause: Excessive Heat during Work-up or Purification. While generally stable, tetrazole-5-carboxylic acids can undergo decarboxylation under harsh heating conditions, particularly in acidic or basic media.[15]
-
Solution: Avoid prolonged heating during the final acidification and purification steps. If recrystallization is necessary, use the lowest temperature required to dissolve the product and do not heat for an extended period.
-
Visual Workflow and Mechanism
A logical workflow can help in selecting the appropriate synthetic strategy based on your primary constraints and available starting materials.
Caption: Simplified mechanism of zinc-catalyzed cycloaddition.
References
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Who we serve.
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central.
- A Facile Approach to Catalyst-Free Cyanation and Azidation of Organic Compounds and a One-Pot Preparation of 5-Substituted 1H-Tetrazoles by Using a Dimethyl Sulfoxide–Nitric Acid Combin
- Cyanation [Synthetic Reagents]. TCI Chemicals.
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) | Request PDF.
- Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. Royal Society of Chemistry.
- Application Notes and Protocols for the Synthesis of 1H-Tetrazoles
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.
- 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. IP.com.
- Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry.
- Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applic
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
- Tetrazoles as carboxylic acid isosteres: chemistry and biology. Springer.
- ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology.
- Decarboxyl
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. youtube.com [youtube.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Tetrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the safe and efficient large-scale synthesis of tetrazoles. This resource provides practical, in-depth guidance on managing reaction exotherms, a critical aspect of ensuring process safety and scalability. The information is presented in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Fundamentals of Exotherm Management
Q1: Why is managing exotherms particularly critical in tetrazole synthesis?
A1: The synthesis of tetrazoles often involves highly energetic materials and reactions with significant exothermic potential. Key reasons for heightened concern include:
-
High Heats of Reaction: The formation of the tetrazole ring is thermodynamically favorable and releases a substantial amount of energy. For instance, the [2+3] cycloaddition of azides with nitriles is a common and often highly exothermic route.
-
Thermally Unstable Reagents and Intermediates: Reagents like sodium azide (NaN₃) and intermediates such as hydrazoic acid (HN₃) are thermally sensitive and can decompose explosively if not handled under strict temperature control.[1]
-
Potential for Runaway Reactions: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous feedback loop where more heat is generated than can be removed. This can result in a thermal runaway, potentially causing over-pressurization, reactor failure, and explosion.[2][3]
-
Gas Evolution: Many tetrazole synthesis pathways can produce nitrogen gas, especially during decomposition. A rapid temperature increase can lead to a sudden and dangerous pressure buildup.
Q2: What is a "thermal runaway" and what are its primary causes in a batch reactor setting?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control due to a self-accelerating increase in temperature.[2][3] The core of the problem lies in the imbalance between heat generation and heat removal. While the rate of heat removal increases linearly with temperature, the rate of heat generation from the reaction increases exponentially.[3]
Primary Causes:
-
Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction, or it may fail due to a malfunction.[3][4]
-
Incorrect Reagent Addition: Adding a reactive reagent too quickly can lead to a rapid release of heat that overwhelms the cooling system.
-
Agitation Failure: Poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk, potentially initiating a runaway.[3]
-
Incorrect Process Parameters: Starting the reaction at too high a temperature or using incorrect reagent concentrations can increase the initial rate of heat generation.[3]
-
Accumulation of Unreacted Material: In semi-batch processes, a slow reaction rate can lead to the buildup of unreacted starting material. If the reaction then suddenly accelerates (e.g., due to a temperature increase), the accumulated material can react all at once, releasing a large amount of energy.
Section 2: Pre-emptive Analysis and Risk Assessment
Q3: How can I predict the thermal hazard of my tetrazole synthesis before scaling up?
A3: A thorough thermal hazard assessment is crucial before any scale-up. This involves using specialized calorimetric techniques to understand the thermodynamics and kinetics of your reaction.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of individual reactants, intermediates, products, and the reaction mixture. It helps identify the onset temperature of decomposition and the total energy released during decomposition.
-
Reaction Calorimetry (RC): An RC study is essential for understanding the desired reaction under process-like conditions.[5][6] It provides critical data such as:
By comparing the MTSR with the decomposition temperature from DSC, you can assess the risk of triggering a secondary, more dangerous decomposition reaction.
Q4: What is Stoessel's Criticality Class and how does it help in risk assessment?
A4: Stoessel's Criticality Class is a widely used method for classifying the thermal risk of a chemical process. It helps in determining the necessary level of safety measures. The classification is based on the relationship between the process temperature, the MTSR, and the decomposition temperature. For a detailed understanding, it is recommended to consult specialized literature on the topic. A simplified overview is that higher criticality classes (e.g., Class 5) indicate a higher risk, where a cooling failure could lead to a runaway reaction and decomposition. Reaction calorimetry data is used to determine the criticality class of a process.[8]
Section 3: Troubleshooting Guide for Exotherm Control
Q5: My reactor temperature is rising faster than expected during reagent addition. What should I do?
A5: This is a critical situation that requires immediate action to prevent a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the limiting reagent to prevent further heat generation.[9]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.
-
Monitor Vigorously: Closely observe the temperature and pressure of the reactor.
-
Prepare for Emergency Action: If the temperature continues to rise uncontrollably, be prepared to initiate emergency procedures, such as quenching the reaction or activating an emergency relief system.
Root Cause Analysis:
-
Reagent Addition Rate: Was the reagent added too quickly?
-
Cooling System Performance: Is the cooling system functioning correctly? Is the coolant temperature appropriate?
-
Agitation: Is the agitator speed sufficient to ensure proper mixing and heat transfer?
-
Initial Temperature: Was the starting temperature of the batch too high?
Q6: I suspect a "hot spot" is forming in my reactor. What are the signs and what can I do?
A6: Hot spots are localized areas of high temperature within the reactor, often due to poor mixing.
Signs of a Hot Spot:
-
Inconsistent Temperature Readings: If you have multiple temperature probes, you may see divergent readings.
-
Unexpected Increase in Reaction Rate: A sudden acceleration of the reaction, even with stable bulk temperature, can indicate a hot spot.
-
Localized Color Change or Fuming: In glass reactors, you may visually observe localized changes.
Corrective Actions:
-
Increase Agitation: If safe to do so, increasing the agitator speed can improve mixing and dissipate the hot spot.
-
Improve Baffling: In the long term, ensure the reactor has adequate baffling to promote good mixing.
-
Consider a Different Agitator: For viscous reaction mixtures, a different type of agitator (e.g., an anchor or helical ribbon) may be necessary.
Section 4: Engineering and Procedural Controls
Q7: What are the key engineering controls for managing exotherms in large-scale reactors?
A7: Robust engineering controls are your primary defense against thermal runaways.
-
Reactor Design: The reactor should be designed with a sufficient heat transfer area for the intended reaction scale. Jacketed reactors with good agitation are common.
-
Cooling System: A reliable and adequately sized cooling system is essential. This may include chillers, cooling towers, and emergency cooling systems.[10]
-
Automated Control Systems: These systems can monitor the reaction temperature and automatically adjust the cooling or stop reagent addition if the temperature exceeds a set point.[10]
-
Emergency Relief Systems: In the event of a runaway, a properly sized pressure relief valve or rupture disk is crucial to prevent catastrophic reactor failure.[9]
-
Quenching and Dumping Systems: These systems allow for the rapid neutralization of the reaction (quenching) or transfer of the reactor contents to a larger vessel to stop the reaction (dumping).[3]
Q8: How can I make my tetrazole synthesis process inherently safer?
A8: Inherently safer design focuses on eliminating or reducing hazards at the source.[11]
-
Semi-Batch Operation: Instead of adding all reactants at once (batch), add one reactant gradually (semi-batch). This limits the amount of unreacted material and the potential energy that can be released at any given time.[9]
-
Use of Continuous Flow Reactors: Flow chemistry offers significant safety advantages for highly exothermic reactions like tetrazole synthesis.[1][12] By performing the reaction in a small-volume microreactor, the amount of energetic material present at any time is minimized, and heat removal is much more efficient.[1][12]
-
Solvent Selection: Choose a solvent with a boiling point that can act as a passive heat sink. If the reaction temperature reaches the solvent's boiling point, the excess energy will be consumed by vaporization, helping to control the temperature.
-
Alternative Reagents: Where possible, consider using less hazardous reagents.
Section 5: Experimental Protocols and Data
Protocol 1: Basic Reaction Calorimetry (RC) for a Semi-Batch Tetrazole Synthesis
Objective: To determine the heat of reaction and heat release rate for a tetrazole synthesis to assess its thermal hazards.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e)
-
Reactants and solvent for the tetrazole synthesis
Procedure:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Initial Charge: Charge the reactor with the initial reactants and solvent.
-
Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.
-
Reagent Addition: Start the controlled addition of the limiting reagent at a pre-determined rate.
-
Isothermal Control: Maintain a constant reaction temperature by adjusting the cooling/heating system. The calorimeter will measure the energy required to do this, which corresponds to the heat released by the reaction.
-
Data Collection: Continuously record the reactor temperature, jacket temperature, and reagent addition rate.
-
Post-Addition Hold: After the addition is complete, hold the reaction at temperature to ensure it goes to completion and to measure any residual heat release.
-
Analysis: Use the calorimeter's software to calculate the heat of reaction, heat release rate, and other safety parameters.[8]
Table 1: Comparison of Heat Management Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Batch Reaction | All reactants are mixed at the start. | Simple setup. | High risk of runaway due to large amount of unreacted material.[9] |
| Semi-Batch Reaction | One reactant is added slowly over time. | Better control over heat release; limits accumulation.[9] | Requires precise addition control. |
| Continuous Flow | Reactants are continuously mixed and reacted in a small reactor. | Excellent heat transfer; minimal reactant volume reduces risk.[1][12] | Can be more complex to set up; potential for clogging. |
Section 6: Visualizations
Diagram 1: Decision Tree for a Temperature Excursion
Caption: Troubleshooting workflow for an unexpected temperature increase.
Diagram 2: Workflow for Safe Scale-Up
Caption: Phased approach for the safe scale-up of tetrazole synthesis.
References
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. Available at: [Link]
-
Taming Tetrazoles: How to Develop Robust Processes Safely. The Example of VT-1161. PharmaZell. Available at: [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. Available at: [Link]
-
Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528. Available at: [Link]
-
Runaway Chemical Reactions: Causes and Prevention. Zeal. Available at: [Link]
-
Runaway Reactions. Major Accident Hazards Bureau. Available at: [Link]
-
Essential Safety Protocols for Reactor Operations. YouTube. Available at: [Link]
-
Runaway reactions, case studies, lessons learned. ARIA. Available at: [Link]
-
Palde, P. B., & Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Semantic Scholar. Available at: [Link]
-
PROCESS SAFETY. Setaram. Available at: [Link]
-
Critical Considerations in Process Safety. H.E.L Group. Available at: [Link]
-
Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering. ResearchGate. Available at: [Link]
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. Available at: [Link]
-
Reaction Calorimetry to Evaluate Thermal Risk | Dr. Francis Stoessel. YouTube. Available at: [Link]
-
Daskalaki, V., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12256-12305. Available at: [Link]
-
A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. PubMed. Available at: [Link]
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances (RSC Publishing). Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. Available at: [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. icheme.org [icheme.org]
- 3. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. helgroup.com [helgroup.com]
- 7. cetjournal.it [cetjournal.it]
- 8. m.youtube.com [m.youtube.com]
- 9. irjet.net [irjet.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 12. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide: 1H-Tetrazole-5-carboxylic Acid vs. Other Carboxylic Acid Isosteres in Drug Design
Introduction: The Carboxylic Acid Conundrum and the Rise of the Isostere
In the landscape of medicinal chemistry, the carboxylic acid functional group holds a privileged status. Its ability to act as a hydrogen bond donor and acceptor, coupled with its acidity, allows it to form critical, high-energy electrostatic interactions with biological targets, most notably with arginine and lysine residues.[1][2] This has led to the development of over 450 marketed drugs containing this moiety, including iconic examples like nonsteroidal anti-inflammatory drugs (NSAIDs) and statins.[1]
However, the very properties that make the carboxylic acid an effective pharmacophore can also be a liability. At physiological pH (approx. 7.4), the group is predominantly ionized to a carboxylate anion, which can limit permeability across biological membranes, hindering oral absorption.[1] More critically, carboxylic acids are susceptible to metabolic processes, particularly the formation of reactive acyl glucuronides (AGs) and acyl-CoA thioesters. These metabolites can covalently bind to proteins, leading to idiosyncratic drug toxicity and providing a pathway for rapid clearance, thereby reducing a drug's half-life.[1][3]
To circumvent these challenges, medicinal chemists employ the strategy of bioisosteric replacement. This involves substituting the carboxylic acid with a different functional group that retains the essential biological activity while modulating physicochemical and pharmacokinetic properties for an improved overall profile.[4][5] Among the myriad of options, the 5-substituted-1H-tetrazole ring has emerged as the most prominent and successful non-classical isostere of the carboxylic acid.[3][6]
This guide provides an in-depth, objective comparison between the 1H-tetrazole group and other key carboxylic acid isosteres, grounded in experimental data. We will explore the causal relationships behind their differing properties and provide validated experimental protocols for their comparative assessment, enabling researchers to make more rational, data-driven decisions in drug development.
The Isosteric Replacement Workflow: A Strategic Overview
The decision to replace a carboxylic acid is a critical step in lead optimization. The general workflow involves identifying a liability in a parent compound and systematically evaluating isosteres to find a superior replacement.
Caption: A typical workflow for employing carboxylic acid isosteres in a lead optimization program.
Physicochemical Properties: A Head-to-Head Comparison
The success of an isosteric replacement hinges on a nuanced understanding of how the surrogate modifies key physicochemical parameters. While many isosteres are known, we will focus on the most prevalent, comparing them directly to a phenylpropionic acid scaffold as a baseline, with experimental data synthesized from a systematic study by Ballatore et al.[4][5]
| Functional Group | Structure Example | Exp. pKa[4] | Exp. logD₇.₄[4] | Exp. PAMPA Pe (10⁻⁶ cm/s)[4] | Key Characteristics & Causality |
| Carboxylic Acid | Ph-CH₂CH₂-COOH | 4.79 | -0.16 | 6.8 | The Benchmark : Moderately acidic, ionized at pH 7.4, leading to low lipophilicity. Its permeability is often a balance between its charge and its ability to H-bond. |
| 1H-Tetrazole | Ph-CH₂CH₂-CN₄H | 4.89 | -0.15 | 1.1 | The Premier Isostere : Acidity is nearly identical to a carboxylic acid, allowing it to mimic ionic interactions.[3] Despite similar lipophilicity at pH 7.4, its permeability is significantly lower. This is attributed to stronger hydrogen bonding, leading to a higher desolvation energy penalty required to cross the membrane.[4][5] The tetrazolate anion is more lipophilic than the carboxylate, which can aid absorption.[3][7] |
| Hydroxamic Acid | Ph-CH₂CH₂-CONHOH | 9.29 | 1.34 | 134.0 | The Weak Acid : Significantly less acidic (pKa ~8-9), meaning it is largely neutral at physiological pH.[7] This results in higher lipophilicity and passive permeability. However, it is a strong metal chelator and can be metabolically labile.[7] |
| Acyl Sulfonamide | Ph-CH₂CH₂-CONHSO₂CH₃ | 5.86 | 0.44 | 43.0 | The Tunable Acid : Moderately acidic with a pKa that can be tuned by the R-group on the sulfonyl moiety. More lipophilic and permeable than the parent carboxylic acid.[4][5] |
| Phosphonic Acid | Ph-CH₂CH₂-PO(OH)₂ | 2.30, 7.70 | -1.14 | <0.1 | The Strong, Polar Acid : A diprotic acid with a very low first pKa, making it highly polar and poorly permeable.[1][7] Its nonplanar geometry also differs significantly from a carboxylic acid. |
| Phenol | HO -Ph-OCH₂CH₃ | 9.99 | 2.15 | >200 | The Lipophilic Weak Acid : Much less acidic and significantly more lipophilic and permeable. Often used when the acidic interaction is less critical than improving cell penetration. |
This data reveals a critical insight: properties are not always intuitive. The tetrazole, often considered more lipophilic, can be significantly less permeable than its carboxylic acid counterpart in passive diffusion assays due to its stronger solvation shell.[4][5] This underscores the necessity of direct experimental comparison.
Impact on Pharmacokinetics and Metabolic Stability
A primary motivation for replacing a carboxylic acid is to improve metabolic stability.[3] The tetrazole ring is exceptionally robust in this regard.
Caption: Comparative metabolic pathways of carboxylic acids and 1H-tetrazoles.
-
Carboxylic Acids: Undergo Phase II conjugation with UDP-glucuronic acid (UDPGA) to form acyl glucuronides. These metabolites are chemically reactive and can lead to protein adduction and potential immunotoxicity.[1][3] This metabolic route often results in rapid clearance of the drug.
-
1H-Tetrazoles: The tetrazole ring is generally resistant to metabolic degradation pathways that affect carboxylic acids.[6] While they can undergo N-glucuronidation, these adducts are significantly more stable and not associated with the same toxic effects as AGs.[7] This metabolic stability often translates to a longer half-life and improved safety profile.[8][9]
Case Study: The Angiotensin II Receptor Antagonists
The development of the "sartan" class of antihypertensive drugs is a landmark example of the successful application of tetrazole as a carboxylic acid isostere.
In the development of Angiotensin II type 1 (AT1) receptor antagonists, early leads contained a carboxylic acid. However, these compounds exhibited poor oral bioavailability. The strategic replacement of the carboxylic acid with a 5-substituted-1H-tetrazole led to the discovery of Losartan . The tetrazole group successfully mimicked the key acidic interaction with the receptor while its improved metabolic stability and lipophilicity profile contributed to its success as an orally administered drug.[2][7] This success paved the way for an entire class of drugs, including Valsartan and Candesartan, which also feature the critical tetrazole moiety.[10]
Experimental Protocols for Comparative Analysis
Objective, quantitative data is paramount. The following are standardized, self-validating protocols for comparing key properties of isosteres.
Protocol: Determination of pKa by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa), which governs the ionization state of the compound at a given pH.
-
Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a standardized base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined as the pH at which the compound is 50% ionized.
-
Methodology:
-
Preparation: Accurately weigh and dissolve the compound (to ~1 mM) in a suitable co-solvent (e.g., methanol or DMSO) if not readily water-soluble. Dilute with deionized water to a final known volume (e.g., 25 mL) and co-solvent percentage.
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25°C) with gentle stirring.
-
Add small, precise aliquots of a standardized NaOH solution (e.g., 0.01 M) using a calibrated burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, use software to calculate the first derivative of the titration curve; the peak corresponds to the equivalence point.
-
Protocol: Measurement of Lipophilicity (logD₇.₄) by Shake-Flask Method
-
Objective: To determine the distribution coefficient (logD) at a physiological pH of 7.4, which reflects the compound's lipophilicity and influences its ability to cross membranes.
-
Principle: The compound is partitioned between two immiscible phases: n-octanol (simulating a lipid membrane) and an aqueous buffer at pH 7.4. The concentrations in each phase are measured to calculate the distribution coefficient.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol (e.g., at 1 mg/mL).
-
Partitioning: In a glass vial, combine 1 mL of the compound's octanol stock with 1 mL of the pre-saturated pH 7.4 buffer.
-
Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([Compound]octanol / [Compound]aqueous).
-
Protocol: Assessment of Permeability by PAMPA
-
Objective: To assess a compound's passive diffusion permeability across an artificial membrane.
-
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The plate is placed on top of an acceptor plate containing buffer. The test compound is added to the donor wells, and its appearance in the acceptor well over time is measured.
-
Methodology:
-
Plate Preparation: Add 5 µL of a lipid solution (e.g., 10 mg/mL lecithin in dodecane) to each well of a 96-well filter plate (donor plate).
-
Fill the wells of a 96-well acceptor plate with pH 7.4 buffer.
-
Carefully place the donor plate onto the acceptor plate, ensuring no air bubbles are trapped.
-
Sample Addition: Prepare solutions of the test compounds (~100 µM) in pH 7.4 buffer. Add 200 µL of the compound solution to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or HPLC-UV.
-
Calculation: Calculate the permeability coefficient (Pe) using established formulas that account for incubation time, membrane area, and well volumes. A known high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., Lucifer yellow) should be run as controls.
-
Synthesis of 5-Substituted-1H-tetrazoles: A Brief Overview
The most common and robust method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[6][11]
-
Reaction: R-C≡N + N₃⁻ → R-CN₄⁻
-
Reagents: Typically, sodium azide (NaN₃) is used as the azide source. The reaction is often catalyzed by Lewis acids (e.g., zinc or aluminum salts) or Brønsted acids to activate the nitrile.[12]
-
Conditions: Solvents like DMSO or DMF are common, and reactions can be accelerated using microwave heating.[12][13] The final step involves protonation with an acid to yield the neutral 1H-tetrazole.
Conclusion: A Rational Approach to Isosteric Replacement
The 5-substituted-1H-tetrazole is an outstanding bioisostere for the carboxylic acid, offering a near-perfect mimic of acidity while providing a significant advantage in metabolic stability.[3][4][7] However, this guide demonstrates that the choice of an isostere is a multi-parameter optimization problem. While the tetrazole excels in stability, its impact on permeability can be counterintuitive due to strong hydrogen bonding and high desolvation energy.[4][5] Other isosteres, like acyl sulfonamides or hydroxamic acids, offer alternative profiles with different trade-offs in acidity, lipophilicity, and permeability.[4]
Ultimately, there is no universal "best" replacement. The optimal choice is context-dependent, dictated by the specific liabilities of the lead compound and the requirements of the biological target. A rational design strategy, supported by the systematic experimental evaluation outlined here, is the most effective path toward discovering safer, more effective medicines.
References
-
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. [Link]
-
Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PMC - NIH. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Janssen, A. A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Medicinal Chemistry Research. [Link]
-
Acid Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]
-
Singh, H., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4229. [Link]
-
Abbas, A. A. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
-
Abbas, A. A. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]
-
Mittal, R., et al. (2019). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein-Institut. [Link]
-
Liu, K., et al. (2019). Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents. European Journal of Medicinal Chemistry, 163, 115-129. [Link]
-
Drugs in the Tetrazole Series. (2021). ResearchGate. [Link]
-
Davioud-Charvet, E., et al. (2003). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 46(16), 3563-3572. [Link]
-
Medicinal chemistry of tetrazoles. (2021). ResearchGate. [Link]
-
Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. (2014). ResearchGate. [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Novel two step synthesis of bis/Mono 1-aryl-1H-tetrazole-5-carboxylic acid. (2019). Taylor & Francis Online. [Link]
-
Chen, L., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry. [Link]
-
Trifonov, R. E., & Ostrovskii, V. A. (2021). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 26(24), 7486. [Link]
-
Tetrazoles via Multicomponent Reactions. (2015). PMC - NIH. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. rsc.org [rsc.org]
Navigating Metabolic Bottlenecks: A Comparative Guide to the Metabolic Stability of Tetrazole-Containing Drugs Versus Carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for metabolically robust candidates is a paramount objective. The strategic modification of a lead compound's structure to enhance its pharmacokinetic profile is a cornerstone of medicinal chemistry. One of the most successful and widely adopted tactics in this endeavor is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole ring.[1] This guide offers an in-depth, objective comparison of the metabolic stability of these two critical acidic functional groups, grounded in experimental data and mechanistic insights to empower rational drug design.
The Bioisosteric Rationale: More Than Just Similar Acidity
The fundamental premise behind replacing a carboxylic acid with a tetrazole is their remarkably similar physicochemical properties. Both moieties are planar and possess comparable acid dissociation constants (pKa), typically in the range of 4.5 to 4.9, ensuring they exist predominantly in their anionic forms at physiological pH.[2][3] This shared acidity allows them to engage in similar ionic interactions with biological targets. However, it is their divergent metabolic fates that often drive the decision to employ a tetrazole. Carboxylic acids, while integral to the pharmacophore of many drugs, are often metabolic "soft spots," susceptible to rapid clearance and the formation of potentially reactive metabolites.[4][5]
Metabolic Stability: A Head-to-Head Comparison
A primary motivator for the carboxylate-to-tetrazole switch is the significant enhancement in metabolic stability.[4] Tetrazoles are generally more resistant to common metabolic degradation pathways that readily affect carboxylic acids.[6][7] This increased stability often translates to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8][9]
Key Metabolic Pathways and Differential Susceptibility
1. Glucuronidation: This is a major Phase II metabolic pathway for carboxylic acids, catalyzed by UDP-glucuronosyltransferases (UGTs).[10][11] While glucuronidation is a detoxification pathway, the resulting acyl glucuronides can be chemically reactive and have been implicated in toxicological responses.[4] In contrast, tetrazoles can also undergo N-glucuronidation, but the resulting N-glucuronide adducts are chemically stable and not associated with the same toxicity concerns.[3][4] Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to glucuronidate carboxylic acids.[10][12] UGT1A3, in particular, has shown high selectivity for the N2 position of the tetrazole ring in drugs like losartan and candesartan.[13]
2. Amino Acid Conjugation: Carboxylic acids can be conjugated with amino acids, such as glycine or glutamine, a pathway that tetrazoles are resistant to.[4]
3. β-Oxidation: Aliphatic carboxylic acid side chains are susceptible to β-oxidation, a metabolic route that is not available to the stable aromatic tetrazole ring.[4]
4. Cytochrome P450 (CYP) Oxidation: While the core functional groups themselves are not the primary targets of CYP-mediated oxidation, the surrounding molecular scaffold is. The introduction of a tetrazole can influence the overall metabolic profile of a molecule by altering its interaction with CYP enzymes. CYPs are a major family of enzymes responsible for Phase I metabolism of a vast number of drugs.[14][15] Specific isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4 are key players in drug metabolism.[14] While direct CYP-mediated metabolism of the tetrazole ring itself is not a major pathway, the electronic and steric changes resulting from its introduction can impact the susceptibility of other parts of the molecule to CYP-catalyzed oxidation.[16][17]
The following diagram illustrates the divergent metabolic fates of carboxylic acids and tetrazoles.
Caption: Divergent metabolic pathways of carboxylic acids and tetrazoles.
Supporting Experimental Data: A Case Study
The angiotensin II receptor antagonist losartan is a classic example illustrating the benefits of tetrazole bioisosterism. The precursor to losartan, a carboxylic acid-containing compound, demonstrated good in vitro potency but suffered from poor oral bioavailability.[2] The replacement of the carboxylic acid with a tetrazole ring led to a 10-fold increase in potency and a significant improvement in in vivo efficacy.[2]
| Compound | Functional Group | In Vitro Potency (IC50) | In Vivo Efficacious Dose (rat) | Reference |
| Precursor | Carboxylic Acid | Good | 11 mg/kg | [2] |
| Losartan | Tetrazole | 10-fold higher than precursor | 0.59 mg/kg | [2] |
While specific comparative metabolic stability data for a wider range of matched pairs is often proprietary, the trend of enhanced stability for tetrazole analogues is a well-established principle in medicinal chemistry.[8][9]
Experimental Protocols for Assessing Metabolic Stability
The evaluation of metabolic stability is a critical step in the drug discovery process.[18][19] In vitro assays using liver subcellular fractions or intact hepatocytes are routinely employed to predict in vivo clearance.[20][21]
Workflow for In Vitro Metabolic Stability Assessment
Caption: A typical experimental workflow for comparing bioisosteres.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol provides a standardized method to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[22][23][24]
1. Preparation of Reagents:
- Phosphate Buffer: 100 mM, pH 7.4.
- NADPH Regenerating System (NRS) Solution: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
- Test Compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute to a working concentration (e.g., 1 mM) in acetonitrile or another suitable solvent.
- Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[22][23]
2. Incubation:
- Pre-warm a 96-well plate containing the diluted microsomal solution at 37°C for 5-10 minutes.
- To initiate the reaction, add the test compound working solution to the wells to achieve a final concentration of 1 µM.
- Immediately add the NRS solution to start the metabolic reaction. The final incubation volume is typically 200 µL.
- Incubate the plate at 37°C with gentle shaking.
3. Time-Point Sampling and Reaction Termination:
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) from the incubation mixture.
- Immediately quench the reaction by adding the aliquot to a termination solution (e.g., 100 µL of cold acetonitrile containing an internal standard).[23]
4. Sample Processing and Analysis:
- Centrifuge the quenched samples to precipitate proteins.
- Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
5. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the elimination rate constant (k) from the negative slope of the linear regression line.
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[24]
Conclusion: A Strategic Choice for Enhanced Drugability
The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful and validated strategy in medicinal chemistry to enhance metabolic stability.[1][25] By circumventing common metabolic liabilities such as the formation of reactive acyl glucuronides and susceptibility to amino acid conjugation and β-oxidation, tetrazole-containing drugs often exhibit superior pharmacokinetic properties, including longer half-lives and improved oral bioavailability.[4][8] While both functional groups are acidic, their differential metabolic profiles underscore the nuanced yet profound impact that strategic isosteric replacements can have on the "drug-like" properties of a therapeutic candidate. The robust in vitro methodologies outlined in this guide provide a reliable framework for empirically evaluating these differences and making data-driven decisions in the pursuit of safer and more effective medicines.
References
- BenchChem. Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. Accessed January 6, 2026.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Accessed January 6, 2026.
- PubMed. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Accessed January 6, 2026.
- Creative Bioarray. In Vitro Metabolic Stability. Accessed January 6, 2026.
- Creative Biolabs. Drug Metabolic Stability Analysis Service. Accessed January 6, 2026.
- PubMed. Metabolic stability screen for drug discovery using cassette analysis and column switching. Accessed January 6, 2026.
- ResearchGate. Bioisosteres in Drug Discovery: Focus on Tetrazole. Accessed January 6, 2026.
- National Institutes of Health. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Accessed January 6, 2026.
- BenchChem. A Comparative Guide to Carboxylic Acids and Their Tetrazole Bioisosteres in Drug Discovery. Accessed January 6, 2026.
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Accessed January 6, 2026.
- WuXi AppTec. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Accessed January 6, 2026.
- Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Accessed January 6, 2026.
- ResearchGate. Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. Accessed January 6, 2026.
- Springer Nature Experiments.
- ResearchGate.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Accessed January 6, 2026.
- Creative Bioarray. Microsomal Stability Assay. Accessed January 6, 2026.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Accessed January 6, 2026.
- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Accessed January 6, 2026.
- eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Accessed January 6, 2026.
- CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. Accessed January 6, 2026.
- ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. Accessed January 6, 2026.
- PubMed. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan. Accessed January 6, 2026.
- PubMed Central. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. Accessed January 6, 2026.
- PubMed. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Accessed January 6, 2026.
- PubMed. Tetrazoles as carboxylic acid surrogates in the suosan sweetener series. Accessed January 6, 2026.
- Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole. Accessed January 6, 2026.
- PubMed Central. Tetrazoles via Multicomponent Reactions. Accessed January 6, 2026.
- PubMed. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. Accessed January 6, 2026.
- MDPI. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. Accessed January 6, 2026.
- ResearchGate. ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Accessed January 6, 2026.
- ClinPGx. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Accessed January 6, 2026.
- Optibrium. What's the importance of cytochrome P450 metabolism?. Accessed January 6, 2026.
- YouTube. Cytochrome P450 for Xenobiotic Metabolism. Accessed January 6, 2026.
- PubMed Central. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Accessed January 6, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The human UDP-glucuronosyltransferase UGT1A3 is highly selective towards N2 in the tetrazole ring of losartan, candesartan, and zolarsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. optibrium.com [optibrium.com]
- 15. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. nuvisan.com [nuvisan.com]
- 21. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of 1H-Tetrazole-5-carboxylic Acid: A Bioisostere in Focus
This guide provides an in-depth computational comparison of 1H-tetrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will explore its properties as a bioisostere of carboxylic acids, leveraging computational data to elucidate the structural and electronic characteristics that underpin its utility in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry in the evaluation of tetrazole-containing compounds.
Introduction: The Principle of Bioisosterism and the Rise of Tetrazoles
In the realm of medicinal chemistry, the strategic replacement of functional groups to enhance a drug candidate's pharmacological profile is a cornerstone of molecular design. This concept, known as bioisosterism, involves the substitution of a moiety with another that possesses similar physicochemical properties, leading to comparable biological activity.[1][2] One of the most successful applications of this principle is the use of the 5-substituted-1H-tetrazole ring as a bioisostere for the carboxylic acid group.[1][3][4]
Carboxylic acids are ubiquitous in biologically active molecules, often playing a crucial role in binding to biological targets through hydrogen bonding and ionic interactions. However, they can also confer undesirable properties, such as rapid metabolism and poor oral bioavailability. The tetrazole moiety, with a pKa value comparable to that of carboxylic acids, can mimic the acidic nature of the carboxyl group while offering improved metabolic stability.[5][6] This has led to the incorporation of tetrazole rings in numerous approved drugs, including the antihypertensive medication Losartan.[1]
This compound presents a unique case study, as it contains both the parent tetrazole ring and a carboxylic acid group. Computational studies of this molecule and its derivatives are crucial for dissecting the interplay of these two acidic moieties and for providing a deeper understanding of the electronic and structural factors that govern their behavior.
Computational Methodologies: A Framework for In Silico Analysis
The computational investigation of tetrazole derivatives predominantly relies on Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[7][8][9] The choice of functional and basis set is critical for obtaining accurate and reliable results.
A Typical Computational Workflow
The following workflow represents a standard approach for the computational analysis of molecules like this compound.
Caption: A typical workflow for the computational analysis of this compound.
Step-by-Step Computational Protocol
The following protocol outlines the key steps in performing a DFT-based analysis of this compound.
-
Molecular Structure Generation:
-
Construct the 3D structure of this compound using a molecule editor such as GaussView, Avogadro, or ChemDraw.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) basis set.[10][11] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic structure of a molecule with heteroatoms and potential hydrogen bonding.
-
The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase properties.
-
The convergence criteria for the optimization should be set to a tight threshold to ensure a true energy minimum is found.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
-
The results of the frequency calculation provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.[12]
-
-
Electronic Property Calculations:
-
From the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for understanding intermolecular interactions.
-
-
pKa Prediction (Advanced):
-
The calculation of pKa values is a more complex task that often involves the use of thermodynamic cycles (e.g., the direct method or the proton exchange method) and requires a high level of theory and an accurate solvation model.
-
Comparative Analysis: this compound vs. Alternatives
The true value of computational studies lies in the ability to make direct comparisons between molecules. In this section, we compare the computationally derived properties of 1H-tetrazole derivatives with those of their carboxylic acid bioisosteres.
Acidity (pKa)
A key property for a carboxylic acid bioisostere is a comparable acidity. The pKa of unsubstituted 1H-tetrazole is approximately 4.9, which is very close to that of acetic acid (pKa ≈ 4.76).[3] The acidity of 5-substituted tetrazoles is influenced by the electronic nature of the substituent at the 5-position. Electron-withdrawing groups tend to increase the acidity (lower the pKa).[3]
| Compound | Experimental pKa | Computational Model | Calculated pKa | Reference |
| Acetic Acid | 4.76 | Various | ~4.5-5.0 | [3] |
| Benzoic Acid | 4.20 | Various | ~4.0-4.5 | [1] |
| 1H-Tetrazole | 4.9 | Various | ~4.7-5.1 | [3][5] |
| 5-Methyl-1H-tetrazole | 5.5 | B3LYP/6-311++G(d,p) | - | [5] |
| This compound | Not readily available | - | - |
Note: Direct experimental and computational pKa values for this compound are not widely reported in the literature. However, based on the electron-withdrawing nature of the carboxylic acid group, it is expected to have a lower pKa than unsubstituted 1H-tetrazole.
Electronic Properties
The electronic properties of a molecule, such as the HOMO-LUMO energy gap, provide insights into its chemical reactivity and stability. A larger energy gap generally implies higher stability and lower reactivity.[7]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| Ethyl-1-phenyl-1H-tetrazole-5-carboxylate | - | - | 4.5 - 5.2 | DFT B3LYP | [7][8] |
| 5-(benzylthio)-1H-tetrazole | - | - | - | DFT B3LYP/6-311++G(d,p) | [13] |
| 1H-Tetrazole | - | - | - | DFT B3LYP/6-311G(d,p) | [12] |
Note: The table highlights the range of HOMO-LUMO gaps calculated for related tetrazole derivatives. A direct comparison with this compound would require a dedicated computational study.
Structural Properties
Computational methods provide highly accurate predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding how a molecule will fit into a protein's active site.
A key structural consideration for tetrazole bioisosteres is the distance between the acidic proton and the rest of the molecule. It has been noted that the hydrogen bond environment around a tetrazole ring can extend further from the core of the molecule compared to a carboxylic acid.[1]
Caption: A conceptual diagram illustrating the potential difference in the spatial extension of the acidic proton in a carboxylic acid versus a tetrazole.
Conclusion and Future Directions
Computational studies provide an invaluable toolkit for the investigation of this compound and its derivatives. The ability to predict properties such as acidity, electronic structure, and geometry allows for a rational approach to drug design, enabling the fine-tuning of molecular properties to optimize pharmacological activity.
While the existing literature provides a solid foundation for understanding the computational chemistry of tetrazoles, a dedicated and comprehensive computational study of this compound would be highly beneficial. Such a study should include:
-
A direct comparison of its calculated properties with those of simple carboxylic acids like benzoic acid.
-
A thorough investigation of its conformational landscape and the interplay between the tetrazole and carboxylic acid groups.
-
The calculation of its pKa values to provide a quantitative measure of its acidity.
By continuing to leverage the power of computational chemistry, researchers can further unlock the potential of tetrazoles as valuable bioisosteres in the development of new and improved therapeutics.
References
-
One Pot Synthesis, Characterization, DFT Studies and AIM Analyses of Ethyl-1-aryl-1H-tetrazole-5-carboxylate. Bentham Science Publishers. [Link]
- Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. [No valid URL provided]
-
One Pot Synthesis, Characterization, DFT Studies and AIM Analyses of Ethyl-1-aryl-1H-tetrazole-5-carboxylate | Request PDF. ResearchGate. [Link]
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [No valid URL provided]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health. [Link]
-
Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. [Link]
-
Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF. ResearchGate. [Link]
-
3-(1H-Tetrazol-5-yl)benzoic acid. National Institutes of Health. [Link]
- 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. [No valid URL provided]
-
One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. National Institutes of Health. [Link]
-
DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Publications. [Link]
-
CCCBDB VIbrational frequency comparison Page. NIST. [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. ResearchGate. [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
-
Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl). Hindawi. [Link]
-
5-Vinyl-1H-tetrazole. MDPI. [Link]
-
Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. [Link]
-
Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF. ResearchGate. [Link]
-
5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods | Request PDF. ResearchGate. [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One Pot Synthesis, Characterization, DFT Studies and AIM Analyses of Ethyl-1-aryl-1H-tetrazole-5-carboxylate | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pnrjournal.com [pnrjournal.com]
A Comparative Guide to the Biological Activity of 1H-Tetrazole Derivatives
The quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the tetrazole ring system has emerged as a "privileged scaffold" due to its unique physicochemical properties.[1] Tetrazole derivatives, particularly those derived from 1H-Tetrazole-5-carboxylic acid, are increasingly recognized for their broad spectrum of biological activities.[2] This guide provides a comparative analysis of these derivatives, grounded in experimental data, to assist researchers in navigating their potential applications.
The significance of the tetrazole moiety lies in its role as a bioisostere of the carboxylic acid group.[3][4][5] This means it mimics the size, shape, and electronic distribution of a carboxylic acid, allowing it to interact with similar biological targets. However, the tetrazole ring offers superior metabolic stability and increased lipophilicity, which can enhance a drug candidate's ability to cross cell membranes and resist degradation in the body.[5][6][7] These attributes have propelled the investigation of tetrazole derivatives across various therapeutic areas.[2][6]
dot
Caption: Bioisosteric relationship between carboxylic acid and the tetrazole ring.
Antimicrobial Activity: A Promising Frontier
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[8] Tetrazole derivatives have demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal properties.[2][8][9]
Antibacterial Performance
A diverse range of tetrazole derivatives has been synthesized and evaluated against both Gram-positive and Gram-negative bacteria.[8][10] For instance, certain novel 1H-tetrazol-5-amine derivatives have shown potent activity against Streptococcus mutans and Staphylococcus epidermidis, with some compounds exhibiting higher inhibition efficacy than tetracycline and amikacin at equivalent concentrations.[11] Similarly, studies on 2-(1H-tetrazolo-5-yl)anilines revealed that the introduction of halogen atoms into the aniline fragment tends to increase antibacterial activity.
Comparative Antibacterial Activity of Tetrazole Derivatives
| Compound Class | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Standard Drug | Reference |
| 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas | Pseudomonas aeruginosa | 25 mm inhibition zone | Not specified | |
| 1-ethyl-3-(5-fluoro-2-(1H-tetrazolo-5-yl)phenyl)urea | Escherichia coli | 31 mm inhibition zone | Not specified | |
| Tetrazole-β-Lactam Hybrids | Various bacteria | Activity equivalent or superior to Amoxicillin | Amoxicillin | [8] |
| Tetrazole-Pyridine Hybrids | Micrococcus lysodicticus | MIC = 32.25 µg/ml | Not specified | [12] |
Antifungal Efficacy
Hybridization of the tetrazole scaffold with other known antifungal pharmacophores is a promising strategy to overcome drug resistance.[13] Many tetrazole derivatives have shown potent activity against a range of fungal pathogens, including Candida albicans, Aspergillus niger, and fluconazole-resistant C. auris strains.[13][14][15]
Comparative Antifungal Activity of Tetrazole Derivatives
| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Standard Drug | Reference |
| Tetrazole-β-Lactam Hybrids | Various fungi | Activity equivalent or superior to Fluconazole | Fluconazole | [8] |
| Tetrazole-Pyridine Hybrids | Yeast fungus | MIC = 64.5 µg/ml | Not specified | [12] |
| Pyrazole-Tetrazole Hybrids | Candida spp., Cryptococcus neoformans | <0.008 to 4 µg/mL | Fluconazole | [15] |
| Indole-Tetrazole Hybrids | Aspergillus Niger, Candida albicans | High activity | Fusidic acid | [16] |
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The tetrazole scaffold is a key component in the design of novel anticancer agents.[1][17][18] Derivatives have been shown to inhibit the proliferation of various human cancer cell lines, including prostate, lung, and breast cancer.[19][20]
A notable study involved the synthesis of tetrazole rings incorporated into oxazole-pyrimidine derivatives.[19] Several of these compounds demonstrated potent in vitro anticancer activity against PC3 (prostate), A549 (lung), and MCF-7 (breast) cancer cell lines, with one derivative in particular showing exceptional antitumor efficacy when compared to the standard drug Etoposide.[19] The mechanism of action for some tetrazole derivatives involves inducing S-phase arrest and apoptosis in cancer cells.[20]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Causality Behind the Protocol: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrazole derivative and a vehicle control. Include a positive control (e.g., Etoposide). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
dot
Caption: Standard workflow for the MTT cell viability assay.
Anti-inflammatory and Antiviral Activities
Anti-inflammatory Action
Tetrazole derivatives have been investigated for their ability to modulate inflammatory pathways.[6][21][22] Some compounds act as inhibitors of cyclooxygenase (COX) enzymes (COX-1/COX-2) and can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate acute anti-inflammatory activity.[6] In such studies, tetrazole derivatives have demonstrated a significant, dose-dependent reduction in paw edema.[23]
| Compound Class | In Vitro Target | In Vivo Model | Standard Drug | Reference |
| Tetrazole-Pyridine Hybrids | TNF-α, IL-6, COX-2 | Not specified | Not specified | [12] |
| Pyrazole-Tetrazole Hybrids | Protein denaturation | Carrageenan-induced paw edema | Diclofenac Sodium | [6][21] |
| Benzisothiazolyl-Tetrazoles | Not specified | Not specified | Corresponding carboxylic acids | [22][24] |
Antiviral Capabilities
The structural similarity of tetrazoles to other bioactive molecules has led to their evaluation as antiviral agents against a range of viruses, including Herpes Simplex Virus (HSV), influenza, and HIV.[14][25][26][27] For instance, 5-(phosphonomethyl)-1H-tetrazole was found to inhibit the influenza virus transcriptase more effectively than the alternative compound, phosphonoacetic acid.[25] While some early reports on HSV inhibition were not consistently replicated, the potential of tetrazole derivatives in antiviral drug discovery remains an active area of research.[14][25]
Conclusion and Future Directions
The derivatives of this compound and related tetrazole scaffolds represent a versatile and highly promising class of compounds in medicinal chemistry. Their function as a metabolically stable bioisostere for carboxylic acids provides a rational basis for their design and incorporation into novel drug candidates. The experimental data consistently demonstrate a broad range of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.
Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives and optimizing their structures to enhance target selectivity and minimize off-target effects. The continued exploration of hybrid molecules, combining the tetrazole core with other established pharmacophores, holds significant promise for developing next-generation therapeutics to address urgent medical needs.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Muthanna, A. M., Al-Kurbi, B. S., & Aldhahri, M. (2024). Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. (n.d.). International Journal of Advanced Chemistry Research. Available at: [Link]
-
Soliman, H. A., Kalmouch, A., Awad, H. M., & Abdel Wahed, N. A. M. (2018). Synthesis of New Tetrazole Derivatives and Their Biological Evaluation. Russian Journal of General Chemistry, 88(8), 1726–1733. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. Available at: [Link]
-
Khan, K. M., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon, 4(9), e00788. Available at: [Link]
-
Si vyp, O., & Kovalenko, S. (n.d.). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. Available at: [Link]
-
Hutchinson, D. W., & Naylor, M. (1985). The antiviral activity of tetrazole phosphonic acids and their analogues. Nucleic Acids Research, 13(23), 8519–8530. Available at: [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114. Available at: [Link]
-
(n.d.). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Yogesh, R., & Srivastava, N. (2021). Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents: A Review. Asian Journal of Chemistry, 33(11), 2599-2607. Available at: [Link]
-
Pokhodylo, N. T., et al. (2020). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Russian Chemical Bulletin, 69(1), 147-156. Available at: [Link]
-
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-cancer agents in medicinal chemistry, 17(14), 1856–1868. Available at: [Link]
-
(n.d.). AJ C. Asian Publication Corporation. Available at: [Link]
-
(n.d.). Mechanism of action of tetrazole-derived anticancer agents. ResearchGate. Available at: [Link]
-
El-Sayed, W. A., Megeid, R. E. A., & Abbas, H. S. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Archives of Pharmacal Research, 34(7), 1085–1096. Available at: [Link]
-
(n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available at: [Link]
-
Li, Y., et al. (2020). Tetrazole hybrids and their antifungal activities. European Journal of Medicinal Chemistry, 187, 111956. Available at: [Link]
-
Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1856-1868. Available at: [Link]
-
(n.d.). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. Available at: [Link]
-
(n.d.). Percentage anti-inflammatory activity of compounds in comparison with.... ResearchGate. Available at: [Link]
-
(n.d.). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. ResearchGate. Available at: [Link]
-
(n.d.). Tetrazoles: Synthesis and Biological Activity. Bentham Science Publisher. Available at: [Link]
-
(n.d.). Design, synthesis, and structure-activity relationship studies of novel tetrazole antifungal agents with potent activity, broad antifungal spectrum and high selectivity. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. ResearchGate. Available at: [Link]
-
(n.d.). [Synthesis and anti-inflammatory, antipyretic and analgesics properties of 5-(1,2-benzisothiazolyl)tetrazoles]. PubMed. Available at: [Link]
-
Faria, J. V., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 30-58. Available at: [Link]
-
Gailan, M. H., Hussein, M. S., & Elmasry, G. F. (2024). Synthesis, identification, and antibacterial activity screening of some 1H-tetrazol-5-amine derivatives. Samarra Journal of Pure and Applied Science. Available at: [Link]
-
Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemistry & Biology Interface, 12(3), 419-442. Available at: [Link]
-
(n.d.). Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents. Semantic Scholar. Available at: [Link]
-
(n.d.). Exploration of anti-inflammatory potential of synthesized 1, 2, 4, 5- tetrazines. Arkat USA. Available at: [Link]
-
(n.d.). Synthesis and antimicrobial activity studies of some novel substituted phenylhydrazono-1H-tetrazol-5-yl-acetonitriles. OUCI. Available at: [Link]
-
(n.d.). [Synthesis and anti-inflammatory, antipyretic and analgesics properties of 5-(1,2-benzisothiazolyl)tetrazoles]. Semantic Scholar. Available at: [Link]
-
(n.d.). Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro. PubMed. Available at: [Link]
Sources
- 1. Tetrazole: A privileged scaffold for the discovery of anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. researchgate.net [researchgate.net]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. sjpas.com [sjpas.com]
- 12. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. [Synthesis and anti-inflammatory, antipyretic and analgesics properties of 5-(1,2-benzisothiazolyl)tetrazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. arkat-usa.org [arkat-usa.org]
- 24. [Synthesis and anti-inflammatory, antipyretic and analgesics properties of 5-(1,2-benzisothiazolyl)tetrazoles]. | Semantic Scholar [semanticscholar.org]
- 25. The antiviral activity of tetrazole phosphonic acids and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthesis of 5-Substituted Tetrazoles for the Modern Organic Chemist
The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its ability to act as a bioisosteric replacement for the carboxylic acid group, coupled with its metabolic stability, has cemented its importance in the development of numerous blockbuster drugs, including the antihypertensive agent losartan.[1][2] The synthesis of 5-substituted-1H-tetrazoles, the most common isomer, is therefore a critical transformation for researchers in drug discovery and development.
This guide provides an in-depth comparison of the most prevalent synthetic routes to 5-substituted tetrazoles. We will move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, evaluate the practical advantages and limitations of each method, and provide robust experimental data to support our analysis. Our aim is to equip the practicing chemist with the knowledge to make informed decisions when selecting a synthetic strategy, balancing considerations of efficiency, safety, substrate scope, and environmental impact.
The Dominant Paradigm: [3+2] Cycloaddition of Nitriles and Azides
The most well-established and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[1] This reaction, while conceptually straightforward, has seen significant evolution aimed at improving safety, catalytic efficiency, and reaction conditions.
Mechanistic Considerations
The reaction is believed to proceed through the activation of the nitrile by a catalyst, making it more susceptible to nucleophilic attack by the azide anion.[3][4] The resulting intermediate then undergoes cyclization to form the tetrazole ring. The choice of catalyst is crucial in overcoming the activation barrier of this transformation.[5]
Figure 1. Generalized mechanism for the catalyzed [3+2] cycloaddition of nitriles and azides.
Methodological Variants and Their Performance
The classical approach often involves the use of ammonium chloride and sodium azide in a polar aprotic solvent like DMF.[1] However, concerns over the in situ generation of highly toxic and explosive hydrazoic acid (HN₃) have driven the development of safer and more efficient catalytic systems.[6][7][8]
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Method | NaN₃, NH₄Cl | DMF | 100-120 | 12-24 | 60-90 | Well-established, broad substrate scope. | Formation of explosive HN₃, long reaction times, high temperatures.[1] |
| Lewis Acid Catalysis (Sharpless) | NaN₃, ZnBr₂ | Water | 100 | 12-48 | 80-95 | "Green" solvent, minimized HN₃ formation by pH control, high yields.[9] | Long reaction times for unactivated nitriles, potential for metal contamination. |
| Amine Salt Catalysis | NaN₃, Triethylammonium chloride | Toluene/DMF | 90-110 | 2-8 | 85-95 | Shorter reaction times, good yields.[10][11] | Still requires elevated temperatures. |
| Heterogeneous Catalysis (Silica Sulfuric Acid) | NaN₃, Silica Sulfuric Acid | DMF | 110 | 4-6 | 72-95 | Recyclable catalyst, simple work-up.[6][12] | Requires catalyst preparation. |
| Microwave-Assisted Synthesis | NaN₃, Various catalysts | Various | 120-180 | 0.25-2 | 70-95 | Dramatically reduced reaction times, improved yields.[1][3] | Requires specialized equipment. |
| Continuous Flow Synthesis | NaN₃, ZnBr₂ | Water/THF | 190 | <0.5 | >90 | Enhanced safety by minimizing reactant volume, rapid optimization, scalable.[13] | Requires specialized equipment. |
| Nanoparticle Catalysis | NaN₃, Various magnetic nanoparticles (e.g., Fe₃O₄@L-lysine-Pd(0)) | Water/EtOH | 80-100 | 1-4 | 90-98 | High catalytic activity, easy recovery and recyclability of the catalyst, often in green solvents.[14] | Catalyst synthesis can be complex. |
Experimental Protocol: Zinc-Catalyzed Synthesis in Water
This protocol, developed by Sharpless and coworkers, represents a significant advance in the safe and environmentally conscious synthesis of 5-substituted tetrazoles.[9]
Materials:
-
Aromatic or aliphatic nitrile (10 mmol)
-
Sodium azide (NaN₃) (12 mmol)
-
Zinc bromide (ZnBr₂) (2 mmol)
-
Water (20 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the nitrile, sodium azide, zinc bromide, and water.
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours depending on the substrate.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2 with concentrated HCl. This will protonate the tetrazole and may cause it to precipitate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by recrystallization or column chromatography.
Safety Note: While this method is designed to minimize the formation of hydrazoic acid, it is still crucial to work in a well-ventilated fume hood. Sodium azide is highly toxic and should be handled with extreme care.[7][15] Avoid contact with acids, which can generate explosive hydrazoic acid.[15] Also, avoid contact with heavy metals to prevent the formation of explosive metal azides.[7][15]
Emerging Alternatives: Moving Beyond Nitriles and Inorganic Azides
While the nitrile/azide cycloaddition is the workhorse of tetrazole synthesis, several innovative methods have emerged that offer unique advantages, particularly in terms of safety and starting material accessibility.
Synthesis from Amides and Aldoximes with Phosphorazidates
A notable development is the use of phosphorazidates, such as diphenyl phosphorazidate (DPPA), as both an activator and an azide source.[16][17] This approach allows for the synthesis of tetrazoles from readily available amides and aldoximes, bypassing the need for potentially hazardous inorganic azides.[16][18]
Figure 2. Synthetic routes to tetrazoles from amides and aldoximes using DPPA.
This method is particularly advantageous for its mild reaction conditions and avoidance of toxic reagents.[16][18]
Experimental Protocol: Synthesis from an Aldoxime using DPPA
Materials:
-
Aldoxime (1 mmol)
-
Diphenyl phosphorazidate (DPPA) (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)
-
Xylenes (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldoxime, xylenes, and DBU.
-
Add DPPA dropwise to the stirred solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Multicomponent Syntheses from Aldehydes
Recent advancements have focused on increasing efficiency through one-pot multicomponent reactions (MCRs).[19][20] These strategies allow for the direct synthesis of 5-substituted tetrazoles from readily available and inexpensive aldehydes, hydroxylamine, and an azide source.[20] The reaction typically proceeds through the in situ formation of an aldoxime, which is then converted to the tetrazole.
This approach is highly atom-economical and minimizes waste by eliminating the need to isolate intermediates.[20] Various catalytic systems, including copper-based catalysts, have been successfully employed.[20]
Figure 3. One-pot multicomponent synthesis of 5-substituted tetrazoles from aldehydes.
Conclusion and Future Outlook
The synthesis of 5-substituted tetrazoles has evolved significantly from classical methods fraught with safety concerns to modern catalytic approaches that prioritize efficiency, safety, and sustainability. The [3+2] cycloaddition of nitriles and azides remains the most versatile and widely used method, with a vast toolkit of catalysts and reaction conditions available to the synthetic chemist. The Sharpless zinc-catalyzed method in water stands out as a robust and environmentally benign option for many applications.
Emerging methods, such as those utilizing phosphorazidates with amides or aldoximes and multicomponent reactions from aldehydes, offer compelling alternatives, particularly when safety and atom economy are paramount. The continued development of novel heterogeneous and recyclable catalysts, as well as the expanded application of continuous flow technology, will undoubtedly shape the future of tetrazole synthesis, making these vital heterocycles more accessible and their production safer and more sustainable. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and the scale of the synthesis.
References
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. Available at: [Link]
-
Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. Available at: [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. Available at: [Link]
-
Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences. Available at: [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]
-
A review: Recent progress on the synthetic routes to 1(5)-substituted 1H-Tetrazoles and its analogs. Synthetic Communications. Available at: [Link]
-
Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis. Available at: [Link]
-
Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Chemistry. Available at: [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. RSC Advances. Available at: [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Semantic Scholar. Available at: [Link]
-
An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters. Available at: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
-
Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. Available at: [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie. Available at: [Link]
-
Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances. Available at: [Link]
-
Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances. Available at: [Link]
-
Practical synthesis of tetrazoles from amides and phosphorazidates in the presence of aromatic bases. ResearchGate. Available at: [Link]
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
-
Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. In Sustainable Catalysis in Organic Synthesis. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. [PDF] Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) | Semantic Scholar [semanticscholar.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate [organic-chemistry.org]
- 19. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Tetrazole Ring as a Carboxylic Acid Bioisostere in Approved Pharmaceuticals
In the intricate process of drug discovery and development, the strategic bioisosteric replacement of functional groups is a cornerstone for optimizing the pharmacological profile of a lead compound. Among these strategies, the substitution of a carboxylic acid with a 5-substituted tetrazole ring stands out as a particularly successful and widely adopted approach.[1][2][3] This guide provides an in-depth, technical comparison of these two acidic functional groups, substantiated by experimental data and case studies of approved drugs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for rational drug design.
The Core Rationale: Overcoming the Carboxylic Acid Challenge
The carboxylic acid moiety is ubiquitous in biologically active molecules, including a variety of endogenous substances like amino acids.[4] Its ability to form strong ionic interactions makes it a common feature in pharmacophores. However, it also presents significant challenges in drug development:
-
Metabolic Instability: Carboxylic acids are prone to metabolic transformations, primarily through the formation of reactive acyl glucuronides, which can lead to rapid clearance and potential toxicity.[1][4]
-
Limited Permeability: At physiological pH, carboxylic acids are predominantly ionized, which can limit their ability to cross biological membranes and may result in poor oral bioavailability.[1][3]
-
Susceptibility to Other Metabolic Pathways: Beyond glucuronidation, they can undergo amino acid conjugation and β-oxidation, further contributing to their metabolic clearance.[1]
The 5-substituted tetrazole has emerged as a premier bioisostere to address these limitations. Its physicochemical properties allow it to mimic the essential interactions of a carboxylic acid while offering a more robust profile.[5]
Physicochemical Properties: A Head-to-Head Comparison
While both functional groups act as proton donors, their subtle yet critical differences in physicochemical properties have profound implications for a drug's overall performance.[1][3]
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 5.1 | The comparable acidity ensures that the tetrazole is also ionized at physiological pH, allowing it to effectively mimic the crucial ionic interactions of the carboxylate with biological targets.[1][3][5] |
| Lipophilicity | Lower | Higher | The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate. This property can enhance membrane permeability and improve oral absorption.[1][4] |
| Hydrogen Bonding | Acts as H-bond donor & acceptor. | Primarily an H-bond acceptor; the acidic N-H is the donor. The delocalized charge over the ring creates a distinct hydrogen-bonding environment.[4] | The different hydrogen bonding patterns can influence target binding and solubility. |
| Size & Shape | Planar carboxylate group. | Planar, five-membered aromatic ring; it is slightly larger than a carboxylic acid.[1][4] | The increased size may necessitate minor adjustments in the target's binding pocket to be accommodated.[1] |
| Metabolic Stability | Susceptible to glucuronidation, amino acid conjugation, and β-oxidation.[1] | Resistant to these metabolic pathways. Can undergo N-glucuronidation, but the resulting adducts are chemically stable and not linked to toxicity.[1][4] | Enhanced metabolic stability often leads to a longer in vivo half-life and improved pharmacokinetic profile.[1][6] |
Case Study: The Angiotensin II Receptor Blockers (ARBs) - A Paradigm of Success
The development of ARBs for the treatment of hypertension is the quintessential example of the tetrazole-for-carboxylic-acid strategy in action.[1] These drugs target the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure. Five of the six major ARBs used clinically contain a tetrazole moiety, highlighting its importance to the class.[4]
Notable approved drugs in this class include:
-
Losartan (Cozaar®): The first-in-class ARB. In its development, the tetrazole derivative was found to be effective after oral administration, whereas its carboxylic acid precursor was not.[4][7]
-
Valsartan (Diovan®): Another widely prescribed ARB where the tetrazole is a key pharmacophore.[7][8]
-
Irbesartan (Avapro®): Utilizes the biphenyl tetrazole structure for potent AT1 receptor antagonism.[7][9][10]
-
Candesartan (Atacand®): Administered as a prodrug, candesartan cilexetil, which is converted to the active tetrazole-containing candesartan.[7][11][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. store.usp.org [store.usp.org]
- 11. Candesartan cilexetil: a new, long-acting, effective angiotensin II type 1 receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Candesartan cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Subtle Duality of Acidity: A Comparative Guide to Hydrogen Bonding in Tetrazoles and Carboxylic Acids
In the landscape of medicinal chemistry, the strategic substitution of functional groups—a practice known as bioisosterism—is a cornerstone of rational drug design. Among the most successful and frequently employed bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted tetrazole.[1][2] While both moieties are acidic and capable of participating in crucial hydrogen bonding interactions that govern drug-target recognition, their hydrogen bonding characteristics are not identical. This guide provides an in-depth comparison of the hydrogen bonding differences between tetrazoles and carboxylic acids, supported by experimental data and protocols, to empower researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: A Tale of Two Acids
At physiological pH, both carboxylic acids and 5-substituted tetrazoles are predominantly ionized, forming carboxylates and tetrazolates, respectively. This shared acidity is the foundation of their bioisosteric relationship. However, subtle yet significant differences in their physicochemical properties, largely influenced by their distinct hydrogen bonding capabilities, can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The tetrazole ring, an aromatic heterocycle with four nitrogen atoms, delocalizes the negative charge over a larger surface area compared to the more localized charge on the two oxygen atoms of a carboxylate.[3] This fundamental electronic difference underpins the variations in their hydrogen bonding behavior and other key physicochemical parameters.
| Property | Carboxylic Acid / Carboxylate | Tetrazole / Tetrazolate | Key Implications for Drug Design |
| pKa | ~4.0 - 5.0 | ~4.5 - 5.1 | Both are ionized at physiological pH (~7.4), allowing tetrazoles to effectively mimic the ionic interactions of carboxylates with biological targets. |
| Lipophilicity (logP/logD) | Lower | Higher | The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and oral absorption. |
| Hydrogen Bond Donors | 1 (O-H) | 1 (N-H) | Both can act as hydrogen bond donors in their protonated state. |
| Hydrogen Bond Acceptors | 2 (C=O, C-O⁻) | 4 (ring nitrogens) | Tetrazoles offer a more complex and spatially distributed array of hydrogen bond acceptors. |
| Metabolic Stability | Susceptible to glucuronidation | Generally more metabolically stable | Replacement of a carboxylic acid with a tetrazole is a common strategy to improve a drug's metabolic profile and reduce clearance. |
The Nature of the Hydrogen Bond: A Deeper Dive
While both functional groups can engage in hydrogen bonding, the geometry, strength, and spatial distribution of these interactions differ, leading to distinct pharmacological consequences.
Hydrogen Bond Geometry and Spatial Extent
A critical distinction lies in the spatial arrangement of the hydrogen bond acceptors. In a carboxylate, the two oxygen atoms define a more localized, V-shaped region for hydrogen bonding. In contrast, the four nitrogen atoms of the tetrazole ring provide a more extended and planar array of potential hydrogen bond acceptors.
Computational studies and analysis of crystal structures have revealed that the hydrogen bond environment around a tetrazole ring extends approximately 1.2 Å further from the core of the molecule compared to a carboxylic acid.[4][5] This increased spatial reach means that for a tetrazole to effectively mimic a carboxylic acid in a binding pocket, the receptor may need to exhibit a degree of flexibility to accommodate this difference and form optimal hydrogen bonds.[4][5]
Diagram: Comparative Hydrogen Bonding Geometry
Caption: Spatial distribution of hydrogen bond acceptor regions.
Hydrogen Bond Strength and Desolvation Penalty
While the attractive energies of hydrogen bonds formed by both groups are often similar, there is evidence to suggest that tetrazoles can engage in stronger hydrogen bonding interactions.[5] This enhanced strength can be a double-edged sword. On one hand, it can lead to tighter binding with a biological target. On the other hand, it can result in a larger desolvation penalty. Before a drug molecule can bind to its target, it must shed its shell of solvent molecules (solvation shell). The energy required for this desolvation process can offset the energy gained from binding. A molecule that forms very strong hydrogen bonds with water will have a higher desolvation penalty, which can negatively impact its membrane permeability and bioavailability, even if it is more lipophilic.
Experimental Characterization of Hydrogen Bonding
Several experimental techniques can be employed to quantitatively assess and compare the hydrogen bonding capabilities of tetrazoles and carboxylic acids.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for studying hydrogen bonding by monitoring the vibrational frequencies of the functional groups involved. The formation of a hydrogen bond typically leads to a weakening and thus a red-shift (shift to lower wavenumber) of the stretching frequency of the donor bond (e.g., O-H or N-H).
Experimental Protocol: FTIR Analysis of Hydrogen Bonding
Objective: To quantitatively compare the hydrogen bond acceptor strength of a tetrazole and a carboxylic acid derivative.
Methodology:
-
Sample Preparation:
-
Prepare solutions of a hydrogen bond donor (e.g., 4-fluorophenol) in a non-polar, aprotic solvent (e.g., carbon tetrachloride or toluene) at a fixed concentration.
-
Prepare a series of solutions containing the same concentration of the hydrogen bond donor and varying concentrations of the hydrogen bond acceptor (the tetrazole or carboxylic acid derivative).
-
-
FTIR Measurement:
-
Acquire the FTIR spectrum of the hydrogen bond donor solution alone to determine the frequency of the "free" O-H stretch.
-
Acquire the FTIR spectra of the solutions containing the hydrogen bond acceptor.
-
-
Data Analysis:
-
Observe the appearance of a new, broader absorption band at a lower wavenumber, corresponding to the hydrogen-bonded O-H stretch.
-
Deconvolute the spectra to determine the areas of the "free" and "hydrogen-bonded" O-H stretching bands.
-
Calculate the equilibrium constant (K) for the hydrogen bond formation at each concentration of the acceptor.
-
The magnitude of the frequency shift (Δν) and the calculated equilibrium constant provide a quantitative measure of the hydrogen bond strength. A larger Δν and a larger K indicate a stronger hydrogen bond.
-
Diagram: Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR-based hydrogen bond analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is highly sensitive to the chemical environment of protons. The chemical shift of a proton involved in a hydrogen bond is significantly different from that of a non-hydrogen-bonded proton. This principle can be exploited to assess hydrogen bond strength.
A common method involves measuring the chemical shift of the N-H proton of a tetrazole or the O-H proton of a carboxylic acid in a non-hydrogen bonding solvent (e.g., CDCl₃) and a hydrogen bond accepting solvent (e.g., DMSO-d₆). A larger difference in chemical shift (Δδ = δ(DMSO-d₆) - δ(CDCl₃)) indicates a stronger hydrogen bond donor capacity.[6]
X-ray Crystallography
X-ray crystallography provides the most direct and detailed information about hydrogen bonding by revealing the precise three-dimensional arrangement of atoms in a drug-target complex. This technique allows for the direct measurement of hydrogen bond lengths and angles, providing unequivocal evidence of specific interactions. For example, analysis of the crystal structure of a β-lactamase inhibitor complex shows the central tetrazole moiety forming an extensive hydrogen bonding network with four nearly coplanar hydrogen bonds to the protein backbone and a water molecule, with distances between 2.7 and 2.8 Å.[1]
Colorimetric Assays
A rapid and high-throughput method for assessing hydrogen bond donor strength involves the use of a colorimetric sensor.[7][8][9] These sensors, such as certain pyrazinones, undergo a color change upon forming a hydrogen bond with a donor molecule. The magnitude of the resulting blue shift in the UV-Vis spectrum can be correlated with the strength of the hydrogen bond.[7][9] This technique allows for the rapid screening and comparison of the hydrogen bond donating ability of a series of compounds.
Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of the "sartan" class of antihypertensive drugs, such as losartan and valsartan, provides a compelling example of the successful application of the tetrazole-for-carboxylic-acid bioisosteric replacement. In these molecules, the tetrazole group mimics the binding of a carboxylate to the AT₁ receptor, leading to potent and selective antagonism. The specific hydrogen bonding and ionic interactions of the tetrazole ring with key residues in the receptor's binding pocket are crucial for the high affinity and therapeutic efficacy of these drugs.
Conclusion: A Strategic Choice in Drug Design
The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful and well-established strategy in medicinal chemistry. While their similar acidities allow them to engage in comparable ionic interactions, their hydrogen bonding characteristics exhibit subtle but important differences. Tetrazoles possess a more spatially extended and complex hydrogen bonding environment and may form stronger hydrogen bonds, which can influence binding affinity, metabolic stability, and pharmacokinetic properties. A thorough understanding of these differences, aided by the experimental techniques outlined in this guide, is essential for the rational design of drug candidates with optimized efficacy and safety profiles. The choice between a carboxylic acid and a tetrazole should be made on a case-by-case basis, considering the specific structural requirements of the biological target and the desired physicochemical properties of the final drug molecule.
References
-
Allen, F. H., Groom, C. R., Liebeschuetz, J. W., Bardwell, D. A., Olsson, T. S. G., & Wood, P. A. (2012). The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism. Journal of Chemical Information and Modeling, 52(3), 857–866. [Link]
-
Hughes, D. L. (2018). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. ACS Omega, 3(11), 15447–15456. [Link]
-
Allen, F. H., Groom, C. R., & Liebeschuetz, J. W. (2012). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. ResearchGate. [Link]
-
Hughes, D. L. (2018). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. ResearchGate. [Link]
-
Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. National Institutes of Health. [Link]
-
Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (2012). Tetrazoles as carboxylic acid bioisosteres in drug discovery. ResearchGate. [Link]
-
Hughes, D. L. (2024). Quantification of Hydrogen-Bond-Donating Ability of Biologically Relevant Compounds. The Journal of Organic Chemistry. [Link]
-
Hughes, D. L., & Jacobsen, E. N. (2011). Rapid Quantification of the Activating Effects of Hydrogen Bonding Catalysts with a Colorimetric Sensor. National Institutes of Health. [Link]
-
López, R. V., & Galano, A. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Journal of Chemical Education. [Link]
-
Poater, J., Saliner, A. G., & Solà, M. (2015). The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. ResearchGate. [Link]
-
Physical Chemistry Lab #2. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends. Course Hero. [Link]
-
Ramalingam, H. B., & Raju, K. (2016). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. [Link]
-
Wójcik, M. J. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. National Institutes of Health. [Link]
-
Franz, A. K. (2019). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. University of California, Davis. [Link]
-
Abraham, M. H., & Abraham, R. J. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry. [Link]
-
Chemistry For Everyone. (2023, July 31). How Does FTIR Detect Hydrogen Bonds? [Video]. YouTube. [Link]
-
Abraham, M. H., & Abraham, R. J. (2009). NMR Method for the Determination of Solute Hydrogen Bond Acidity. ResearchGate. [Link]
-
Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. OUCI. [Link]
-
Koenig, B. (n.d.). Determination of Binding Constants by NMR Titration. KGROUP. [Link]
-
Franks, W. T., & Jaroniec, C. P. (2006). Determining hydrogen-bond strengths in the solid state by NMR: the quantitative measurement of homonuclear J couplings. Chemical Communications. [Link]
-
Brea Noriega, O., Luna, A., Diaz, C., & Corral, I. (2018). Physisorption energies per H 2 molecule calculated for different H... ResearchGate. [Link]
-
Capper, M. J., & Davies, D. R. (2019). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]
-
Carpena, X., & Fita, I. (2009). X-ray crystallography in drug discovery. PubMed. [Link]
-
Mukherjee, S., & Gascón, J. A. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Semantic Scholar. [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Quantification of the Activating Effects of Hydrogen Bonding Catalysts with a Colorimetric Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 1H-Tetrazole-5-carboxylic Acid: A Guide for Laboratory Professionals
For the researcher navigating the complexities of pharmaceutical and materials science, 1H-Tetrazole-5-carboxylic acid is a compound of significant interest. Its unique structure, featuring a highly nitrogenated heterocyclic ring, makes it a valuable building block. However, this same high-nitrogen content categorizes it as an energetic material, demanding the utmost respect and meticulous handling. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe manipulation of this compound, ensuring both personal safety and experimental integrity.
The core hazard associated with tetrazole derivatives is their potential for rapid and explosive decomposition when subjected to energy inputs such as heat, friction, or shock.[1][2] The primary danger is the blast effect from instantaneous decomposition.[2] Furthermore, thermal decomposition can release toxic and corrosive gases, including nitrogen oxides and carbon monoxide.[1][2] While specific toxicological data for this compound is not extensively documented, related compounds are known to cause skin and eye irritation. Therefore, our safety protocols are designed to mitigate these risks through a multi-layered defense system, centered on appropriate Personal Protective Equipment (PPE).
Immediate Safety and Hazard Overview
Before any handling begins, internalize the primary hazards:
-
Explosive Potential: The compound can decompose explosively with initiation from heat, shock, or friction.[1]
-
Gas Evolution: Decomposition releases a significant volume of gas, primarily molecular nitrogen, which can lead to pressure buildup in sealed containers.[3]
-
Toxic Decomposition Products: In the event of a fire or thermal decomposition, expect the release of hazardous gases like nitrogen oxides (NOx) and carbon monoxide (CO).[1][2]
-
Irritation: Assume the compound is an irritant to the skin and eyes, and potentially harmful if inhaled or ingested, based on data from analogous structures.[4]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a static choice but a dynamic risk assessment based on the scale and nature of the procedure. The following table outlines the minimum required PPE for handling this compound in various laboratory contexts. The logic behind these recommendations is to create multiple barriers against the identified hazards.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Safety Goggles (ANSI Z87.1/EN166) AND Face Shield | Nitrile or Neoprene Gloves (double-gloving recommended) | Flame-Resistant (FR) Lab Coat | N95 Respirator (or higher) if not in a ventilated enclosure |
| Solution Preparation | Safety Goggles (ANSI Z87.1/EN166) AND Face Shield | Nitrile or Neoprene Gloves | Flame-Resistant (FR) Lab Coat | Not required if performed in a certified chemical fume hood |
| Running Reactions | Safety Goggles (ANSI Z87.1/EN166) AND Face Shield (work behind a blast shield) | Nitrile or Neoprene Gloves | Flame-Resistant (FR) Lab Coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup (Small) | Safety Goggles (ANSI Z87.1/EN166) AND Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Flame-Resistant (FR) Lab Coat or Coverall | P100 Respirator |
Causality of PPE Selection:
-
Eye and Face Protection: The dual requirement of safety goggles and a face shield is critical. Goggles provide a seal against dust and splashes, while the face shield offers a broader barrier against unexpected energetic events. This is a standard precaution for handling energetic materials.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, protect against skin irritation. Double-gloving is a best practice to guard against undetected pinholes and for safe doffing of the contaminated outer layer.
-
Body Protection: A flame-resistant (FR) lab coat is mandatory. Standard cotton or polyester lab coats are flammable and can exacerbate injuries in the event of a fire.[1]
-
Respiratory Protection: Handling the solid powder can generate dust. A respirator is essential to prevent inhalation, especially outside of a primary engineering control like a fume hood.[4]
PPE Selection Workflow
The decision-making process for selecting appropriate PPE can be visualized as a logical workflow. This ensures all potential hazards are considered for any given task.
Caption: Decision workflow for selecting appropriate PPE and engineering controls.
Operational and Disposal Plans: Step-by-Step Guidance
Adherence to strict protocols is non-negotiable. These steps are designed to minimize the generation of energy that could initiate decomposition.
Protocol 1: Weighing and Handling Solid this compound
-
Preparation: Don all required PPE (FR Lab Coat, Safety Goggles, Face Shield, Double Nitrile Gloves, N95 Respirator). Ensure a certified chemical fume hood is operational. Place a blast shield in front of the work area.
-
Grounding: Use an anti-static weigh boat and ground all equipment, including the balance, to prevent static discharge, which can be an ignition source.[5]
-
Tool Selection: Use only non-sparking spatulas (e.g., made of plastic, bronze, or ceramic). Avoid metal spatulas that can cause friction or sparks.
-
Transfer: Handle the compound gently. Avoid scraping the container or applying pressure. If the material is clumped, do not crush it. Instead, gently tease it apart with a non-sparking tool.
-
Cleaning: After transfer, gently wipe the spatula and work surface with a damp cloth to collect any residual dust. Treat this cloth as contaminated waste. Do not dry-sweep, as this can generate static and aerosolize particles.[1]
Protocol 2: Emergency Response for Spills
-
Evacuation: In case of a spill, immediately alert personnel and evacuate the immediate area.
-
Assessment: From a safe distance, assess the size of the spill. Do not rush back into the area.
-
Small Spills (<1g): If you are trained and equipped, proceed with cleanup. Don full PPE, including a P100 respirator. Gently cover the spill with a wetting agent (e.g., water, if compatible, to prevent dust generation). Do not use combustible materials like paper towels to absorb the bulk solid.
-
Cleanup: Using non-sparking tools, carefully scoop the wetted material into a designated, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Large Spills (>1g) or Fires: Do NOT attempt to clean it up or fight a fire involving the material.[1] Evacuate the entire laboratory, close the doors, and activate the fire alarm. Inform your institution's emergency response team immediately, providing the name and location of the chemical.[2]
Protocol 3: Waste Disposal
-
Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste: Energetic, Flammable Solid, Toxic" and include the full chemical name.
-
Storage: Store the waste container in a designated, cool, and well-ventilated secondary containment bin, away from heat, sparks, and incompatible materials like strong oxidizing agents.[4][5]
-
Disposal Request: Follow your institution's hazardous waste disposal procedures. Inform the environmental health and safety (EHS) office about the energetic nature of the waste to ensure it is handled by qualified personnel. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
By integrating these expert-validated protocols and understanding the fundamental science behind the hazards, you can confidently and safely leverage the potential of this compound in your research endeavors.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
